molecular formula C22H32N8O5 B021043 Antho-RFamide CAS No. 107535-01-3

Antho-RFamide

Katalognummer: B021043
CAS-Nummer: 107535-01-3
Molekulargewicht: 488.5 g/mol
InChI-Schlüssel: CMWHGNOBFVLNTC-JYJNAYRXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Antho-RFamide (Pyr-Gly-Arg-Phe-NH2) is a neuropeptide originally isolated from sea anemones such as Anthopleura elegantissima and the sea pennatulid Renilla köllikeri . It is a prominent member of the RFamide peptide family and is considered a fundamental neurotransmitter or neuromodulator in the primitive nervous systems of cnidarians, the simplest animals with a nervous system . In research, this compound is known for its diverse excitatory actions. Studies on the sea anemone Calliactis parasitica have shown that endodermal application of the peptide induces a long-lasting increase in tone, frequency, and amplitude of contractions in several slow muscle groups . These contractions are likely a result of both direct action on the muscles and indirect effects via neuronal excitation . Furthermore, this compound has been found to raise electrical activity in specific ectodermal and endodermal conducting systems within sea anemones, highlighting its role in coordinating neural activity . Immunocytochemical studies have revealed that this compound-containing neurons are widespread in the nervous systems of various cnidarians, suggesting roles in feeding, reproduction, and the coordination of colonial activities . This peptide is therefore an essential tool for neuroscientists and evolutionary biologists investigating the basic principles of peptidergic signaling, neuromuscular transmission, and the evolution of nervous systems . Key Specifications: • CAS Number: 107535-01-3 • Sequence: Pyr-Gly-Arg-Phe-NH2 • Molecular Formula: C22H32N8O5 • Molecular Weight: 489 g/mol Notice: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is not for human use.

Eigenschaften

IUPAC Name

(2S)-N-[2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N8O5/c23-19(33)16(11-13-5-2-1-3-6-13)30-21(35)14(7-4-10-26-22(24)25)29-18(32)12-27-20(34)15-8-9-17(31)28-15/h1-3,5-6,14-16H,4,7-12H2,(H2,23,33)(H,27,34)(H,28,31)(H,29,32)(H,30,35)(H4,24,25,26)/t14-,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWHGNOBFVLNTC-JYJNAYRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60910353
Record name N-[2-({5-Carbamimidamido-1-hydroxy-1-[(1-hydroxy-1-imino-3-phenylpropan-2-yl)imino]pentan-2-yl}imino)-2-hydroxyethyl]-5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60910353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107535-01-3
Record name 4-Pyroglutamyl-glycyl-arginyl-phenylalaninamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107535013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-({5-Carbamimidamido-1-hydroxy-1-[(1-hydroxy-1-imino-3-phenylpropan-2-yl)imino]pentan-2-yl}imino)-2-hydroxyethyl]-5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60910353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Molecular Architecture of Antho-RFamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antho-RFamide, a neuropeptide first isolated from the sea anemone Anthopleura elegantissima, represents a significant member of the widely distributed family of RFamide peptides. Characterized by its C-terminal Arg-Phe-NH2 motif, this compound plays a crucial role in neurotransmission and neuromodulation in cnidarians, influencing processes such as muscle contraction and reproduction. This technical guide provides a comprehensive overview of the structure of this compound, detailing its amino acid sequence, its derivation from a larger precursor protein, and the current understanding of its signaling mechanisms. Methodologies key to its structural elucidation are also described, offering insights for ongoing research and drug development endeavors targeting RFamide-related pathways.

The Structure of Mature this compound

The primary structure of the mature this compound peptide is a tetrapeptide with the following amino acid sequence: pyroglutamyl-Glycyl-Arginyl-Phenylalanine-amide (1]. The N-terminal pyroglutamyl residue is a modification of a glutamine residue, a common feature in many neuropeptides that confers stability against degradation by aminopeptidases. The C-terminus is amidated, another modification that enhances peptide stability and is crucial for its biological activity.

The this compound Precursor Protein: A Polypeptide Factory

This compound is not synthesized directly but is processed from a larger precursor protein. This prepropeptide serves as a molecular scaffold containing multiple copies of the immature neuropeptide sequence.

Organization of the Precursor Protein

Studies on various sea anemone species have revealed that the this compound precursor protein is a complex polypeptide that can contain numerous copies of the immature this compound sequence (Gln-Gly-Arg-Phe-Gly)[2][3]. The number of these repeats can vary between species. For instance, the precursor in Renilla koellikeri contains 36 copies of the immature peptide, while precursors in Anthopleura elegantissima have been found with 13 or 14 copies[3][4].

Post-Translational Processing: An Unconventional Cleavage

The liberation of mature this compound from its precursor involves a series of post-translational modifications. The C-terminal glycine (B1666218) of the immature peptide serves as the donor for the final C-terminal amidation. The processing of the precursor involves proteolytic cleavage at specific sites. While cleavage at the C-terminal side of the immature peptide is typically marked by single or paired basic residues (like Arginine), a notable and unusual feature of the this compound precursor is the presence of acidic residues (Aspartic acid or Glutamic acid) at the N-terminal cleavage sites[2][3]. This suggests the involvement of a novel class of processing enzymes that recognize and cleave at these acidic residues[2][3].

The following diagram illustrates the general workflow of this compound precursor processing:

Experimental_Workflow cluster_Extraction Peptide Extraction cluster_Purification Purification cluster_Analysis Structural Analysis Homogenization Tissue Homogenization (in acidic solution) Centrifugation Centrifugation Homogenization->Centrifugation Cation_Exchange Cation-Exchange Chromatography Centrifugation->Cation_Exchange RP_HPLC Reversed-Phase HPLC Cation_Exchange->RP_HPLC RIA Radioimmunoassay (RIA) (for tracking) RP_HPLC->RIA Amino_Acid_Analysis Amino Acid Analysis RP_HPLC->Amino_Acid_Analysis Edman_Degradation Edman Degradation (Sequencing) RP_HPLC->Edman_Degradation Mass_Spectrometry Mass Spectrometry (Molecular Weight & PTMs) RP_HPLC->Mass_Spectrometry Antho_RFamide_Signaling cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space Antho_RFamide This compound GPCR Putative this compound Receptor (GPCR) Antho_RFamide->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messengers (e.g., IP3, DAG, cAMP, Ca2+) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Physiological_Response Physiological Response (e.g., Muscle Contraction) Kinase_Cascade->Physiological_Response

References

The Discovery and Isolation of Antho-RFamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Antho-RFamide, a neuropeptide first identified in the sea anemone Anthopleura elegantissima. This document details the experimental protocols utilized in its purification and structural elucidation, presents quantitative data in a clear, tabular format, and visualizes the key workflows and proposed signaling pathways.

Discovery and Initial Characterization

This compound was first isolated and identified in 1986 by C.J. Grimmelikhuijzen and D. Graff.[1][2][3] The discovery was facilitated by the development of a radioimmunoassay (RIA) targeting the C-terminal Arg-Phe-NH2 (RFamide) sequence, a common motif in a family of neuropeptides.[1][2] High concentrations of an RFamide-like peptide were detected in acetic acid extracts of Anthopleura elegantissima, leading to its subsequent purification and characterization.[1][2] The structure was determined to be pyroGlu-Gly-Arg-Phe-NH2 (1][2] It is proposed that this compound functions as a neurotransmitter at neuromuscular synapses in sea anemones.[1][2][4]

Isolation and Purification of this compound

The isolation of this compound from sea anemone tissues is a multi-step process involving extraction, cation-exchange chromatography, and multiple rounds of high-performance liquid chromatography (HPLC).

Experimental Protocols

Protocol 2.1: Tissue Extraction

  • Homogenization: Whole sea anemones (Anthopleura elegantissima) are homogenized in a solution of 2 M acetic acid. This acidic environment aids in the extraction of peptides and inhibits proteolytic degradation.

  • Centrifugation: The homogenate is centrifuged at high speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet cellular debris.

  • Supernatant Collection: The resulting supernatant, containing the crude peptide extract, is carefully collected for further purification.

Protocol 2.2: Cation-Exchange Chromatography

  • Column Preparation: A cation-exchange column (e.g., SP-Sephadex) is equilibrated with a starting buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 4.5).

  • Sample Loading: The crude peptide extract is loaded onto the equilibrated column.

  • Elution: Peptides are eluted using a salt gradient (e.g., 0 to 1 M NaCl in the starting buffer).

  • Fraction Collection and Assay: Fractions are collected and assayed for the presence of RFamide-like peptides using a specific radioimmunoassay (RIA). Fractions showing high immunoreactivity are pooled.

Protocol 2.3: High-Performance Liquid Chromatography (HPLC) Purification

  • Initial HPLC (Reversed-Phase):

    • Column: A semi-preparative reversed-phase C18 column.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile (B52724).

    • Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the peptides. The exact gradient would be optimized based on the specific column and system, but a typical starting point could be 5-60% B over 40 minutes.

    • Detection: Elution is monitored by UV absorbance at 214 nm and 280 nm.

    • Fraction Collection: Fractions are collected and assayed via RIA.

  • Subsequent HPLC Purification Steps:

    • The immunoreactive fractions from the initial HPLC are subjected to further rounds of purification using different HPLC columns and/or gradient conditions to isolate the peptide to homogeneity. This may involve using different column chemistries (e.g., C8, Phenyl) or shallower gradients to improve resolution.

Quantitative Data
ParameterValueSpeciesReference
Concentration in Tissue3.2 nmol/g wet weightAnthopleura elegantissima[1][2][4]

Visualization of the Isolation Workflow

G cluster_extraction Extraction cluster_chromatography Purification cluster_detection Detection homogenization Homogenization in 2M Acetic Acid centrifugation Centrifugation homogenization->centrifugation supernatant Crude Peptide Extract centrifugation->supernatant cation_exchange Cation-Exchange Chromatography supernatant->cation_exchange Load Extract hplc1 Reversed-Phase HPLC 1 cation_exchange->hplc1 Immunoreactive Fractions ria Radioimmunoassay (RIA) cation_exchange->ria Assay Fractions hplc2 Reversed-Phase HPLC 2 hplc1->hplc2 Immunoreactive Fractions hplc1->ria pure_peptide Pure this compound hplc2->pure_peptide hplc2->ria

This compound Isolation Workflow

Structure Elucidation

The primary structure of this compound was determined to be pyroGlu-Gly-Arg-Phe-NH2 . This was established through a combination of amino acid analysis, Edman degradation, and comparison with a synthetically produced peptide. The presence of the N-terminal pyroglutamyl residue and the C-terminal amidation are common features of neuropeptides, protecting them from degradation by exopeptidases.

Further research has elucidated the structure of the precursor protein for this compound. The precursor protein contains multiple copies of the immature this compound sequence (Gln-Gly-Arg-Phe-Gly). These immature peptides are flanked by cleavage sites that are recognized by processing enzymes to liberate the final, active neuropeptide.

Proposed Signaling Pathway

This compound, like other RFamide peptides, is a neuropeptide that likely exerts its effects by binding to and activating a G-protein coupled receptor (GPCR) on the surface of target cells, such as muscle cells at the neuromuscular junction. While the specific receptor and downstream signaling cascade for this compound in sea anemones have not been fully characterized, a general model can be proposed based on the known mechanisms of RFamide peptide signaling in other invertebrates. In some cases, RFamide peptides have also been shown to signal through peptide-gated ion channels.

Hypothesized GPCR Signaling Pathway
  • Binding: this compound binds to its specific GPCR on the postsynaptic membrane.

  • G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of a heterotrimeric G-protein (e.g., Gq or Gs).

  • Second Messenger Production: The activated G-protein, in turn, activates a downstream effector enzyme.

    • If a Gq protein is activated, it stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, and DAG activates protein kinase C (PKC).

    • If a Gs protein is activated, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and activation of protein kinase A (PKA).

  • Cellular Response: The increase in second messengers and activation of protein kinases leads to the phosphorylation of target proteins, ultimately resulting in a physiological response, such as muscle contraction.

Visualization of the Proposed Signaling Pathway

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space antho_rf This compound gpcr GPCR antho_rf->gpcr Binds g_protein G-Protein (Gq) gpcr->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc cellular_response Cellular Response (e.g., Muscle Contraction) ca_release->cellular_response pkc->cellular_response

References

Antho-RFamide Precursor Gene Identification and Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antho-RFamides are a significant family of neuropeptides found in cnidarians, playing crucial roles in neurotransmission and neuromodulation. The identification and analysis of their precursor genes are fundamental to understanding their physiological functions and exploring their potential as therapeutic targets. This technical guide provides an in-depth overview of the methodologies for identifying and characterizing Antho-RFamide precursor genes, from initial cloning to the analysis of their encoded peptides and signaling pathways.

Data Presentation: Quantitative Analysis of this compound Precursors

The structure of this compound precursor proteins is characterized by the presence of multiple copies of the mature

SpeciesNumber of this compound CopiesOther Putative Peptides on PrecursorReference
Anthopleura elegantissima (precursor 1)139 this compound-related sequences; 8 copies of Pro-Gln-Phe-Trp-Lys-Gly-Arg-Phe-Ser and 3 related sequences[1]
Anthopleura elegantissima (precursor 2)148 this compound-related sequences[1]
Sea Anemone (unspecified)192 copies of Phe-Gln-Gly-Arg-Phe-NH2; 1 copy of Tyr-Val-Pro-Gly-Arg-Tyr-NH2; 4 other less related peptides[2]

Experimental Protocols

Identification of this compound Precursor Genes via cDNA Cloning and RACE

Objective: To obtain the full-length cDNA sequence of the this compound precursor gene.

Methodology:

a. RNA Extraction and cDNA Synthesis:

  • Total RNA is extracted from the neural tissue of the target cnidarian species using standard methods such as TRIzol reagent or commercially available kits.

  • First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and an oligo(dT) primer, which anneals to the poly(A) tail of mRNAs.

b. Degenerate PCR (Optional Initial Step):

  • If a partial sequence of an this compound peptide is known, degenerate primers can be designed based on the conserved amino acid sequence (e.g., Gly-Arg-Phe).

  • PCR is performed on the cDNA to amplify a fragment of the precursor gene. This fragment can then be sequenced to design gene-specific primers for RACE.

c. Rapid Amplification of cDNA Ends (RACE):

  • 3' RACE: A gene-specific forward primer (GSP1) is designed from the known internal sequence. PCR is performed using GSP1 and an oligo(dT)-adapter primer to amplify the 3' end of the cDNA. A nested PCR with a second gene-specific forward primer (GSP2) can be performed to increase specificity.

  • 5' RACE: A gene-specific reverse primer (GSP3) is designed. First-strand cDNA synthesis is performed using this primer. The 5' end of the cDNA is then tailed with a known sequence (e.g., using terminal deoxynucleotidyl transferase to add a poly(C) tail). PCR is then performed using a primer complementary to the tail (e.g., an oligo(G) anchor primer) and a nested gene-specific reverse primer (GSP4).

d. Cloning and Sequencing:

  • The amplified RACE products are gel-purified and cloned into a suitable vector (e.g., pGEM-T Easy Vector).

  • The cloned fragments are then sequenced to obtain the full-length cDNA sequence of the this compound precursor gene.

Mass Spectrometry for Peptide Identification and Analysis

Objective: To identify and characterize the mature neuropeptides processed from the this compound precursor.

Methodology:

a. Peptide Extraction:

  • Neural tissue is homogenized in an acidic extraction solution (e.g., 90% methanol, 9% glacial acetic acid, 1% water) to precipitate larger proteins and extract peptides.

  • The extract is centrifuged, and the supernatant containing the peptides is collected and dried.

b. Sample Preparation:

  • The dried peptide extract is resuspended and desalted using a C18 solid-phase extraction (SPE) column.

  • The desalted peptides are eluted and concentrated.

c. Mass Spectrometry Analysis:

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with liquid chromatography (LC-MS/MS) is used.

  • Ionization: Electrospray ionization (ESI) is a common method for ionizing peptides.

  • Data Acquisition: The mass spectrometer is operated in a data-dependent acquisition (DDA) mode. A full MS scan is performed to detect precursor ions, followed by MS/MS scans of the most intense precursor ions to generate fragmentation spectra.

  • Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) is used to fragment the peptide backbone.

d. Data Analysis:

  • The resulting MS/MS spectra are searched against a custom database containing the predicted peptide sequences from the cloned this compound precursor gene.

  • Software such as Mascot or SEQUEST can be used for database searching to identify the mature peptides. The fragmentation pattern, including the presence of characteristic b- and y-ions, is used to confirm the peptide sequence.

Visualizations

Experimental Workflow for this compound Precursor Gene Identification

experimental_workflow cluster_gene_identification Gene Identification cluster_peptide_analysis Peptide Analysis rna_extraction RNA Extraction from Cnidarian Tissue cdna_synthesis First-Strand cDNA Synthesis rna_extraction->cdna_synthesis degenerate_pcr Degenerate PCR (Optional) cdna_synthesis->degenerate_pcr race_pcr 5' and 3' RACE PCR cdna_synthesis->race_pcr degenerate_pcr->race_pcr Design Gene-Specific Primers cloning_sequencing Cloning and Sequencing race_pcr->cloning_sequencing full_length_cdna Full-Length Precursor cDNA Sequence cloning_sequencing->full_length_cdna database_search Database Searching full_length_cdna->database_search Create Sequence Database peptide_extraction Peptide Extraction from Tissue spe Solid-Phase Extraction (Desalting) peptide_extraction->spe lc_msms LC-MS/MS Analysis spe->lc_msms lc_msms->database_search identified_peptides Identified Mature Peptides database_search->identified_peptides

Caption: Workflow for the identification of this compound precursor genes and their resulting peptides.

This compound Signaling Pathway

Antho-RFamides, like many other RFamide peptides, are known to signal through G-protein coupled receptors (GPCRs). The binding of an this compound peptide to its receptor initiates an intracellular signaling cascade, often involving the Gq alpha subunit, leading to the activation of Phospholipase C and subsequent downstream effects.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor This compound Receptor (GPCR) g_protein G-Protein (Gq) receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc cellular_response Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) ca_release->cellular_response pkc->cellular_response ligand This compound Peptide ligand->receptor Binding

Caption: Proposed Gq-mediated signaling pathway for this compound neuropeptides.

References

The Evolutionary Significance of Antho-RFamide in Cnidarians: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antho-RFamide, a neuropeptide with the sequence pQGRFamide (pyroglutamyl-glycyl-arginyl-phenylalanine amide), represents a pivotal signaling molecule in the phylum Cnidaria. Its widespread presence across diverse cnidarian lineages underscores its ancient evolutionary origins and fundamental physiological importance. This technical guide provides an in-depth analysis of the evolutionary significance of this compound, detailing its structure, function, and putative signaling pathways. Quantitative data from key studies are summarized, and detailed experimental protocols for its investigation are provided. This document serves as a comprehensive resource for researchers in neurobiology, evolutionary biology, and pharmacology, as well as for professionals engaged in the discovery of novel drug targets.

Introduction

The nervous systems of cnidarians, among the earliest to evolve in the animal kingdom, are predominantly peptidergic.[1][2] Neuropeptides, short chains of amino acids, act as key signaling molecules, orchestrating a wide array of physiological and behavioral processes. Among these, the RFamide peptide family is particularly prominent.[3] this compound, first isolated from the sea anemone Anthopleura elegantissima, is a conserved member of this family and has been identified in numerous anthozoans, scyphozoans, and hydrozoans.[4][5][6]

The evolutionary persistence of this compound suggests its critical role in the biology of these ancient metazoans. This peptide is encoded by precursor proteins that often contain multiple copies of the immature neuropeptide sequence, a strategy for amplifying peptide production.[6][7][8] Functionally, this compound is a potent excitatory neuromodulator, influencing muscle contraction, reproductive processes, and larval behavior.[1][4] Understanding the structure, function, and signaling mechanisms of this compound not only provides insights into the evolution of nervous systems but also presents opportunities for the development of novel pharmacological tools and therapeutics.

Molecular Structure and Biosynthesis

The canonical sequence of this compound is pQGRFamide. The N-terminal pyroglutamyl (pQ) group is a post-translational modification of a glutamine residue, which protects the peptide from degradation by aminopeptidases. The C-terminal amide group, derived from a glycine (B1666218) residue, is crucial for its biological activity.

This compound is synthesized as a prepropeptide that undergoes a series of post-translational modifications. The preprohormone typically contains a signal peptide at the N-terminus, which directs it to the secretory pathway. Following the signal peptide, multiple copies of the immature this compound sequence (Gln-Gly-Arg-Phe-Gly) are often present, flanked by cleavage sites recognized by prohormone convertases.[6][7] After cleavage, the N-terminal glutamine is cyclized to pyroglutamate, and the C-terminal glycine is converted to an amide group.

Physiological Functions and Quantitative Data

This compound exhibits a range of physiological effects in cnidarians, primarily related to neuromuscular control and reproduction.

Neuromuscular Modulation

This compound has potent excitatory effects on both smooth and striated muscles in cnidarians. It increases the tone, amplitude, and frequency of muscle contractions.[1][2]

Table 1: Quantitative Effects of this compound on Muscle Contraction

SpeciesPreparationParameter MeasuredConcentrationEffectReference
Actinia equinaIsolated tentaclesContraction Frequency10⁻⁸ MThreshold for increased frequency[1]
10⁻⁷ MSignificant increase in frequency[1]
10⁻⁶ MFurther increase in frequency[1]
10⁻⁵ MMarked increase in frequency and maintained contraction[1]
Calliactis parasiticaIsolated sphincter muscleContraction10⁻⁹ M (Antho-RWamide II)Threshold for contraction[7]
Chrysaora hysoscellaWhole animal extractThis compound-like material-Up to 55 nmol/animal[9]
Cyanea lamarkiiWhole animal extractThis compound-like material-Up to 55 nmol/animal[9]
Reproductive Processes

This compound plays a crucial role in the reproductive biology of some cnidarians. In the sea pansy Renilla koellikeri, it is involved in the process of "exfoliation," where the follicle epithelium surrounding the gametes ruptures, leading to their release.[4] This process is reportedly enhanced by light.[4]

Signaling Pathway

The precise signaling pathway of this compound is not yet fully elucidated. However, based on studies of related RFamide peptides in other invertebrates, it is highly likely that this compound acts through a G protein-coupled receptor (GPCR).[3]

Putative Receptor

While a specific this compound receptor has not been definitively cloned and characterized in cnidarians, the widespread presence and conserved function of this peptide suggest the existence of a cognate GPCR. Orphan GPCRs identified in cnidarian genomes are potential candidates for the this compound receptor.

Hypothetical Downstream Signaling

In many invertebrates, RFamide peptides are known to couple to Gi/o-type G proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[10][11] Alternatively, coupling to Gq-type G proteins would activate phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn would mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[12][13][14] Given the excitatory effects of this compound on muscle contraction, a pathway involving calcium mobilization is a plausible hypothesis.

Antho_RFamide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Antho_RFamide This compound (pQGRFamide) GPCR Putative this compound Receptor (GPCR) Antho_RFamide->GPCR G_protein G-protein (Gq or Gi/o) GPCR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates (Gq pathway) AC Adenylyl Cyclase (AC) G_protein->AC inhibits (Gi/o pathway) PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ release from ER IP3->Ca2_ER triggers PKC Protein Kinase C (PKC) DAG->PKC activates cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Physiological_Response Physiological Response (e.g., Muscle Contraction) Ca2_ER->Physiological_Response PKC->Physiological_Response PKA->Physiological_Response WISH_Workflow Start Sample Collection (Embryos, Larvae, Polyps) Fixation Fixation (4% PFA) Start->Fixation Dehydration Dehydration (Methanol Series) Fixation->Dehydration Rehydration Rehydration & Permeabilization (PBST, Proteinase K) Dehydration->Rehydration Hybridization Hybridization (DIG-labeled probe) Rehydration->Hybridization Washes Stringent Washes Hybridization->Washes Blocking Blocking Washes->Blocking Antibody_Incubation Antibody Incubation (anti-DIG-AP) Blocking->Antibody_Incubation Development Colorimetric Development (NBT/BCIP) Antibody_Incubation->Development Imaging Mounting & Imaging Development->Imaging

References

Physiological Role of Antho-RFamide in Anthopleura elegantissima: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The sea anemone Anthopleura elegantissima is a valuable model organism for studying the fundamental principles of neurophysiology and pharmacology. Within its seemingly simple nervous system lies a complex array of signaling molecules, including a number of neuropeptides that play crucial roles in regulating its physiological functions. Among these, the Antho-RFamides, a family of peptides characterized by a C-terminal Arginine-Phenylalanine-amide motif, are of significant interest. This technical guide provides a comprehensive overview of the physiological role of Antho-RFamide (Anthopleura elegantissima, with a focus on its effects on neuromuscular transmission. Due to the limited availability of quantitative data specific to A. elegantissima, this guide incorporates findings from closely related sea anemone species to provide a broader context and to suggest avenues for future research.

This compound is a neuropeptide that has been isolated from Anthopleura elegantissima and is known to be involved in neurotransmission.[1] It is synthesized from a large precursor protein that can contain multiple copies of the immature peptide.[2][3] These precursors undergo post-translational processing to yield the bioactive neuropeptide.[2][3] The presence of this compound in neuronal vesicles at synaptic junctions suggests its role as a neurotransmitter or neuromodulator.[1]

Quantitative Data on the Effects of RFamide Peptides

Direct quantitative data on the dose-response effects of this compound on the muscle preparations of Anthopleura elegantissima is currently limited in the published literature. However, studies on other sea anemone species provide valuable insights into the potential potency and effects of related RFamide peptides.

Table 2.1: Effects of RFamide Peptides on Sea Anemone Muscle Preparations

PeptideSpeciesPreparationObserved EffectThreshold Concentration (mol/L)Reference
This compoundCalliactis parasiticaWhole animalIncreased muscle tone and contraction amplitudeNot Reported[4]
Antho-RWamide IICalliactis parasiticaIsolated sphincter muscleInduction of slow contractions1 x 10-9[4]
This compoundSea anemone (species not specified)Tentacle preparationInhibition of spontaneous, rhythmic contractionsNot Reported[5]

Note: The data presented for Calliactis parasitica should be considered as a proxy, and further quantitative studies on Anthopleura elegantissima are required to establish the specific dose-response relationship and EC50 values for this compound in this species.

Experimental Protocols

The following protocols are generalized methodologies for studying the physiological effects of neuropeptides on sea anemone muscle preparations. These can be adapted for investigating the specific actions of this compound in Anthopleura elegantissima.

Preparation of Isolated Tentacle Muscle
  • Animal Collection and Acclimation: Specimens of Anthopleura elegantissima should be collected from their natural habitat and acclimated in a temperature-controlled aquarium with circulating, aerated seawater for a minimum of one week prior to experimentation.

  • Dissection:

    • Anesthetize the sea anemone by placing it in a 1:1 solution of 0.37 M MgCl2 and seawater for 30 minutes.

    • Once relaxed, carefully excise several tentacles from the base of the oral disc using fine scissors.

    • Immediately transfer the excised tentacles to a petri dish containing chilled, filtered seawater.

  • Mounting:

    • Under a dissecting microscope, carefully thread a fine silk suture through the tip of a single tentacle.

    • Secure the base of the tentacle to a small hook at the bottom of an organ bath.

    • Attach the suture at the tip of the tentacle to an isometric force transducer.

    • The organ bath should be continuously perfused with aerated seawater at a constant temperature (e.g., 15°C).

  • Equilibration: Allow the mounted tentacle to equilibrate for at least 30 minutes, or until a stable baseline of spontaneous contractions is observed.

Application of this compound and Data Acquisition
  • Peptide Preparation: Prepare a stock solution of synthetic this compound in distilled water. Make serial dilutions in filtered seawater to achieve the desired final concentrations.

  • Peptide Application:

    • Introduce the this compound solutions into the organ bath via the perfusion system.

    • Apply concentrations in a cumulative or non-cumulative manner, with thorough washouts between applications.

    • A typical concentration range to explore would be from 10-10 M to 10-5 M.

  • Data Recording:

    • Record the contractile activity of the tentacle muscle using the isometric force transducer connected to a data acquisition system (e.g., PowerLab).

    • Measure changes in the frequency, amplitude, and duration of contractions in response to the application of this compound.

  • Data Analysis:

    • Analyze the recorded data to determine the dose-response relationship of this compound.

    • Calculate parameters such as the EC50 (half-maximal effective concentration).

    • Statistical analysis (e.g., t-test, ANOVA) should be used to determine the significance of the observed effects.

Visualizations: Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound

The following diagram illustrates a plausible signaling pathway for this compound in a sea anemone muscle cell, based on the understanding that RFamide peptides typically act through G-protein coupled receptors (GPCRs). The specific downstream effectors in Anthopleura elegantissima remain to be elucidated.

Antho_RFamide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Antho_RFamide This compound GPCR This compound Receptor (GPCR) Antho_RFamide->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., PLC, AC) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., IP3, cAMP) Effector->Second_Messenger Production Ca_Release Ca2+ Release from Intracellular Stores Second_Messenger->Ca_Release Stimulation Muscle_Contraction Muscle Contraction Ca_Release->Muscle_Contraction Initiation

Caption: Proposed this compound signaling cascade in a myocyte.

Experimental Workflow for Investigating this compound Effects

The diagram below outlines a typical experimental workflow for characterizing the physiological effects of this compound on sea anemone muscle tissue.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Animal_Collection 1. Animal Collection & Acclimation Dissection 2. Anesthesia & Tentacle Dissection Animal_Collection->Dissection Mounting 3. Mounting in Organ Bath Dissection->Mounting Equilibration 4. Equilibration Mounting->Equilibration Peptide_Application 5. This compound Application Equilibration->Peptide_Application Data_Recording 6. Force Transducer Data Recording Peptide_Application->Data_Recording Data_Analysis 7. Dose-Response Analysis Data_Recording->Data_Analysis Statistical_Analysis 8. Statistical Significance Data_Analysis->Statistical_Analysis Conclusion 9. Conclusion on Physiological Role Statistical_Analysis->Conclusion

Caption: Workflow for sea anemone muscle physiology experiments.

Conclusion and Future Directions

This compound is a key neuropeptide in sea anemones, likely playing a significant role in the modulation of muscular activity. While qualitative evidence points towards its excitatory and inhibitory effects on muscle preparations, there is a clear need for detailed quantitative studies in Anthopleura elegantissima. Future research should focus on:

  • Dose-Response Characterization: Generating precise dose-response curves and calculating the EC50 for this compound on various muscle groups of A. elegantissima.

  • Receptor Identification: Identifying and characterizing the specific G-protein coupled receptor(s) for this compound in this species.

  • Electrophysiology: Performing electrophysiological recordings to elucidate the effects of this compound on neuronal activity and neuromuscular transmission at the cellular level.

  • Behavioral Studies: Investigating the role of this compound in complex behaviors such as feeding, defense, and locomotion.

A deeper understanding of the physiological role of this compound in Anthopleura elegantissima will not only provide insights into the evolution of nervous systems but may also offer novel targets for the development of pharmacological agents.

References

Technical Guide: Localization of Antho-RFamide Neuropeptides in the Cnidarian Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuropeptides are ancient and crucial signaling molecules in all animals with a nervous system. In Cnidaria, one of the earliest-diverging phyla with a defined nervous system, FMRFamide-like peptides (FLPs), particularly Antho-RFamides, are ubiquitous and play fundamental roles in controlling physiological processes. This document provides a comprehensive technical overview of the localization of Antho-RFamide (pGlu-Gly-Arg-Phe-amide) and its related peptides within the nervous systems of various cnidarian species. We present quantitative data on peptide precursor copy numbers, detail the anatomical distribution of this compound-immunoreactive neurons, outline key experimental protocols for their study, and illustrate relevant biological and experimental pathways. This guide is intended to serve as a foundational resource for researchers investigating cnidarian neurobiology and for professionals exploring the potential of these ancient signaling systems in drug discovery and development.

Introduction to Cnidarian Neuropeptides

The nervous systems of cnidarians (e.g., sea anemones, corals, jellyfish) are considered morphologically simple, often characterized as diffuse nerve nets.[1][2] Despite this apparent simplicity, they are strongly peptidergic, utilizing a diverse array of neuropeptides to regulate functions ranging from muscle contraction and feeding to reproduction and metamorphosis.[3][4] Among the most studied are the FMRFamide-like peptides (FLPs), which are characterized by a C-terminal Arg-Phe-amide motif.[1][5]

This compound (pQGRFamide) was the first neuropeptide to be chemically isolated and sequenced from an anthozoan.[6] It is now recognized as a major neuropeptide in this class and is part of a larger family of related peptides found across the phylum.[6][7] Understanding the precise location of these peptides and their producing neurons is critical to elucidating their function and exploring their pharmacology.

This compound Precursor Structure and Synthesis

This compound neuropeptides are synthesized from larger preprohormone proteins. A single preprohormone gene can encode multiple, often dozens of, copies of the mature neuropeptide.[7][8] This multiplicity is a common feature in cnidarians, allowing for significant amplification of the peptide signal from a single transcript.[1][8] The preprohormone undergoes a series of post-translational modifications, including signal peptide cleavage, endoproteolysis at specific cleavage sites, and C-terminal amidation, to yield the final, biologically active peptides.[1]

Fig. 1: Generalized workflow for this compound neuropeptide processing.

Quantitative Data on this compound Distribution

The expression levels of this compound can be quantified in two primary ways: by determining the number of peptide copies encoded on the precursor gene and by measuring the concentration of the mature peptide in tissue extracts.

This compound Gene Copy Number

Genomic and transcriptomic analyses have revealed that the number of this compound copies per preprohormone varies significantly across species. This data provides insight into the potential peptide output of a single neuron.

SpeciesClassCopies of this compound per PrecursorCitation(s)
Renilla koellikeriAnthozoa36[1][3][4]
Nematostella vectensisAnthozoa24 (incomplete preprohormone)[8]
Calliactis parasiticaAnthozoa19[1][3]
Pocillopora damicornisAnthozoa18 (preprohormone fragment)[8]
Stylophora pistillataAnthozoa14[8]
Anthopleura elegantissimaAnthozoa13-21 (from two different cDNAs)[1][3][4][8]
Acropora digitiferaAnthozoa12[8]
Porites rusAnthozoa11[8]

Table 1: Summary of this compound copies identified on preprohormone sequences in various cnidarian species.

Peptide Concentration in Tissue

Radioimmunoassay (RIA) is a sensitive technique used to quantify peptide levels in tissue homogenates. Studies using antisera against this compound have confirmed the presence of large quantities of this or structurally similar peptides in scyphozoan jellyfish.

SpeciesClassThis compound-like MaterialCitation(s)
Chrysaora hysoscellaScyphozoaHigh levels detected[9][10]
Cyanea lamarkiiScyphozoaUp to 55 nmol/animal[9][10]

Table 2: Quantitative analysis of this compound-like immunoreactivity in scyphozoan tissues via radioimmunoassay.

Anatomical and Cellular Localization

Immunohistochemical studies using antibodies against the RFamide motif or specifically against this compound have been instrumental in mapping the distribution of these neuropeptides.

  • General Distribution: In many species, immunoreactivity is widespread, appearing in nerve nets within both the ectoderm and endoderm.[5][9][10] Two primary neuronal subpopulations are often observed: sensory cells and ganglionic cells.[5]

  • Anthozoa (Sea Anemones, Corals): In sea anemones like Calliactis parasitica, this compound-positive sensory neurons are found in the endoderm, but these differ from RWamide-positive neurons that project to the sphincter muscle.[8] In Renilla koellikeri, ciliated neurons containing this compound are present in the epithelium of gamete follicles and are involved in spawning.[3][11] RFamide-expressing neurons are also highly localized to the oral/pharyngeal region in species like Nematostella vectensis, forming a key part of the pharyngeal nervous system that regulates feeding.[12]

  • Scyphozoa (Jellyfish): In species like Chrysaora and Cyanea, this compound-like staining reveals extensive nerve nets in the subumbrella and exumbrella ectoderm, oral lobes, and the endoderm lining the gastric cavity.[9][10] The most prominent staining often occurs in a dense plexus of neurons at the base of the tentacles.[9][10] In Cyanea, a distinct tentacular nerve tract and nerve nets associated with cnidocyte (stinging cell) clusters are also visible.[9][10]

Putative Signaling and Function

Antho-RFamides are excitatory neuropeptides involved in several key physiological processes.[5]

  • Muscle Contraction: Application of this compound to the sea anemone Calliactis parasitica increases muscle tone and the amplitude and frequency of slow muscle contractions.[1] In the coral Euphyllia ancora, synthetic QGRFamide peptides induced polyp contraction.[4]

  • Reproduction: In the octocoral Renilla koellikeri, this compound triggers the exfoliation of the follicle epithelium, leading to the release of gametes. This effect is enhanced by light.[1][3][11]

  • Feeding and Sensory Roles: The concentration of RFamide neurons around the pharynx suggests a critical role in regulating feeding behavior.[12] The presence of RFamide-positive nerve cells in the tentacles of animals from all four cnidarian classes points to a role in the chemosensory regulation of nematocyte discharge.[1]

  • Signaling Mechanism: While the specific receptors for this compound are not fully characterized in all species, related RFamide peptides in Hydra have been shown to activate specific cation channels of the degenerin/epithelial Na+ channel (DEG/ENaC) family, leading to neuronal excitation and muscle contraction.[11] This suggests a direct role in modulating ion flow as a primary signaling mechanism.

SignalingPathway cluster_membrane AnthoRF This compound Receptor Receptor (e.g., DEG/ENaC Channel) AnthoRF->Receptor Binding Na_in Na+ Influx Receptor->Na_in Opens Membrane Neuronal or Muscle Cell Membrane Depolarization Membrane Depolarization Na_in->Depolarization Response Physiological Response Depolarization->Response Contraction Muscle Contraction Response->Contraction Firing Neuron Firing Response->Firing

Fig. 2: Putative signaling pathway for this compound peptides in cnidarians.

Key Experimental Protocols

The localization of Antho-RFamides relies primarily on two techniques: immunohistochemistry (IHC) to visualize the peptide itself and in situ hybridization (ISH) to visualize the mRNA transcript of its precursor.

Immunohistochemistry (IHC) Protocol (Whole-Mount)

This generalized protocol is for localizing this compound-like peptides in whole cnidarian polyps or small medusae.

  • Fixation: Fix animals in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) or seawater for 2-4 hours at room temperature (RT) or overnight at 4°C.

  • Washing: Wash samples extensively in PBS with 0.1% Triton X-100 (PBST) 3-5 times for 15 minutes each to remove fixative.

  • Permeabilization: Increase tissue permeability by incubating in PBST with a higher detergent concentration (e.g., 1% Triton X-100) for 1-2 hours at RT.

  • Blocking: Block non-specific antibody binding by incubating samples in a blocking solution (e.g., PBST with 5% normal goat serum and 1% bovine serum albumin) for at least 2 hours at RT or overnight at 4°C.

  • Primary Antibody Incubation: Incubate samples with the primary antibody (e.g., rabbit anti-FMRFamide or a specific anti-Antho-RFamide antibody) diluted in blocking buffer. Incubation is typically for 24-48 hours at 4°C with gentle agitation.

  • Washing: Wash samples extensively in PBST 5-6 times over several hours to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate samples with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in blocking buffer. This should be done for 2 hours at RT or overnight at 4°C, protected from light.

  • Final Washes: Wash samples in PBST 3-5 times for 15 minutes each, protected from light.

  • Mounting & Imaging: Mount samples in an appropriate mounting medium (e.g., Vectashield or a glycerol-based medium) and image using confocal or fluorescence microscopy.

IHC_Workflow Fixation 1. Fixation (e.g., 4% PFA) Wash1 2. Washing (PBST) Fixation->Wash1 Perm 3. Permeabilization (e.g., 1% Triton X-100) Wash1->Perm Block 4. Blocking (e.g., Normal Goat Serum) Perm->Block PrimaryAb 5. Primary Antibody Incubation (e.g., anti-RFamide, 4°C) Block->PrimaryAb Wash2 6. Washing (PBST) PrimaryAb->Wash2 SecondaryAb 7. Secondary Antibody Incubation (e.g., Fluorescent anti-Rabbit, RT) Wash2->SecondaryAb Wash3 8. Final Washes (PBST) SecondaryAb->Wash3 Mount 9. Mounting & Imaging (Confocal Microscopy) Wash3->Mount

Fig. 3: Standard experimental workflow for whole-mount immunohistochemistry.
In Situ Hybridization (ISH) Protocol (Whole-Mount)

This generalized protocol is for localizing the mRNA transcripts of the this compound preprohormone.[13]

  • Probe Synthesis: Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe from a cloned fragment of the this compound preprohormone gene using in vitro transcription.

  • Fixation: Fix animals as in the IHC protocol (Step 1).

  • Washing & Dehydration: Wash samples in PBS with 0.1% Tween-20 (PTw) and then dehydrate through a graded methanol (B129727)/PTw series to 100% methanol for storage at -20°C.

  • Rehydration & Permeabilization: Rehydrate samples into PTw. Permeabilize with Proteinase K (typically 10 µg/mL in PTw for 10-20 minutes), followed by postfixation in 4% PFA.

  • Hybridization: Pre-hybridize samples in hybridization buffer for 2-4 hours at the hybridization temperature (e.g., 60-65°C). Replace with fresh hybridization buffer containing the DIG-labeled probe and incubate for 16-48 hours.

  • Post-Hybridization Washes: Perform a series of stringent washes at the hybridization temperature using graded concentrations of saline sodium citrate (B86180) (SSC) buffer and PTw to remove the unbound probe.

  • Immunodetection:

    • Block samples in a blocking buffer (e.g., 5% sheep serum in PTw) for 1-2 hours.

    • Incubate in an anti-DIG antibody conjugated to alkaline phosphatase (AP), diluted in blocking buffer, overnight at 4°C.

    • Wash extensively in PTw to remove the unbound antibody.

  • Colorimetric Development: Equilibrate samples in detection buffer (e.g., NTMT buffer). Develop the signal by adding NBT/BCIP substrate. Monitor the color reaction and stop it by washing in PTw.

  • Mounting & Imaging: Post-fix the stained animals, clear in glycerol, and image using brightfield microscopy.

ISH_Workflow Probe 1. Probe Synthesis (DIG-labeled RNA) Hyb 4. Hybridization (with Probe, 65°C) Probe->Hyb Fix 2. Fixation & Dehydration Perm 3. Rehydration & Permeabilization (Proteinase K) Fix->Perm Perm->Hyb Wash1 5. Stringent Washes (SSC/PTw) Hyb->Wash1 Block 6. Blocking Wash1->Block Antibody 7. Antibody Incubation (anti-DIG-AP, 4°C) Block->Antibody Wash2 8. Washing (PTw) Antibody->Wash2 Develop 9. Colorimetric Development (NBT/BCIP) Wash2->Develop Image 10. Mounting & Imaging Develop->Image

Fig. 4: General experimental workflow for whole-mount in situ hybridization.

Implications for Research and Drug Development

The study of the this compound system in cnidarians offers several opportunities:

  • Evolutionary Neuroscience: As representatives of an early-diverging lineage, cnidarians provide a model for understanding the fundamental principles and evolution of nervous systems and peptidergic signaling.[14]

  • Target Identification: The physiological effects of Antho-RFamides, such as potent muscle contraction, highlight their receptors as potential targets. While cnidarian-specific, the study of these receptors (e.g., DEG/ENaC channels) can inform the search for novel modulators of related ion channels in other phyla.

  • Pharmacological Tools: this compound peptides themselves can be used as pharmacological tools to probe the cnidarian nervous system and investigate processes like neuromuscular control and spawning.

  • Biomaterials and Bioactive Compounds: The investigation of cnidarian neuropeptides could lead to the discovery of novel bioactive compounds with unique properties and potential applications in medicine or as research reagents.

References

The Pivotal Role of RFamide Peptides in Invertebrate Nervous Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

RFamide peptides, characterized by a C-terminal Arginine-Phenylalanine-amide motif, represent one of the most diverse and functionally significant families of neuropeptides in invertebrates. They are integral to the regulation of a vast array of physiological processes, from feeding and reproduction to locomotion and circadian rhythms. This technical guide provides an in-depth exploration of the core functions of RFamide peptides in the nervous systems of various invertebrate phyla. It summarizes key quantitative data, details common experimental methodologies for their study, and visually represents their signaling pathways and associated experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in neurobiology, pharmacology, and the development of novel therapeutics targeting invertebrate species.

Introduction to RFamide Peptides in Invertebrates

First identified in the clam Macrocallista nimbosa, the tetrapeptide FMRFamide was the inaugural member of what is now recognized as a vast and ancient superfamily of neuropeptides.[1][2][3] These peptides are unified by their C-terminal Arg-Phe-NH2 sequence and are involved in a wide range of biological processes.[1] Invertebrate RFamide peptides are synthesized as larger precursor proteins that are post-translationally processed to yield one or multiple active peptides.[4][5] They act as neurotransmitters, neuromodulators, and neurohormones, exerting their effects through a variety of receptors, predominantly G-protein coupled receptors (GPCRs), but also through ligand-gated ion channels in some cases.[2][6]

The major families of RFamide peptides found in invertebrates include:

  • FMRFamide-related peptides (FaRPs): A large and diverse group primarily studied in molluscs, involved in cardiovascular regulation, feeding, and reproduction.[1][2][3][7]

  • Neuropeptide F (NPF) and short Neuropeptide F (sNPF): Widely distributed in insects, these are orthologs of the vertebrate Neuropeptide Y (NPY) system and are key regulators of feeding, metabolism, and stress responses.[8][9][10][11][12][13][14]

  • Gonadotropin-releasing hormone (GnRH)-like peptides: Invertebrate counterparts to vertebrate GnRH, these peptides directly regulate reproductive and non-reproductive tissues, as invertebrates lack the vertebrate-like hypothalamus-pituitary-gonad axis.[15][16][17][18]

  • Allatostatins (ASTs): Particularly Allatostatin-C, which has a C-terminal RFamide motif, are known to inhibit the synthesis of juvenile hormone and are involved in regulating development, reproduction, and feeding.[19][20][21][22]

  • Myosuppressins: These peptides, as their name suggests, have inhibitory effects on muscle contractility, including cardiac and gut motility, and are also implicated in developmental processes like diapause.[12][23][24]

  • Orcokinins: A family of neuropeptides identified in crustaceans that modulate the stomatogastric nervous system and have myotropic effects on gut tissues.[25][26][27][28]

The study of these peptides in invertebrates provides fundamental insights into the evolution of nervous systems and offers potential targets for the development of novel pesticides and therapeutic agents.

Core Functions and Physiological Roles

RFamide peptides exhibit a remarkable pleiotropy, influencing a wide spectrum of physiological and behavioral processes across invertebrate species.

Regulation of Feeding and Metabolism

Neuropeptide F (NPF) and short neuropeptide F (sNPF) are central to the regulation of feeding behavior and energy homeostasis in many insects.[8][10][13] NPF signaling is generally associated with increased food intake and is often upregulated during periods of starvation.[10][29] sNPF also plays a significant role in modulating feeding, though its effects can be species-specific, sometimes promoting and other times inhibiting food consumption.[12][14] In Drosophila melanogaster, for instance, overexpression of sNPF leads to increased food intake.

Control of Reproduction

Invertebrate GnRH-like peptides are crucial for reproduction.[15][16] Unlike in vertebrates, where GnRH acts on the pituitary, in invertebrates, these peptides appear to directly influence the gonads and other reproductive tissues to regulate processes like gamete maturation and release.[15][16][18] FaRPs in molluscs have also been shown to be involved in reproductive processes, including the modulation of egg-laying behaviors.[1][17] Allatostatin-C, produced by a subset of circadian pacemaker neurons in Drosophila, generates the circadian rhythm for oogenesis by acting on brain insulin-producing cells, which in turn regulates juvenile hormone production.[20]

Modulation of Muscle Activity and Cardiovascular Function

The foundational discovery of FMRFamide was its cardioexcitatory effect in a bivalve mollusc.[1][2] FaRPs have since been shown to have both excitatory and inhibitory effects on cardiac and other muscles in various molluscan species.[2][7] Myosuppressins, conversely, generally inhibit muscle contractions, reducing the contractility of cardiac muscle and gut motility.[12][30] In crustaceans, orcokinins have potent myotropic effects on gut tissues and modulate the rhythmic motor patterns of the stomatogastric nervous system, which controls the foregut.[25][27][28]

Circadian Rhythms and Behavior

RFamide peptides are integrated into the neural circuits that control circadian rhythms and various behaviors. In Drosophila, sNPF is involved in the regulation of the circadian clock, locomotion, and learning.[9][13] Allatostatin-C expression in specific clock neurons is essential for generating the circadian rhythm of oogenesis.[20]

Signaling Pathways

The majority of RFamide peptides exert their effects by binding to and activating G-protein coupled receptors (GPCRs).[6] Upon ligand binding, these receptors undergo a conformational change, leading to the activation of intracellular signaling cascades. The specific downstream effects depend on the type of G-protein coupled to the receptor (e.g., Gq, Gs, Gi/o).

A notable exception is the FMRFamide-gated sodium channel (FaNaC) found in some molluscs, which represents a direct, ionotropic signaling mechanism.[2]

GPCR-Mediated Signaling
  • Gq/11 Pathway: Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This is a common pathway for GnRH-like peptides and some FaRPs.[15][18][31]

  • Gs Pathway: This pathway involves the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets.

  • Gi/o Pathway: Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in cAMP levels.

The following diagram illustrates a generalized GPCR signaling pathway for RFamide peptides.

RFamide_GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RFa RFamide Peptide Receptor RFamide Receptor (GPCR) RFa->Receptor Binding G_protein G-Protein (α, β, γ) Receptor->G_protein Activation Effector Effector Protein (e.g., PLC, AC) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Production Kinase Protein Kinase (e.g., PKC, PKA) Second_Messenger->Kinase Activation Target_Protein Target Protein Kinase->Target_Protein Phosphorylation Response Cellular Response Target_Protein->Response

Figure 1: Generalized RFamide Peptide GPCR Signaling Pathway.

Ionotropic Signaling

In some gastropod molluscs, FMRFamide and related peptides can directly gate a sodium channel known as FaNaC.[2] This leads to a rapid influx of Na+ ions, causing membrane depolarization and neuronal excitation. This direct ionotropic action provides a much faster mechanism of synaptic transmission compared to the slower, modulatory effects of GPCR-mediated signaling.

The following diagram illustrates the FMRFamide-gated sodium channel signaling pathway.

FaNaC_Signaling FaNaC_closed FaNaC (Closed) FaNaC_open FaNaC (Open) Na_in Na+ (intracellular) FMRFa FMRFamide FMRFa->FaNaC_closed Binding Na_out Na+ (extracellular) Na_out->FaNaC_open Influx Depolarization Membrane Depolarization Na_in->Depolarization Excitation Neuronal Excitation Depolarization->Excitation

Figure 2: FMRFamide-gated Sodium Channel (FaNaC) Signaling.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of various RFamide peptides in different invertebrate species.

Table 1: Potency (EC50) of RFamide Peptides on Their Receptors

Peptide FamilyPeptideSpeciesReceptor/AssayEC50 ValueReference
sNPFDrome-sNPF-1Drosophila melanogastersNPF Receptor (Calcium Mobilization)2.04 ± 1.48 nM[6]
sNPFDrome-sNPF-2Drosophila melanogastersNPF Receptor (Calcium Mobilization)5.89 ± 3.74 nM[6]
sNPFDrome-sNPF-3Drosophila melanogastersNPF Receptor (Calcium Mobilization)5.55 ± 3.95 nM[6]
sNPFDrome-sNPF-4Drosophila melanogastersNPF Receptor (Calcium Mobilization)0.50 ± 1.01 nM[6]
FaRPsGYIRFamideProcerodes littoralisMuscle Contraction> 0.1 µM[32]
FaRPsFMRFamideMacrocallista nimbosaGill Ciliary Beating~1 µM[33]
NPFAngNPFRhodnius prolixusHindgut Muscle ContractionNot Determined[18]

Table 2: Physiological Effects of RFamide Peptides

PeptideSpeciesSystem/TissueEffectConcentrationReference
FMRFamideLeechHeartIncreased beat tension and rhythm10⁻⁷ to 10⁻⁶ M[8]
FMRFamideLeechCentral Nervous SystemAccelerated heartbeat motor program10⁻⁹ to 10⁻⁸ M[8]
FMRFamideLampsilis claibornensisHeart VentriclesInhibition of beat (decreased frequency and tone)Not specified[34]
MyosuppressinRhodnius prolixusHeartDose-dependent decrease in contractilityEC50 = 140 nM[30]
FaRPs (NF1, DF2)Procambarus clarkiiHeartIncreased rate and amplitude of contractionsThreshold < 10⁻⁹ M[5]
FaRPs (NF1, DF2)Procambarus clarkiiNeuromuscular JunctionIncreased amplitude of excitatory junctional potentialsThreshold ~10⁻⁸ M[5]

Experimental Protocols

The study of RFamide peptides in invertebrates employs a variety of techniques to elucidate their localization, expression, and function. Below are detailed methodologies for some of the key experiments.

Mass Spectrometry Imaging (MSI) for Neuropeptidomics

MSI allows for the label-free visualization of the spatial distribution of neuropeptides within tissue sections. This protocol is optimized for insect neural tissue.

Methodology:

  • Tissue Dissection and Cryosectioning:

    • Dissect the neural tissue of interest (e.g., retrocerebral complex in cockroaches) in an appropriate physiological saline.

    • Embed the tissue in a suitable medium (e.g., gelatin-based) and snap-freeze in liquid nitrogen-cooled isopentane.

    • Section the frozen tissue at 10-20 µm thickness using a cryostat and thaw-mount the sections onto indium-tin-oxide (ITO) coated glass slides.

  • Matrix Application:

    • Prepare a matrix solution of α-cyano-4-hydroxycinnamic acid (CHCA) at 5 mg/mL in 50% acetonitrile/water with 2% trifluoroacetic acid (TFA).

    • Apply the matrix solution onto the tissue sections using an automated sprayer to ensure a homogenous, fine crystal layer.

  • Data Acquisition:

    • Use a MALDI-TOF/TOF mass spectrometer for data acquisition.

    • Acquire mass spectra in a grid pattern across the entire tissue section with a spatial resolution of 15-20 µm.

    • For peptide identification, perform tandem mass spectrometry (MS/MS) directly from the tissue or from tissue extracts.

  • Data Analysis:

    • Use specialized software to generate ion maps, which display the intensity of specific m/z values across the tissue section.

    • Correlate the distribution of specific peptide signals with the underlying histology of the tissue.

The following diagram illustrates the experimental workflow for mass spectrometry imaging of neuropeptides.

MSI_Workflow Dissection 1. Tissue Dissection Cryosectioning 2. Cryosectioning Dissection->Cryosectioning Matrix_Application 3. Matrix Application Cryosectioning->Matrix_Application MALDI_MS 4. MALDI-MS Data Acquisition Matrix_Application->MALDI_MS Data_Analysis 5. Data Analysis and Ion Map Generation MALDI_MS->Data_Analysis Identification 6. Peptide Identification (MS/MS) MALDI_MS->Identification

Figure 3: Experimental Workflow for Mass Spectrometry Imaging.

In Situ Hybridization (ISH) for mRNA Localization

ISH is used to visualize the expression pattern of the mRNA encoding a specific RFamide peptide precursor, thereby identifying the cells that synthesize the peptide. This protocol is adapted for molluscan nervous tissue.

Methodology:

  • Probe Synthesis:

    • Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe complementary to the mRNA of interest from a linearized plasmid template using in vitro transcription.

    • Purify the probe and verify its integrity.

  • Tissue Preparation:

    • Dissect the nervous tissue (e.g., ganglia from Lymnaea stagnalis) and fix in 4% paraformaldehyde (PFA) overnight at 4°C.

    • Wash the tissue in phosphate-buffered saline (PBS) and then dehydrate through an ethanol (B145695) series.

    • Rehydrate the tissue and treat with Proteinase K to improve probe penetration.

  • Hybridization:

    • Pre-hybridize the tissue in hybridization buffer for 2-4 hours at 65°C.

    • Add the DIG-labeled probe to the hybridization buffer and incubate overnight at 65°C.

  • Post-Hybridization Washes:

    • Perform a series of stringent washes at 65°C to remove non-specifically bound probe.

  • Immunodetection:

    • Block the tissue with a blocking solution (e.g., containing normal sheep serum).

    • Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.

    • Wash extensively to remove unbound antibody.

  • Signal Development and Imaging:

    • Develop the signal using a chromogenic substrate for AP, such as NBT/BCIP, which produces a purple precipitate.

    • Stop the reaction, clear the tissue, and mount on slides for imaging with a light microscope.

Immunohistochemistry (IHC) for Peptide Localization

IHC uses antibodies to detect the location of the mature RFamide peptides within the nervous system. This protocol is a general guide for Drosophila brain tissue.

Methodology:

  • Dissection and Fixation:

    • Dissect adult Drosophila brains in cold Schneider's Insect Medium.

    • Fix the brains in 2% or 4% paraformaldehyde for 20-55 minutes at room temperature.

  • Washing and Blocking:

    • Wash the fixed brains multiple times in PBS with 0.5% Triton X-100 (PBT).

    • Block non-specific antibody binding by incubating the brains in PBT containing 5% normal goat serum for at least 1.5 hours.

  • Primary Antibody Incubation:

    • Incubate the brains with a primary antibody raised against the RFamide peptide of interest, diluted in the blocking solution.

    • Incubation is typically performed for 24-48 hours at 4°C with gentle rotation.

  • Secondary Antibody Incubation:

    • Wash the brains thoroughly in PBT.

    • Incubate with a fluorescently-labeled secondary antibody that recognizes the species of the primary antibody (e.g., goat anti-rabbit Alexa Fluor 488).

    • Incubate for 24-48 hours at 4°C.

  • Mounting and Imaging:

    • Perform final washes in PBT and then PBS.

    • Mount the brains on a slide in an appropriate mounting medium.

    • Image the brains using a confocal microscope.

Electrophysiology for Functional Analysis

Extracellular or whole-cell patch-clamp recordings are used to measure the effects of RFamide peptides on the electrical activity of individual neurons or neural circuits.

Methodology:

  • Preparation of the Nervous System:

    • Dissect the central nervous system (e.g., ganglia) or specific neurons from the invertebrate of interest in a physiological saline solution.

    • Pin the preparation to the bottom of a recording chamber.

  • Recording Setup:

    • Place the recording chamber on the stage of a microscope equipped with micromanipulators.

    • Pull glass microelectrodes to a desired resistance (e.g., 3-7 MΩ for whole-cell patch clamp) and fill with an appropriate internal solution.

  • Recording:

    • For extracellular recordings, place the electrode near a nerve or cell body to record action potentials.

    • For whole-cell patch-clamp, form a high-resistance seal between the electrode and the cell membrane, then rupture the membrane to gain electrical access to the cell's interior.

    • Record baseline neuronal activity.

  • Peptide Application:

    • Bath-apply the RFamide peptide at known concentrations to the preparation.

    • Record the changes in neuronal firing rate, membrane potential, or synaptic currents.

  • Data Analysis:

    • Analyze the electrophysiological data to quantify the effects of the peptide, such as changes in spike frequency, membrane depolarization or hyperpolarization, and alterations in synaptic strength.

Conclusion and Future Directions

RFamide peptides are a cornerstone of neural signaling in invertebrates, orchestrating a vast and intricate array of physiological processes. Their functional diversity, coupled with their evolutionary conservation, makes them a compelling subject of study. The methodologies outlined in this guide provide a robust framework for investigating the roles of these important neuropeptides.

Future research will likely focus on several key areas. The de-orphanization of the remaining RFamide peptide receptors will be critical for a complete understanding of their signaling networks. Advances in mass spectrometry and imaging techniques will enable a more detailed and quantitative analysis of neuropeptide expression and release at the single-cell level. Furthermore, the application of genetic tools, such as CRISPR/Cas9, in a wider range of invertebrate model organisms will allow for more precise functional dissection of RFamide peptide circuits. For professionals in drug development, a deeper understanding of these pathways could lead to the design of highly specific and effective insecticides or agents to combat parasitic invertebrates. The study of RFamide peptides in these "simpler" nervous systems will undoubtedly continue to provide fundamental insights into the universal principles of neurobiology.

References

An In-depth Technical Guide to the Antho-RFamide Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Antho-RFamides are a key family of neuropeptides within the phylum Cnidaria, playing crucial roles in a wide array of physiological processes, including muscle contraction, feeding behavior, reproduction, and larval metamorphosis.[1][2][3] These peptides exert their effects by activating specific G protein-coupled receptors (GPCRs), initiating intracellular signaling cascades that modulate cellular function.[4] Understanding the components and mechanics of this pathway is vital for comparative neurobiology and offers potential avenues for novel drug discovery, particularly in fields requiring targeted cell signaling modulators. This guide provides a detailed overview of the core components of the Antho-RFamide signaling pathway, summarizes key quantitative data, outlines common experimental methodologies, and presents visual diagrams of the pathway and associated workflows.

Core Signaling Components

The this compound signaling system is a classic example of peptidergic neurotransmission, composed of the signaling peptide, a transmembrane receptor, and downstream intracellular effectors.

This compound Neuropeptides

Antho-RFamides are characterized by a conserved C-terminal motif of Arginine (R) and Phenylalanine (F) followed by an amide group (-NH2). The archetypal and most studied peptide in this family is This compound , which has the sequence pGlu-Gly-Arg-Phe-NH2 (pQGRFamide).[1][5]

These peptides are synthesized as large precursor proteins, or preprohormones, which can contain numerous tandem copies of the immature this compound sequence (e.g., Gln-Gly-Arg-Phe-Gly).[6][7][8] Post-translational processing, involving signal peptide cleavage, proteolytic cleavage at specific sites, and C-terminal amidation, is required to generate the mature, active neuropeptides.[6][7] Notably, the precursor proteins in sea anemones like Anthopleura elegantissima are highly complex, capable of generating over 30 putative neuropeptides from a single precursor.[9]

This compound Receptors

The receptors for Antho-RFamides are members of the G protein-coupled receptor (GPCR) superfamily.[4][9] Cnidarian genomes, particularly that of the starlet sea anemone Nematostella vectensis, contain a vast number of GPCRs, many of which remain "orphan" receptors with no known ligand.[3][10]

Large-scale pharmacological screening efforts have been instrumental in deorphanizing these receptors.[3][10][11] By expressing candidate Nematostella GPCRs in heterologous cell systems and screening them against a comprehensive library of native neuropeptides, specific receptors for RFamide peptides have been identified.[3] Phylogenetic analyses indicate that these cnidarian peptidergic systems expanded independently from their bilaterian counterparts, suggesting a long, separate evolutionary history.[3][4]

Downstream Signaling Cascade

Upon binding of an this compound peptide, the cognate GPCR undergoes a conformational change, allowing it to activate an associated heterotrimeric G protein on the intracellular side of the membrane. The primary signaling pathway activated by many deorphanized neuropeptide receptors in cnidarians is the Gq pathway.

  • G Protein Activation: The activated GPCR acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gα subunit of the G protein.

  • Effector Modulation: The activated Gαq subunit dissociates and activates the enzyme Phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[12]

  • Cellular Response: The resulting increase in cytosolic Ca2+ concentration acts as a critical signal that mediates the final physiological effects, such as muscle cell contraction or neuronal firing.

While Gq-mediated calcium release is a well-documented outcome, some RFamide peptides in other invertebrates have been shown to directly gate ion channels, such as FMRFamide-activated Na+ channels (FaNaCs).[13] It is plausible that similar ionotropic mechanisms exist in cnidarians, representing an alternative or parallel signaling pathway.[14]

Quantitative Data Presentation

The functional relationship between a neuropeptide and its receptor is quantified by determining the peptide's potency, typically expressed as the half-maximal effective concentration (EC50). This value represents the concentration of the peptide required to elicit 50% of the maximum possible response in a given functional assay.[15][16] Large-scale deorphanization studies in Nematostella vectensis have provided such quantitative data for numerous peptide-receptor pairs.[3]

Neuropeptide FamilyPeptide Sequence (Example)Receptor ID (N. vectensis)EC50 (nM) (Illustrative)Primary Signaling AssayReference
This compoundpQGRFamideNvGPCR-A110.5Intracellular Ca2+ Release[3]
This compoundpQITRFamideNvGPCR-A225.2Intracellular Ca2+ Release[3]
GLWamideEPLPIGLWamideNvGPCR-B15.8Intracellular Ca2+ Release[3]
PRXamideFPQSFLPRGamideNvGPCR-C1150.7Intracellular Ca2+ Release[3]

Note: The specific Receptor IDs and EC50 values are illustrative examples based on the findings of large-scale screening studies. The referenced literature contains comprehensive datasets of the identified pairings.

Experimental Protocols

Characterizing the this compound signaling pathway involves a multi-step process combining bioinformatics, molecular cloning, high-throughput screening, and cellular imaging.

Protocol: GPCR Deorphanization via High-Throughput Screening

This protocol outlines the general workflow for identifying the cognate receptor for a given neuropeptide from a pool of orphan GPCRs.

Objective: To identify specific ligand-receptor pairings from a library of neuropeptides and orphan GPCRs.

Methodology Principle:

  • Candidate Selection: Orphan GPCRs are identified from genomic or transcriptomic data. Genes are cloned and prepared for expression in a heterologous system.

  • Peptide Library Synthesis: A comprehensive library of putative neuropeptides, including various RFamides, is chemically synthesized based on predictions from precursor gene sequences.[3]

  • Heterologous Expression: Candidate GPCRs are transiently transfected into a mammalian cell line (e.g., CHO-K1 or HEK293-T cells) that is suitable for functional assays.[17][18]

  • High-Throughput Screening (HTS): The transfected cells are plated into multi-well plates (e.g., 384-well). The synthetic peptide library is then systematically applied to the cells.[19]

  • Functional Readout: A functional assay, most commonly a calcium flux assay, is used to detect receptor activation in real-time using a kinetic plate reader (e.g., FLIPR).[5][12] A significant increase in signal (e.g., fluorescence) upon peptide application indicates a potential ligand-receptor interaction.

  • Hit Validation: Positive "hits" are validated through dose-response analysis to determine the peptide's potency (EC50) and confirm the specificity of the interaction.

Protocol: Functional Characterization using Calcium Imaging Assay

This protocol describes the principles of the most common assay used to confirm and quantify GPCR activation.

Objective: To measure the increase in intracellular calcium concentration following receptor activation by a specific peptide.

Methodology Principle:

  • Cell Preparation: Transfected cells expressing the GPCR of interest are seeded in multi-well plates and allowed to adhere.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The AM ester group allows the dye to cross the cell membrane. Once inside, cellular esterases cleave the AM group, trapping the active dye in the cytoplasm.[5][12]

  • Assay Execution: The plate is placed in a fluorescence kinetic plate reader. A baseline fluorescence reading is established.

  • Ligand Addition: A solution containing the specific neuropeptide (agonist) is automatically injected into the wells.

  • Signal Detection: The reader continuously monitors the fluorescence intensity. Upon receptor activation and subsequent Ca2+ release from the ER, the dye binds to Ca2+ and its fluorescence emission increases dramatically.[5]

  • Data Analysis: The change in fluorescence intensity over time is recorded. For dose-response curves, this process is repeated with serial dilutions of the peptide to calculate the EC50 value.

Protocol: Gene Expression Analysis via Fluorescent In Situ Hybridization (FISH)

This protocol allows for the spatial localization of the neuropeptide precursor and receptor transcripts within the animal, providing crucial anatomical context for their function.

Objective: To visualize the cellular location of specific mRNAs (e.g., this compound precursor, GPCR) in fixed animal tissues.

Methodology Principle:

  • Tissue Preparation: Nematostella vectensis embryos, larvae, or polyps are collected and fixed (e.g., with 4% paraformaldehyde) to preserve morphology and stabilize nucleic acids.[2][20]

  • Probe Synthesis: An antisense RNA probe, complementary to the target mRNA sequence, is synthesized in vitro. The probe is labeled with a hapten molecule like digoxigenin (B1670575) (DIG) or a fluorescent dye.[2]

  • Permeabilization: The fixed tissues are treated with a protease (e.g., Proteinase K) to allow the probe to penetrate the cells and access the target mRNA.[2]

  • Hybridization: The labeled probe is incubated with the tissue samples under specific temperature and buffer conditions that promote the formation of stable RNA:RNA hybrids between the probe and the target mRNA.

  • Washing: A series of stringent washes are performed to remove any non-specifically bound probe, reducing background signal.

  • Probe Detection (Fluorescent Method):

    • An antibody conjugated to an enzyme (e.g., peroxidase) that specifically recognizes the hapten on the probe is applied.

    • A tyramide signal amplification (TSA) reagent, which contains a fluorophore, is then added. The enzyme catalyzes the deposition of multiple fluorophores in the immediate vicinity of the probe, greatly amplifying the signal.[20]

  • Imaging: The samples are mounted and imaged using a confocal microscope to visualize the precise location and distribution of the target mRNA transcripts.[1]

Mandatory Visualizations

This compound Signaling Pathway (Gq-coupled)

Antho_RFamide_Signaling GPCR This compound Receptor (GPCR) G_protein Gq Protein GPCR->G_protein 2. Activation PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 4. Cleavage IP3 IP3 PLC->IP3 G_protein->PLC 3. Activation IP3R IP3 Receptor IP3->IP3R Ca_release Ca²⁺ Release Response Cellular Response (e.g., Muscle Contraction) Ca_release->Response IP3R->Ca_release 6. Channel Opening Ligand This compound Peptide Ligand->GPCR

Caption: Canonical Gq-coupled signaling pathway for this compound peptides.

Experimental Workflow: GPCR Deorphanization

GPCR_Deorphanization_Workflow cluster_prep Preparation Phase cluster_screen Screening Phase cluster_validation Validation Phase Bioinformatics 1. Identify Orphan GPCRs from Genome Cloning 2. Clone GPCRs into Expression Vectors Bioinformatics->Cloning Transfection 4. Transfect GPCRs into CHO/HEK293 Cells Cloning->Transfection Peptide_Synth 3. Synthesize Neuropeptide Library Screening 6. Apply Peptide Library & Measure Ca²⁺ Flux (FLIPR) Peptide_Synth->Screening Plating 5. Plate Cells into 384-well Plates Transfection->Plating Plating->Screening Hit_ID 7. Identify Positive 'Hits' Screening->Hit_ID Dose_Response 8. Perform Dose-Response Analysis Hit_ID->Dose_Response EC50 9. Calculate EC₅₀ Value Dose_Response->EC50

Caption: High-throughput workflow for deorphanizing cnidarian neuropeptide GPCRs.

Logical Relationship: Fluorescent In Situ Hybridization (FISH)

FISH_Workflow start Start: Nematostella Tissue fix 1. Fixation (e.g., PFA) start->fix permeabilize 2. Permeabilization (Proteinase K) fix->permeabilize hybridize 3. Hybridization (DIG-labeled RNA probe) permeabilize->hybridize wash 4. Stringent Washes hybridize->wash antibody 5. Antibody Incubation (anti-DIG-POD) wash->antibody tsa 6. Signal Amplification (Tyramide-Fluorophore) antibody->tsa image 7. Confocal Microscopy tsa->image result Result: mRNA Localization Map image->result

Caption: Key steps in the fluorescent in situ hybridization (FISH) protocol.

References

The Identification of the Antho-RFamide Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and characterization of the Antho-RFamide receptor, a key component of neuropeptide signaling in cnidarians. The document details the experimental methodologies employed in its deorphanization, presents quantitative data on its activation, and visualizes the associated signaling pathways and experimental workflows.

Introduction to this compound and its Receptor

Antho-RFamides are a family of neuropeptides characterized by the C-terminal sequence Arg-Phe-NH2. The prototypical this compound, with the sequence Anthopleura elegantissima. These neuropeptides are involved in a variety of physiological processes in cnidarians, including muscle contraction and neurotransmission.

The receptor for this compound is a G protein-coupled receptor (GPCR). The identification of this receptor has been a significant advancement in understanding peptidergic signaling in early-diverging metazoans. This guide focuses on the deorphanization and functional characterization of the this compound receptor in the sea anemone Nematostella vectensis.

Quantitative Data: Receptor Activation

The deorphanization of neuropeptide receptors in Nematostella vectensis has identified two receptors, R70 and R234, that are activated by the this compound peptide pQGRFamide. The potency of this interaction has been quantified by determining the half-maximal effective concentration (EC50) values.[1]

ReceptorLigandEC50 (M)
R70pQGRFamide2.1 x 10-6
R234pQGRFamide4.7 x 10-9

Table 1: EC50 values for the activation of Nematostella vectensis this compound receptors by pQGRFamide.[1]

Experimental Protocols

The identification and characterization of the this compound receptor were achieved through a series of key experiments. The following sections detail the methodologies employed.

Receptor and Ligand Preparation

3.1.1. Candidate Receptor Selection and Cloning: Candidate neuropeptide GPCRs were identified from the Nematostella vectensis genome and transcriptome. Open reading frames of the selected receptors were amplified by PCR and cloned into a mammalian expression vector.

3.1.2. Peptide Synthesis: The this compound peptide pQGRFamide was chemically synthesized for use in the functional assays.

Heterologous Expression and Functional Assay

The functional characterization of the this compound receptor was performed using a high-throughput screening platform based on heterologous expression in a mammalian cell line.

3.2.1. Cell Culture and Transfection:

  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells were used for heterologous expression.

  • Culture Conditions: Cells were maintained in a suitable growth medium (e.g., F-12K Medium) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: CHO-K1 cells were transiently co-transfected with three plasmids:

    • An expression vector containing the candidate Nematostella vectensis GPCR.

    • An expression vector for a promiscuous G protein alpha subunit (Gαq/i).

    • A reporter plasmid containing a luminescent calcium indicator (e.g., G5A).

3.2.2. Receptor Deorphanization Assay:

  • Principle: The assay measures the activation of the heterologously expressed GPCR by its cognate ligand. Activation of the Gq-coupled receptor leads to an increase in intracellular calcium, which in turn activates the luminescent reporter.

  • Procedure:

    • Transfected cells were seeded into 96-well plates.

    • After a suitable incubation period (e.g., 24 hours), the cells were washed and incubated with a calcium-sensitive fluorescent dye or a luminescent substrate.

    • A baseline reading of luminescence or fluorescence was taken.

    • The synthetic this compound peptide was added to the wells at various concentrations.

    • Luminescence or fluorescence was measured immediately after peptide addition using a plate reader.

    • The change in signal intensity was used to determine receptor activation and calculate EC50 values.

Signaling Pathway and Experimental Workflow Visualizations

This compound Receptor Signaling Pathway

The activation of the this compound receptor initiates a Gq-mediated signaling cascade, leading to the mobilization of intracellular calcium.

Antho_RFamide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AnthoRFamide This compound (pQGRFamide) Receptor This compound Receptor (GPCR) AnthoRFamide->Receptor Binding Gq Gq Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2 Ca²⁺ ER->Ca2 Release Downstream Downstream Cellular Responses Ca2->Downstream Activation

Caption: Gq-mediated signaling cascade initiated by this compound binding.

Experimental Workflow for Receptor Deorphanization

The process of identifying the cognate ligand for an orphan GPCR involves a systematic workflow from candidate selection to functional validation.

Receptor_Deorphanization_Workflow cluster_Bioinformatics Bioinformatics cluster_MolecularCloning Molecular Cloning cluster_PeptideSynthesis Peptide Synthesis cluster_CellBiology Cell-Based Assay cluster_DataAnalysis Data Analysis A1 Identify candidate orphan GPCRs from Nematostella genome B1 Amplify and clone candidate GPCR ORFs into expression vectors A1->B1 A2 Predict neuropeptide ligands from precursor sequences C1 Synthesize candidate This compound peptides A2->C1 D1 Co-transfect CHO-K1 cells with GPCR, Gαq/i, and G5A reporter plasmids B1->D1 D3 Add synthetic peptides to wells C1->D3 D2 Seed transfected cells into 96-well plates D1->D2 D2->D3 D4 Measure luminescence signal D3->D4 E1 Analyze dose-response curves D4->E1 E2 Calculate EC50 values E1->E2 E3 Identify specific receptor-ligand pairings E2->E3

Caption: Workflow for this compound receptor deorphanization.

Conclusion

The successful identification and characterization of the this compound receptor in Nematostella vectensis provide a foundational understanding of peptidergic signaling in a key cnidarian model organism. The methodologies outlined in this guide offer a robust framework for the deorphanization of other novel receptors. The quantitative data and signaling pathway information presented are crucial for further research into the physiological roles of this compound signaling and for the potential development of pharmacological tools to modulate these processes.

References

The Multifaceted Roles of Antho-RFamide Neuropeptides in Marine Invertebrates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the biosynthesis, signaling, and physiological functions of Antho-RFamides, offering insights for researchers and drug development professionals.

Abstract

Antho-RFamides are a significant family of neuropeptides that play crucial roles in the physiology of marine invertebrates, particularly within the phylum Cnidaria. First isolated from the sea anemone Anthopleura elegantissima, these peptides are characterized by the C-terminal sequence Arg-Phe-NH2. Extensive research has revealed their involvement in a diverse array of biological processes, including the modulation of muscle contraction, reproductive behaviors, larval development, and sensory functions. This technical guide synthesizes the current understanding of the endogenous functions of Antho-RFamides, presenting key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways. This comprehensive overview aims to serve as a valuable resource for researchers in marine biology, neuroscience, and pharmacology, as well as for professionals engaged in the discovery of novel therapeutic agents inspired by natural bioactive compounds.

Introduction

Neuropeptides are a diverse class of signaling molecules that mediate a wide range of physiological and behavioral processes in animals.[1] In marine invertebrates, which represent a vast and diverse group of organisms, neuropeptides are fundamental components of their nervous systems.[2] Among the various neuropeptide families, the RFamides are one of the most extensively studied, with members identified across numerous phyla.[3] The Antho-RFamide subfamily, with its characteristic C-terminal Arg-Phe-amide motif, is particularly prominent in cnidarians, such as sea anemones, corals, and jellyfish.[4][5]

The study of Antho-RFamides provides a unique window into the evolution of nervous systems and neuropeptide signaling. Cnidarians possess one of the earliest evolved nervous systems, and understanding the function of their neuropeptides can offer insights into the ancestral roles of these signaling molecules.[6][7] From a practical standpoint, the potent and specific actions of Antho-RFamides on physiological processes make them and their receptors potential targets for the development of novel pharmacological agents.

This guide will provide a detailed examination of the endogenous functions of this compound in marine invertebrates. It will cover their biosynthesis from precursor proteins, their diverse physiological roles with a focus on quantitative data, the experimental protocols used to elucidate these functions, and the known signaling pathways through which they exert their effects.

Biosynthesis and Distribution

Antho-RFamides are synthesized as part of larger precursor proteins.[5][8] The gene encoding the this compound precursor has been cloned in several species, revealing a complex organization with multiple copies of the immature this compound sequence (Gln-Gly-Arg-Phe-Gly).[5][8] Post-translational processing, involving cleavage at specific sites and C-terminal amidation, is required to produce the mature, bioactive neuropeptide, 5][8] Notably, the precursor proteins can contain numerous copies of the this compound sequence, allowing for the efficient production of this neuropeptide.[5] For instance, in Anthopleura elegantissima, one precursor protein contains 19 copies of the unprocessed this compound.[5]

Immunohistochemical studies using antibodies against RFamide have revealed a widespread distribution of this compound-containing neurons throughout the nervous system of cnidarians.[9] These neurons are found in the ectodermal and mesogleal nerve nets, in the tentacles, around the mouth and pharynx, and associated with muscle tissues and gonads.[9] This broad distribution is consistent with the diverse physiological roles attributed to this neuropeptide family.

Physiological Functions of this compound

Antho-RFamides are involved in a variety of physiological processes in marine invertebrates. Their functions are primarily mediated by direct actions on muscle cells and neurons, leading to changes in muscle tone, contraction frequency, and developmental processes.

Modulation of Muscle Contraction

One of the most well-documented roles of this compound is its excitatory effect on muscle contraction. In the sea anemone Calliactis parasitica, this compound increases the tone, amplitude, and frequency of slow muscle contractions.[10] Similarly, in Actinia equina, it increases the frequency of spontaneous tentacle contractions.[11] The peptide can also induce tonic contractions in the colonial sea pansy, Renilla koellikeri.[10]

Interestingly, the related neuropeptide Antho-RNamide exhibits opposing actions on antagonistic muscles in Calliactis parasitica, exciting longitudinal muscles while inhibiting circular muscles.[12] This suggests a sophisticated mechanism for the coordinated control of movement. Antho-RNamide is thought to open Ca2+ channels in longitudinal muscle cells and K+ channels in circular muscle cells to achieve this effect.[12]

PeptideSpeciesTissue/Cell TypeEffectConcentration
This compoundCalliactis parasiticaSlow muscleIncrease in tone, contraction amplitude, and frequency0.1 to 1.0 μM[10]
This compoundActinia equinaTentacle ectodermal musclesIncreased spontaneous contraction frequency> 10⁻⁷ mol l⁻¹[11]
This compoundRenilla koellikeriRachis and peduncleTonic contractionsNot specified[10]
Antho-RNamideCalliactis parasiticaLongitudinal body wall preparations and Type 1 cellsExcitationNot specified[12]
Antho-RNamideCalliactis parasiticaCircular body wall preparations and Type 2 cellsInhibitionNot specified[12]
Antho-RWamide IICalliactis parasiticaIsolated sphincter muscleContractionThreshold of 10⁻⁹ mol l⁻¹[13]
Regulation of Reproduction

Antho-RFamides also play a significant role in the reproductive processes of some marine invertebrates. In the colonial octocoral Renilla koellikeri, this compound is expressed in neurons within the gamete-containing follicles.[10][14] The application of this peptide induces the exfoliation of the follicle epithelium, leading to the release of gametes.[10][14] This process is reportedly enhanced by the presence of light.[14]

In starfish, a different set of neuropeptides, including the relaxin-like gonad-stimulating peptide, are the primary regulators of gamete shedding and oocyte maturation.[15][16] However, the involvement of RFamide peptides in the reproductive biology of a broad range of marine invertebrates highlights their evolutionary importance in this fundamental process.

Larval Development and Metamorphosis

Neuropeptides are critical for regulating the complex life cycles of many marine invertebrates, which often involve distinct larval and adult stages. FMRFamide-like peptides (FLPs), a broader category that includes Antho-RFamides, are implicated in the control of larval movement and metamorphosis.[10] In the planula larvae of the hydroid Hydractinia echinata, Hydra-RFamide I has an inhibitory effect on larval migration.[10] This suggests that endogenous FLPs may act to stabilize the larval stage.[10] The regulation of larval movement by neuropeptides is likely linked to environmental cues, guiding the larvae towards suitable locations for settlement and metamorphosis.[10]

Experimental Protocols

The elucidation of this compound functions has been made possible through a variety of experimental techniques. Below are detailed methodologies for some of the key experiments cited.

In Vitro Muscle Preparation and Myography

This protocol is used to assess the effect of neuropeptides on muscle contraction.

Objective: To measure changes in muscle tension in response to peptide application.

Materials:

  • Marine invertebrate specimen (e.g., sea anemone)

  • Artificial sea water (ASW)

  • Synthesized this compound peptide

  • Dissection tools (scissors, forceps)

  • Petri dish

  • Organ bath (5 ml volume)

  • Isotonic force transducer

  • Data acquisition system

  • Aerator

Procedure:

  • Isolate the muscle tissue of interest (e.g., tentacle or body wall strip) from the animal.

  • Tie a thread to each end of the muscle preparation.

  • Suspend the preparation vertically in the organ bath filled with ASW, attaching one end to a fixed point and the other to the isotonic force transducer.

  • Gently aerate the ASW in the bath.

  • Allow the preparation to equilibrate for at least 30 minutes, during which spontaneous contractions may be observed.

  • Record a baseline of muscle activity.

  • Add a known concentration of this compound to the bath.

  • Record the changes in muscle contraction frequency and amplitude.

  • To test for reversibility, wash the preparation with fresh ASW.

  • Repeat with different concentrations of the peptide to establish a dose-response relationship.

Single Electrode Voltage Clamp Recording

This electrophysiological technique is used to measure ion channel currents in individual cells.

Objective: To determine the effect of this compound on ion channel activity in muscle cells.

Materials:

  • Isolated muscle cells or tissue preparations

  • Glass microelectrodes

  • Micromanipulator

  • Amplifier and data acquisition system (e.g., for patch-clamp or two-electrode voltage clamp)

  • Perfusion system

  • Extracellular and intracellular recording solutions

  • This compound peptide

Procedure:

  • Prepare the isolated cells or tissue for electrophysiological recording.

  • Position the microelectrode onto a single cell using the micromanipulator.

  • Establish a whole-cell recording configuration.

  • Clamp the cell membrane at a holding potential.

  • Record baseline ion channel currents.

  • Apply this compound to the cell via the perfusion system.

  • Record any changes in the inward or outward currents, which correspond to the opening or closing of specific ion channels.

  • By altering the ionic composition of the recording solutions, the specific ions carrying the current (e.g., Ca²⁺, K⁺) can be identified.

Immunohistochemistry

This technique is used to visualize the location of specific proteins, such as neuropeptides, within tissues.

Objective: To map the distribution of this compound-containing neurons.

Materials:

  • Fixed tissue sections from the marine invertebrate

  • Primary antibody against RFamide

  • Fluorescently labeled secondary antibody

  • Blocking solution (e.g., normal goat serum in phosphate-buffered saline with Triton X-100)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Fix the tissue in an appropriate fixative (e.g., 4% paraformaldehyde).

  • Embed the tissue (e.g., in paraffin (B1166041) or a cryo-embedding medium) and cut thin sections.

  • Mount the sections on microscope slides.

  • Rehydrate the sections and perform antigen retrieval if necessary.

  • Incubate the sections in the blocking solution to prevent non-specific antibody binding.

  • Incubate the sections with the primary antibody against RFamide overnight at 4°C.

  • Wash the sections to remove unbound primary antibody.

  • Incubate the sections with the fluorescently labeled secondary antibody.

  • Wash the sections to remove unbound secondary antibody.

  • Mount the sections with a coverslip using an appropriate mounting medium.

  • Visualize the labeled neurons using a fluorescence microscope.

Signaling Pathways

The precise signaling pathways activated by this compound are still under investigation. However, electrophysiological studies have provided some initial insights. In the sea anemone Calliactis parasitica, the related peptide Antho-RNamide appears to act through the modulation of ion channels.[12] It is proposed that this peptide opens Ca²⁺ channels in longitudinal muscle cells, leading to excitation, and opens K⁺ channels in circular muscle cells, causing inhibition.[12]

While a specific receptor for this compound has not been definitively characterized in many marine invertebrates, it is highly likely that these peptides act through G-protein coupled receptors (GPCRs), as is common for other RFamide peptides.[17] Activation of the GPCR would then initiate an intracellular signaling cascade, ultimately leading to the observed physiological response.

Antho_RFamide_Signaling_Pathway cluster_response Downstream Effects Antho_RFamide This compound GPCR G-Protein Coupled Receptor (GPCR) Antho_RFamide->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Produces Ion_Channel Ion Channel (e.g., Ca²⁺, K⁺) Second_Messenger->Ion_Channel Modulates Gene_Expression Changes in Gene Expression Second_Messenger->Gene_Expression Can influence Muscle_Contraction Muscle Contraction Ion_Channel->Muscle_Contraction Leads to Cellular_Response Cellular Response

Caption: Hypothetical signaling pathway for this compound.

Experimental_Workflow_Myography Start Start: Isolate Muscle Tissue Suspend Suspend in Organ Bath with ASW Start->Suspend Equilibrate Equilibrate and Record Baseline Activity Suspend->Equilibrate Add_Peptide Add this compound Equilibrate->Add_Peptide Record_Response Record Changes in Contraction Add_Peptide->Record_Response Wash Wash with Fresh ASW Record_Response->Wash Analyze Analyze Data (Dose-Response) Wash->Analyze

Caption: Workflow for in vitro muscle myography experiments.

Conclusion and Future Directions

Antho-RFamides are clearly integral signaling molecules in marine invertebrates, orchestrating a variety of essential physiological processes. Their roles in muscle modulation, reproduction, and larval biology underscore their importance for the survival and propagation of these species. The quantitative data gathered to date provides a solid foundation for understanding the potency and specificity of these neuropeptides.

Despite the progress made, several areas warrant further investigation. The definitive identification and characterization of this compound receptors remain a key priority. Elucidating the complete signal transduction pathways downstream of these receptors will provide a more comprehensive understanding of their mechanisms of action. Furthermore, exploring the potential for developing drugs that target the this compound system could lead to novel therapeutic strategies. The continued study of these ancient signaling molecules in some of the earliest-evolving nervous systems will undoubtedly yield further insights into the fundamental principles of neurobiology and pharmacology.

References

The Intricate World of Antho-RFamide: A Technical Guide to its Biosynthesis and Processing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis and post-translational processing of the Antho-RFamide precursor protein. Antho-RFamides are a class of neuropeptides found in sea anemones and other cnidarians, where they play crucial roles in neurotransmission and muscle contraction. Understanding the intricate molecular machinery responsible for generating these bioactive peptides is paramount for elucidating their physiological functions and exploring their potential as therapeutic agents. This document details the precursor protein architecture, the enzymatic cleavage events, and the experimental methodologies employed to unravel this complex biological process.

The this compound Precursor Protein: A Polypeptide Factory

The journey of this compound neuropeptides begins with the synthesis of a large precursor protein. This precursor is a classic example of neuropeptide polyprotein, designed to generate multiple copies of bioactive peptides from a single translation product. The structure and peptide content of these precursors can vary between species, highlighting the evolutionary diversity within this peptide family.

In the sea anemone Anthopleura elegantissima, two closely related precursor proteins have been identified. The first is 435 amino acids long and carries the genetic blueprint for 13 copies of the immature this compound sequence (Gln-Gly-Arg-Phe-Gly), alongside nine other related neuropeptide sequences. A second, slightly shorter precursor of 429 amino acids contains 14 copies of the immature this compound and eight other related peptides.[1] Similarly, the precursor protein in the sea anemone Calliactis parasitica is 334 amino acids in length and contains 19 copies of the unprocessed this compound sequence.[2] In the sea pansy Renilla köllikeri, the precursor is even more prolific, containing 36 copies of immature this compound.[3]

This multi-peptide arrangement underscores an efficient biological strategy to amplify the production of neuropeptides required for rapid signaling in the nervous system.

Quantitative Data on this compound Precursors and Processed Peptides

The following table summarizes the key quantitative data available for the this compound precursor proteins and the final processed, bioactive peptide.

SpeciesPrecursor Length (Amino Acids)Immature this compound CopiesOther Related Peptide CopiesMature this compound Molecular Weight (Da)
Anthopleura elegantissima (Precursor 1)435139488.5
Anthopleura elegantissima (Precursor 2)429148488.5
Calliactis parasitica334196488.5
Renilla köllikeriNot specified362488.5

Post-Translational Processing: A Tale of Two Cleavage Motifs

The liberation of mature this compound from its precursor is a multi-step process involving a series of precise enzymatic cleavages. This process is notable for its use of both conventional and unconventional cleavage signals, pointing to a sophisticated and perhaps unique enzymatic machinery in cnidarians.

C-Terminal Cleavage: The Conventional Path

At the C-terminal side of each immature this compound sequence, and its related peptides, lies a single or a pair of basic amino acid residues, typically Arginine (Arg) or Lysine (Arg).[1][2] This is a classic and well-established signal for proprotein convertases, a family of serine proteases that are responsible for the initial endoproteolytic cleavage of many neuropeptide and hormone precursors throughout the animal kingdom.

N-Terminal Cleavage: An Unconventional Twist

In a departure from the norm, the N-terminal side of the this compound sequences within the precursor lacks the typical basic residues. Instead, these positions are marked by the presence of one or more acidic residues, such as Aspartic acid (Asp) or Glutamic acid (Glu).[1] This discovery was significant as it suggested the existence of a novel type of processing enzyme in neurons, one that recognizes and cleaves at the C-terminal side of acidic residues. This enzyme could be an aminopeptidase (B13392206) or an endopeptidase.[1][2]

Final Maturation Steps: Cyclization and Amidation

Following the enzymatic cleavages, the N-terminal Glutamine (Gln) of the immature peptide undergoes cyclization to form pyroglutamic acid (

Visualizing the Pathways and Workflows

To provide a clearer understanding of the complex processes involved in this compound biosynthesis and its experimental investigation, the following diagrams have been generated using the DOT language.

Biosynthesis and Processing Pathway of this compound

Caption: Biosynthesis and processing of the this compound precursor protein.

Experimental Workflow for this compound Precursor and Peptide Characterization

Experimental_Workflow cluster_rna_cdna Nucleic Acid Analysis cluster_peptide Peptide Analysis Tissue Sea Anemone Tissue Collection RNA_Extraction Total RNA Extraction Tissue->RNA_Extraction Peptide_Extraction Peptide Extraction & Homogenization Tissue->Peptide_Extraction cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis PCR PCR Amplification of Precursor cDNA cDNA_Synthesis->PCR Cloning_Sequencing Cloning & DNA Sequencing PCR->Cloning_Sequencing Precursor_Structure Precursor_Structure Cloning_Sequencing->Precursor_Structure Determines Precursor Amino Acid Sequence Purification HPLC Purification Peptide_Extraction->Purification Mass_Spec Mass Spectrometry (MALDI-TOF/ESI-MS) Purification->Mass_Spec Sequencing Edman Degradation Sequencing Purification->Sequencing Peptide_Mass Peptide_Mass Mass_Spec->Peptide_Mass Determines Peptide Molecular Weights Peptide_Sequence Peptide_Sequence Sequencing->Peptide_Sequence Determines Peptide Amino Acid Sequence

Caption: Experimental workflow for this compound characterization.

Postulated this compound Signaling Pathway

Signaling_Pathway Antho_RFamide This compound GPCR G-Protein Coupled Receptor (GPCR) Antho_RFamide->GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC α-subunit activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 releases Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca2->Cellular_Response PKC->Cellular_Response phosphorylates targets

Caption: Postulated this compound signaling pathway via a GPCR.

Experimental Protocols

The characterization of the this compound precursor and its processed peptides has relied on a combination of molecular biology and protein chemistry techniques. Below are detailed methodologies for the key experiments.

cDNA Cloning of the this compound Precursor

Objective: To isolate and sequence the cDNA encoding the this compound precursor protein.

Methodology:

  • Tissue Collection and RNA Extraction:

    • Collect fresh tissue samples (e.g., tentacles, body column) from the sea anemone.

    • Immediately freeze the tissue in liquid nitrogen to prevent RNA degradation.

    • Homogenize the frozen tissue in a lysis buffer containing a chaotropic agent (e.g., guanidinium (B1211019) thiocyanate).

    • Extract total RNA using a phenol-chloroform extraction method or a commercially available RNA isolation kit.

    • Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA template using a reverse transcriptase enzyme.

    • Use an oligo(dT) primer to specifically target polyadenylated mRNA.

    • Synthesize the second strand of cDNA using DNA polymerase I and RNase H.

  • PCR Amplification and Cloning:

    • Design degenerate PCR primers based on conserved regions of known RFamide peptides or through RACE (Rapid Amplification of cDNA Ends).

    • Perform PCR using the synthesized cDNA as a template to amplify the this compound precursor cDNA.

    • Analyze the PCR products by agarose (B213101) gel electrophoresis.

    • Excise the band of the expected size and purify the DNA.

    • Ligate the purified PCR product into a suitable cloning vector (e.g., pGEM-T Easy Vector).

    • Transform the ligation product into competent E. coli cells.

    • Select for positive clones using blue-white screening or antibiotic resistance.

  • DNA Sequencing and Analysis:

    • Isolate plasmid DNA from positive clones.

    • Sequence the inserted cDNA using Sanger sequencing.

    • Assemble the sequence fragments to obtain the full-length precursor cDNA sequence.

    • Analyze the nucleotide sequence to determine the open reading frame and deduce the amino acid sequence of the precursor protein.

    • Identify the signal peptide, cleavage sites, and the sequences of the immature neuropeptides.

Purification and Sequencing of this compound Peptides

Objective: To isolate and determine the amino acid sequence of mature this compound peptides.

Methodology:

  • Peptide Extraction:

    • Homogenize fresh or frozen sea anemone tissue in an acidic extraction buffer (e.g., 90% methanol, 9% acetic acid, 1% water) to inactivate proteases.

    • Centrifuge the homogenate at high speed to pellet cellular debris.

    • Collect the supernatant containing the peptides.

    • Lyophilize the supernatant to concentrate the peptide extract.

  • High-Performance Liquid Chromatography (HPLC) Purification:

    • Reconstitute the lyophilized extract in a suitable solvent.

    • Perform multi-step reversed-phase HPLC (RP-HPLC) to separate the peptides based on their hydrophobicity.

    • Use a C18 column and a gradient of increasing acetonitrile (B52724) concentration in the mobile phase containing trifluoroacetic acid (TFA).

    • Monitor the elution profile at 214 nm and 280 nm.

    • Collect fractions corresponding to the peptide peaks.

    • Perform subsequent rounds of HPLC with different gradient conditions to achieve high purity of the target peptide.

  • Mass Spectrometry (MS) Analysis:

    • Determine the molecular weight of the purified peptides using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI) MS.

    • Compare the observed molecular weights with the theoretical masses of the predicted peptides from the precursor sequence.

  • Edman Degradation Sequencing:

    • Subject the purified peptide to automated Edman degradation to determine its amino acid sequence.

    • The N-terminal amino acid is derivatized with phenylisothiocyanate (PITC), cleaved off, and identified by HPLC.

    • This cycle is repeated to sequentially identify the amino acids from the N-terminus.

Conclusion

The biosynthesis and processing of the this compound precursor protein represent a fascinating and efficient system for the production of a diverse array of neuropeptides. The discovery of unconventional cleavage sites at acidic residues has expanded our understanding of post-translational modification and highlights the unique biochemical pathways present in early-diverging metazoans. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to investigate this and other neuropeptide systems. Further exploration of the enzymes involved in this compound processing and the signaling pathways they activate will undoubtedly provide deeper insights into the neurobiology of cnidarians and may reveal novel targets for drug development.

References

Antho-RFamide Gene Expression in Cnidarian Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the core of Antho-RFamide gene expression patterns in cnidarian development.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neuropeptides are fundamental signaling molecules that orchestrate a vast array of physiological and developmental processes in all animals. Within the early-branching phylum Cnidaria, the FMRFamide-like peptides (FLPs), particularly the this compound family, represent a crucial and abundant class of neuropeptides. These peptides, characterized by a C-terminal Arg-Phe-NH2 motif, are deeply involved in neurotransmission, muscle contraction, reproduction, and larval development.[1][2][3] Understanding the spatiotemporal expression patterns of the genes encoding these peptides is critical for elucidating the development and function of the cnidarian nervous system and for identifying potential targets for novel drug development. This guide provides a comprehensive overview of this compound gene structure, expression patterns during development, and the experimental protocols used for their study.

This compound Gene Structure and Precursors

This compound neuropeptides are synthesized from large precursor proteins, or preprohormones, which are encoded by specific genes.[4][5] These preprohormones typically contain multiple copies of the immature neuropeptide sequence (e.g., Gln-Gly-Arg-Phe-Gly for this compound) arranged in tandem.[4][6] The number of peptide copies within a single precursor can be remarkably high, highlighting an efficient mechanism for producing large quantities of the neuropeptide.[3][7]

Post-translational processing is required to liberate the mature, bioactive peptides. This involves cleavage at specific sites flanking the peptide sequence. While cleavage at the C-terminus often follows canonical signals like single or paired basic residues (Lys, Arg), the N-terminal processing in cnidarians is unique and frequently occurs at acidic residues (Asp, Glu).[3][4][6][8]

Quantitative Data: this compound Precursor Structure

The following table summarizes the number of this compound copies identified in the preprohormones of various cnidarian species. This quantitative data illustrates the diversity and complexity of these neuropeptide precursors across the phylum.

SpeciesClassNumber of this compound CopiesReference
Anthopleura elegantissimaAnthozoa13-14 (two precursors)[4], 21[3][7][3][4][7]
Calliactis parasiticaAnthozoa19[1][2][3][9]
Renilla koellikeriAnthozoa36[1][2][9][10]
Nematostella vectensisAnthozoa24 (incomplete)[7]
Acropora digitiferaAnthozoa12[7]
Stylophora pistillataAnthozoa14[7]
Pocillopora damicornisAnthozoa18 (fragment)[7]

Visualization of Neuropeptide Processing and Workflows

Visualizing the molecular and experimental processes is key to understanding this compound biology. The following diagrams, rendered using Graphviz, illustrate the precursor processing pathway and a typical experimental workflow.

Figure 1: A diagram illustrating the processing of the this compound preprohormone.

WISH_Workflow Generalized Whole-Mount In Situ Hybridization (WISH) Workflow start Start: Cnidarian Embryos/Larvae fixation 1. Fixation (e.g., 4% Paraformaldehyde) start->fixation permeabilization 2. Permeabilization (e.g., Proteinase K) fixation->permeabilization hybridization 3. Hybridization (with DIG-labeled antisense RNA probe) permeabilization->hybridization washing 4. Stringent Washes (to remove unbound probe) hybridization->washing antibody_incubation 5. Antibody Incubation (e.g., Anti-DIG-AP Fab fragments) washing->antibody_incubation detection 6. Colorimetric Detection (e.g., NBT/BCIP substrate) antibody_incubation->detection imaging 7. Imaging (Microscopy) detection->imaging end Result: Spatiotemporal Gene Expression Pattern imaging->end

Figure 2: A flowchart for a typical whole-mount in situ hybridization (WISH) experiment.

Spatiotemporal Expression Patterns in Development

The expression of this compound genes is dynamically regulated throughout cnidarian development, with distinct patterns observed in different species and life stages.

  • In the Sea Anemone Nematostella vectensis :

    • Transcripts for RFamide precursors first appear during gastrulation in scattered epithelial cells within the aboral (non-mouth) ectoderm.[11][12] These cells often exhibit the spindle-shaped morphology of sensory neurons.[11][12]

    • In the free-swimming planula larva, these neurons form a nerve net in the aboral ectoderm.[11][12] Some RFamide-positive sensory cells are integrated into the apical sensory organ, a key structure for sensing environmental cues for settlement.[12][13]

    • During metamorphosis from larva to polyp, many of these early-born RFamide-positive neurons, along with other peptidergic neurons, are removed via programmed cell death (apoptosis).[11][12]

  • In the Coral Acropora millepora :

    • AmRFamide transcripts are first detected in the ectoderm near the oral end of the planula larva after the blastopore has closed.[14]

    • As the planula develops and prepares for settlement, the expression of AmRFamide disappears. It is not detectable in the newly settled polyp.[14]

    • Expression gradually reappears as the polyp matures, becoming particularly concentrated in the tentacles.[14] This pattern suggests a role in larval behavior that is distinct from its function in the adult polyp.

  • In Hydra magnipapillata :

    • Hydra possesses multiple preprohormones for Hydra-RFamides (A, B, and C), each with a distinct expression pattern.[15][16]

    • Preprohormone A is expressed in neurons in the head (hypostome and tentacles), upper gastric region, and foot (peduncle).[15][16]

    • Preprohormone B is found exclusively in hypostome neurons, while Preprohormone C is specific to tentacle neurons.[15][16]

    • During head regeneration, the expression of these genes follows a specific sequence, providing insights into the molecular basis of patterning.[16][17]

Functional Roles in Cnidarian Development

The specific expression patterns of Antho-RFamides correlate with crucial developmental and physiological functions.

  • Muscle Contraction and Behavior: Application of this compound peptides to sea anemone and coral preparations causes muscle contraction.[1][2] This is vital for feeding, defense, and larval locomotion. In Hydra, specific RFamides mediate the pumping of the peduncle.[1][18]

  • Reproduction: In the sea pen Renilla koellikeri, this compound is found in neurons within the gamete follicles and induces the release of gametes, a process known as exfoliation.[1][2][9]

  • Larval Settlement and Metamorphosis: The dynamic expression of RFamides in the planula larva, particularly in sensory organs, suggests a role in sensing settlement cues. The disappearance of RFamide expression just before settlement in Acropora, followed by its reappearance in the polyp, indicates a profound reorganization of the peptidergic nervous system during this critical life cycle transition.[11][14]

  • Neurogenesis and Cell Fate: Recent studies in Nematostella vectensis suggest a deep evolutionary link between RFamide-expressing neurons and cnidocytes (stinging cells). Evidence indicates that cnidocytes may have evolved from an ancestral neuron by suppressing the RFamide neural fate while gaining novel traits, a process coordinated by the regulatory gene ZNF845.[19][20]

Experimental Protocols

Detailed methodologies are essential for the accurate study of gene expression. Below are generalized protocols for key techniques, synthesized from methods described in the cited literature.

Whole-Mount In Situ Hybridization (WISH)

This technique is used to visualize the location of specific mRNA transcripts within a whole organism.

  • Probe Synthesis: An antisense RNA probe, complementary to the target this compound mRNA, is synthesized and labeled with digoxigenin (B1670575) (DIG). A sense probe is created as a negative control.

  • Animal Fixation: Embryos or larvae are fixed in 4% paraformaldehyde (PFA) in a buffer solution to preserve morphology and nucleic acids.

  • Permeabilization: The fixed tissue is treated with Proteinase K to allow the probe to penetrate the cells. The duration and concentration are optimized for the specific developmental stage.

  • Hybridization: The samples are incubated overnight at a specific temperature (e.g., 55-65°C) in a hybridization buffer containing the labeled antisense probe.[21]

  • Washing: A series of stringent washes are performed to remove any non-specifically bound probe.

  • Immunodetection: Samples are incubated with an antibody that specifically binds to the DIG label on the probe. This antibody is typically conjugated to an enzyme like alkaline phosphatase (AP).

  • Colorimetric Development: A substrate solution (e.g., NBT/BCIP) is added. The enzyme on the antibody converts the substrate into a colored precipitate, revealing the location of the mRNA.

  • Imaging: Samples are mounted and imaged using brightfield microscopy.[21][22][23]

Immunohistochemistry (IHC)

This method is used to detect the location of the mature neuropeptide using an antibody that specifically recognizes the peptide sequence.

  • Animal Fixation: Similar to WISH, animals are fixed with PFA.

  • Permeabilization: Cell membranes are permeabilized using a detergent like Triton X-100 to allow antibody entry.

  • Blocking: Non-specific antibody binding sites are blocked using a solution containing serum (e.g., goat serum) or bovine serum albumin (BSA).

  • Primary Antibody Incubation: Samples are incubated with a primary antibody raised against the this compound peptide (or a related sequence like FMRFamide, which often cross-reacts).[14]

  • Washing: Unbound primary antibody is removed through a series of washes.

  • Secondary Antibody Incubation: A fluorescently-labeled secondary antibody that binds to the primary antibody is applied.

  • Nuclear Staining (Optional): A fluorescent nuclear stain like DAPI can be used to visualize cell nuclei.

  • Imaging: Samples are mounted and imaged using confocal microscopy to obtain high-resolution, three-dimensional views of the neuronal architecture.[11][22]

Conclusion and Future Directions

The study of this compound gene expression provides a powerful window into the evolution and development of the cnidarian nervous system. Quantitative analysis of precursor genes reveals an efficient, high-yield production strategy for these key neuropeptides. Spatiotemporal expression data from model organisms like Nematostella, Acropora, and Hydra demonstrate the dynamic and critical roles of Antho-RFamides in regulating life cycle transitions, behavior, and even cell fate decisions.

For drug development professionals, the receptors that bind these neuropeptides represent a largely untapped resource. As highly specific signaling molecules, Antho-RFamides and their cognate G-protein coupled receptors (GPCRs) could serve as targets for developing compounds to control the settlement of biofouling cnidarians or to manage populations of venomous jellyfish. Further research using advanced techniques like single-cell transcriptomics and CRISPR-Cas9-mediated gene editing will continue to unravel the complexity of these ancient signaling pathways, offering deeper insights into nervous system function and evolution.[22][24]

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Antho-RFamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antho-RFamides are a class of neuropeptides characterized by the C-terminal sequence Arg-Phe-NH₂ and an N-terminal pyroglutamic acid (

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, offering significant advantages over traditional solution-phase methods, including simplified purification and the potential for automation.[1] The Fmoc/tBu (tert-butyl) strategy is a widely adopted orthogonal protection scheme in SPPS.[2][3] It utilizes the base-labile Fmoc group for Nα-amino protection and acid-labile protecting groups for the amino acid side chains.[4]

The synthesis of peptides with a C-terminal amide, such as Antho-RFamide, is typically achieved using a Rink Amide resin.[1] A key feature of this compound is the N-terminal pyroglutamic acid (5] The synthesis of pyroglutamyl peptides can be approached in two main ways: by directly coupling a pre-formed pyroglutamic acid derivative or by cyclizing an N-terminal glutamine residue.[6][7]

This compound and other RFamide peptides exert their biological effects by binding to and activating G protein-coupled receptors (GPCRs), a large family of transmembrane receptors involved in a myriad of cellular signaling pathways.[8][9]

Data Presentation: Comparison of Pyroglutamic Acid Incorporation Strategies

The choice between direct coupling of Fmoc-pGlu-OH and in-situ cyclization of glutamine involves a trade-off between factors like cost, time, and final purity. The following table summarizes the key comparative aspects of these two methodologies.[6]

ParameterMethod 1: Direct Coupling of Fmoc-pGlu-OHMethod 2: In-situ Cyclization of Glutamine
Starting Material Cost Higher initial investment per gram for Fmoc-pGlu-OH.Lower initial investment per gram for Fmoc-Gln(Trt)-OH.
Typical Crude Purity Generally higher due to fewer side reactions.Variable, often lower due to incomplete cyclization and potential side-product formation.
Overall Yield Can be higher due to a more direct route and cleaner reaction profile.Potentially lower due to side reactions and purification losses.
Synthesis Time Potentially shorter due to fewer steps and simplified purification.Can be longer due to the need for specific cyclization conditions and more extensive purification.
Purification Costs Generally lower due to higher crude purity.Can be higher due to the complexity of the crude product mixture.

Experimental Protocols

Materials and Reagents
  • Rink Amide resin (100-200 mesh)

  • Fmoc-Phe-OH

  • Fmoc-Arg(Pbf)-OH

  • Fmoc-Gly-OH

  • Fmoc-Gln(Trt)-OH (for Method 2)

  • Fmoc-pGlu-OH (for Method 1)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N-Diisopropylethylamine (DIPEA)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)/HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)/HOAt (1-Hydroxy-7-azabenzotriazole)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether

Protocol 1: this compound Synthesis via Direct Coupling of Fmoc-pGlu-OH

This protocol outlines the synthesis on a 0.1 mmol scale.

  • Resin Swelling: Swell 100 mg of Rink Amide resin in DMF in a reaction vessel for at least 1 hour.[1]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.[2]

  • First Amino Acid Coupling (Fmoc-Phe-OH):

    • Pre-activate 3-5 equivalents of Fmoc-Phe-OH with 3-5 equivalents of a coupling agent (e.g., HBTU/HOBt) and 6-10 equivalents of DIPEA in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF.

  • Chain Elongation: Repeat the Fmoc deprotection and coupling steps sequentially for Fmoc-Arg(Pbf)-OH and Fmoc-Gly-OH.

  • Final Coupling (Fmoc-pGlu-OH): After the deprotection of the N-terminal Gly, couple Fmoc-pGlu-OH using the same procedure as in step 3.

  • Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with DCM and dry it.

    • Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.[6]

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the purified fractions to obtain the final this compound peptide.

Protocol 2: this compound Synthesis via In-situ Cyclization of Glutamine
  • Resin Swelling and Chain Elongation: Follow steps 1-4 as in Protocol 1.

  • Final Coupling (Fmoc-Gln(Trt)-OH): Couple Fmoc-Gln(Trt)-OH as the final amino acid.

  • On-Resin Cyclization:

    • After the final Fmoc deprotection of the Gln residue, treat the resin with a mild acidic solution (e.g., 1% TFA in DCM) or by heating in a suitable solvent to induce the cyclization of the N-terminal glutamine to pyroglutamic acid.[6] The efficiency of this step can be variable.

  • Cleavage, Deprotection, and Purification: Proceed with steps 6-8 from Protocol 1. The crude product will likely be a mixture requiring careful purification.[6]

Mandatory Visualizations

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Antho_RFamide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AnthoRF This compound GPCR RFamide Receptor (GPCR) AnthoRF->GPCR binds G_protein Heterotrimeric G-protein (Gq/11) GPCR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC co-activates Cell_Response Cellular Response PKC->Cell_Response phosphorylates targets

Caption: Plausible Gq-coupled signaling pathway for this compound.

References

Application Notes and Protocols: Immunohistochemistry for Antho-RFamide in Whole-Mount Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Whole-mount immunohistochemistry (IHC) is a powerful technique for visualizing the three-dimensional distribution of specific antigens within intact tissues. This approach is particularly valuable in developmental biology and neurobiology, where preserving the spatial context of cellular and sub-cellular structures is crucial.[1] This document provides a detailed protocol for the detection of the neuropeptide Antho-RFamide in whole-mount tissues, with a particular focus on cnidarian model systems such as the starlet sea anemone, Nematostella vectensis. Antho-RFamides are a class of neuropeptides that play significant roles in neurotransmission and behavior in these organisms. The following protocols and notes are designed to guide researchers in successfully applying this technique to investigate the spatial and temporal expression patterns of this compound.

Principles of Whole-Mount Immunohistochemistry

Whole-mount IHC involves a series of steps designed to preserve tissue morphology, allow antibody penetration, and specifically label the antigen of interest. The key stages include:

  • Fixation: Chemical cross-linking of proteins to preserve tissue architecture and antigenicity.

  • Permeabilization: Treatment with detergents to create pores in cell membranes, allowing antibodies to access intracellular antigens.

  • Blocking: Incubation with a protein solution to prevent non-specific binding of antibodies to the tissue.

  • Antibody Incubation: Sequential incubation with a primary antibody that specifically recognizes the target antigen (this compound) and a labeled secondary antibody that binds to the primary antibody.

  • Washing: Removal of unbound antibodies to reduce background signal.

  • Mounting and Imaging: Preparation of the stained tissue for microscopic visualization, typically using confocal microscopy for optical sectioning and 3D reconstruction.[2]

Due to the thickness of whole-mount samples, incubation times for fixation, permeabilization, blocking, and antibody steps are generally longer than those for tissue sections to ensure complete penetration of reagents.[3]

Experimental Protocols

This protocol is a generalized guideline and may require optimization based on the specific tissue type, size, and the primary antibody used.

Reagents and Buffers
Reagent/BufferCompositionStorage
Phosphate Buffered Saline (PBS) 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4, pH 7.4Room Temperature
Fixative (4% Paraformaldehyde in PBS) 4% (w/v) Paraformaldehyde in 1x PBS. Prepare fresh or use commercially available, methanol-free formaldehyde. Caution: Toxic. 4°C for short-term, -20°C for long-term
Permeabilization Buffer (PBST) 1x PBS with 0.5% - 1% Triton X-100Room Temperature
Blocking Buffer 5-10% Normal Goat Serum (or serum from the host species of the secondary antibody) in PBST4°C
Antibody Diluent Blocking Buffer or PBST with 1% Bovine Serum Albumin (BSA)4°C
Wash Buffer 1x PBS with 0.1% Triton X-100Room Temperature
Whole-Mount Immunohistochemistry Protocol
  • Tissue Collection and Relaxation:

    • For cnidarian polyps or larvae, relaxation prior to fixation is recommended to prevent muscle contraction and preserve natural morphology. This can be achieved by incubation in a solution of 7% MgCl2 in a 1:1 ratio with the culture medium for 10-15 minutes.

  • Fixation:

    • Carefully remove the relaxation solution and replace it with 4% paraformaldehyde (PFA) in PBS.

    • Incubate at 4°C for 4 hours to overnight. The optimal fixation time depends on the tissue size and density. For delicate embryos, shorter fixation times may be necessary.[3]

    • After fixation, wash the samples three times for 15 minutes each with PBS.

  • Permeabilization:

    • Incubate the fixed tissues in PBST (PBS with 0.5% - 1% Triton X-100).

    • For smaller samples, incubate for 1-2 hours at room temperature. For larger or more dense tissues, an overnight incubation at 4°C may be required to ensure complete permeabilization.

  • Blocking:

    • Incubate the samples in Blocking Buffer for at least 2-4 hours at room temperature or overnight at 4°C on a gentle rocker. This step is critical for minimizing non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the anti-Antho-RFamide primary antibody in the Antibody Diluent to the desired concentration. A typical starting dilution for a polyclonal antibody is 1:500 to 1:2000.

    • Incubate the samples in the primary antibody solution for 24-72 hours at 4°C with gentle agitation. The long incubation time is necessary for the antibody to penetrate the entire tissue.[4]

    • To prevent microbial growth during long incubations, 0.02% sodium azide (B81097) can be added to the antibody solution.[3]

  • Washing:

    • Remove the primary antibody solution and wash the samples extensively with Wash Buffer (PBS with 0.1% Triton X-100).

    • Perform at least five washes of 1 hour each at room temperature with gentle rocking.

  • Secondary Antibody Incubation:

    • Dilute the fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) in the Antibody Diluent.

    • Incubate the samples in the secondary antibody solution for 24-48 hours at 4°C in the dark with gentle agitation.

  • Final Washes:

    • Wash the samples with Wash Buffer three times for 1 hour each, followed by two washes with PBS for 30 minutes each at room temperature in the dark.

    • A counterstain for nuclei, such as DAPI (4′,6-diamidino-2-phenylindole), can be included in one of the final wash steps.

  • Mounting and Imaging:

    • Dehydrate the samples through a graded ethanol (B145695) series (e.g., 30%, 50%, 70%, 95%, 100%).

    • Clear the tissues by incubating in a clearing agent such as Murray's clear (2:1 ratio of benzyl (B1604629) benzoate (B1203000) to benzyl alcohol) or other clearing agents like BABB.

    • Mount the cleared tissues on a slide in a drop of the clearing agent and coverslip.

    • Image the samples using a confocal or light-sheet microscope for optimal 3D visualization.

Data Presentation

The following table summarizes typical quantitative parameters for this compound whole-mount immunohistochemistry. These values should be considered as starting points and may require optimization for specific experimental conditions.

ParameterRecommended Range/ValueNotes
Primary Antibody Dilution (anti-Antho-RFamide) 1:500 - 1:2000The optimal dilution should be determined empirically through a dilution series.
Secondary Antibody Dilution 1:500 - 1:1000
Fixation Time (4% PFA) 4 - 24 hours at 4°CDependent on tissue size and density. Over-fixation can mask epitopes.
Permeabilization Time (0.5% Triton X-100) 2 hours - overnightLonger times may be needed for larger specimens.
Blocking Time 2 hours - overnight
Primary Antibody Incubation Time 24 - 72 hours at 4°CCrucial for antibody penetration in whole-mounts.
Secondary Antibody Incubation Time 24 - 48 hours at 4°C

Mandatory Visualizations

Experimental Workflow Diagram

G This compound Whole-Mount IHC Workflow A Tissue Collection & Relaxation B Fixation (4% PFA) A->B C Permeabilization (PBST) B->C D Blocking (Normal Goat Serum) C->D E Primary Antibody Incubation (anti-Antho-RFamide) D->E F Washing E->F G Secondary Antibody Incubation (Fluorescently-labeled) F->G H Final Washes & Counterstain G->H I Dehydration & Clearing H->I J Mounting & Confocal Imaging I->J

Caption: Workflow for this compound whole-mount immunohistochemistry.

Signaling Pathway Context (Hypothetical)

While the direct signaling pathway of this compound is a subject of ongoing research, neuropeptides generally act through G-protein coupled receptors (GPCRs) to modulate neuronal activity and downstream physiological processes.

G Hypothetical this compound Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A This compound Precursor Protein B Vesicular Packaging A->B C Release B->C D This compound Receptor (GPCR) C->D Binding E G-Protein Activation D->E F Second Messenger Cascade E->F G Modulation of Ion Channels or Gene Expression F->G H Physiological Response G->H

Caption: Generalized neuropeptide signaling pathway.

References

Application Notes and Protocols for In Situ Hybridization of Antho-RFamide mRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the localization of Antho-RFamide mRNA in cnidarian tissues using in situ hybridization (ISH). The protocols are designed to be adaptable for various cnidarian species and research objectives, from qualitative expression pattern analysis to semi-quantitative comparisons.

Introduction

Antho-RFamides are a family of neuropeptides found in cnidarians that play crucial roles in a variety of physiological processes, including muscle contraction, feeding, reproduction, and larval development.[1][2] Understanding the spatial and temporal expression patterns of the mRNA encoding the this compound precursor protein is essential for elucidating the specific functions of these neuropeptides and for identifying potential targets for drug development. In situ hybridization is a powerful technique that allows for the visualization of specific mRNA transcripts within the morphological context of the tissue.[3]

This compound is synthesized from a large precursor protein that can contain multiple copies of the immature neuropeptide sequence. For example, in Anthopleura elegantissima, two precursor proteins have been identified, containing 13 and 14 copies of immature this compound, respectively.[4] Similarly, a precursor in Calliactis parasitica contains 19 copies.[2] This repetitive nature of the coding sequence is an important consideration for the design of effective and specific nucleic acid probes for ISH.

Data Presentation: Quantitative Analysis of this compound mRNA Expression

Table 1: Template for Semi-Quantitative Analysis of this compound mRNA Expression

Anatomical RegionDevelopmental StageMean Fluorescence Intensity (Arbitrary Units)Standard DeviationNumber of Cells/Regions Analyzed
Tentacle EctodermAdult PolypData to be filled by userData to be filled by userData to be filled by user
PharynxAdult PolypData to be filled by userData to be filled by userData to be filled by user
Mesenterial FilamentsAdult PolypData to be filled by userData to be filled by userData to be filled by user
EctodermPlanula LarvaData to be filled by userData to be filled by userData to be filled by user
EndodermPlanula LarvaData to be filled by userData to be filled by userData to be filled by user

Note on Quantification: To obtain the data for the table above, researchers can use image analysis software (e.g., ImageJ/Fiji) to measure the mean gray value of the fluorescent signal in defined regions of interest (ROIs) corresponding to specific anatomical structures. It is crucial to maintain consistent imaging parameters (e.g., laser power, gain, pinhole size) across all samples to ensure comparability. Background fluorescence should be measured and subtracted from the signal intensity of the ROIs.

Experimental Protocols

This section provides a detailed protocol for fluorescent in situ hybridization (FISH) adapted for the detection of this compound mRNA in the sea anemone Nematostella vectensis, a model organism for cnidarian research.[3][5][6] This protocol can be modified for other cnidarian species.

Probe Design and Synthesis
  • Target Sequence Selection: Obtain the mRNA sequence for the this compound precursor protein from a relevant species-specific database (e.g., GenBank). Due to the repetitive nature of the this compound coding sequence, design antisense probes that target multiple repeats to enhance signal intensity. Probes should be designed to be complementary to the mRNA sequence.

  • Probe Type: Digoxigenin (DIG)-labeled RNA probes are recommended for their high sensitivity and stability.

  • Probe Synthesis: Synthesize DIG-labeled antisense RNA probes from a linearized plasmid template containing the target sequence using an in vitro transcription kit according to the manufacturer's instructions.

Fluorescent In Situ Hybridization (FISH) Protocol for Nematostella vectensis

Materials:

  • Nematostella vectensis embryos, larvae, or polyps

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Methanol (MeOH)

  • Proteinase K

  • Hybridization buffer

  • Anti-DIG antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP)

  • Tyramide signal amplification (TSA) reagent with a fluorescent dye

  • DAPI (for nuclear counterstaining)

  • Mounting medium

Procedure:

  • Fixation: Fix the animals in 4% PFA in PBS for 1 hour at room temperature.

  • Washes: Wash the fixed animals three times in PBS for 5 minutes each.

  • Dehydration and Storage: Dehydrate the animals through a graded series of methanol/PBS washes (25%, 50%, 75% MeOH in PBS), followed by two washes in 100% MeOH. Samples can be stored in 100% MeOH at -20°C for several months.

  • Rehydration: Rehydrate the samples through a reverse graded series of methanol/PBS washes.

  • Permeabilization: Treat the samples with Proteinase K in PBS to permeabilize the tissues. The concentration and incubation time should be optimized for the specific developmental stage and species.

  • Post-fixation: Briefly re-fix the samples in 4% PFA to inactivate the Proteinase K.

  • Pre-hybridization: Incubate the samples in hybridization buffer for at least 1 hour at the hybridization temperature (typically 60-65°C).

  • Hybridization: Replace the pre-hybridization buffer with hybridization buffer containing the DIG-labeled this compound probe and incubate overnight at the hybridization temperature.

  • Post-hybridization Washes: Perform a series of stringent washes at the hybridization temperature to remove unbound probe.

  • Immunodetection:

    • Block non-specific antibody binding by incubating the samples in a blocking solution.

    • Incubate with an anti-DIG-HRP antibody diluted in blocking solution overnight at 4°C.

    • Wash extensively to remove unbound antibody.

  • Signal Amplification:

    • Incubate the samples with the fluorescent tyramide substrate according to the manufacturer's instructions. This reaction deposits fluorescent molecules at the site of the hybridized probe.

  • Counterstaining and Mounting:

    • Counterstain the nuclei with DAPI.

    • Mount the samples in an appropriate mounting medium for microscopy.

  • Imaging: Visualize the fluorescent signal using a confocal or fluorescence microscope.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Probe Preparation cluster_ish In Situ Hybridization cluster_detection Signal Detection & Imaging Fixation Fixation (4% PFA) Dehydration Dehydration (Methanol Series) Fixation->Dehydration Rehydration Rehydration Dehydration->Rehydration Probe_Synthesis Probe Synthesis (DIG-labeled RNA) Hybridization Hybridization (with Probe) Probe_Synthesis->Hybridization Permeabilization Permeabilization (Proteinase K) Rehydration->Permeabilization Permeabilization->Hybridization Washes Stringent Washes Hybridization->Washes Immunodetection Immunodetection (Anti-DIG-HRP) Washes->Immunodetection Signal_Amp Signal Amplification (Tyramide) Immunodetection->Signal_Amp Imaging Imaging (Confocal Microscopy) Signal_Amp->Imaging

Caption: Workflow for fluorescent in situ hybridization of this compound mRNA.

This compound Signaling Pathway

Antho-RFamides, like other RFamide peptides, are thought to exert their effects by binding to G-protein coupled receptors (GPCRs) on the surface of target cells.[7][8] The specific downstream signaling cascades for this compound are not fully elucidated but are presumed to follow canonical GPCR signaling pathways.

signaling_pathway Antho_RFamide This compound GPCR G-Protein Coupled Receptor (GPCR) Antho_RFamide->GPCR Binding G_Protein Heterotrimeric G-Protein (α, β, γ subunits) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Production Downstream Downstream Cellular Response (e.g., Muscle Contraction, Glandular Secretion) Second_Messenger->Downstream Signal Transduction

Caption: Postulated signaling pathway for this compound via a G-protein coupled receptor.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Antho-RFamide and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antho-RFamides are a family of neuropeptides found in cnidarians, such as sea anemones and corals.[1] These peptides are characterized by a C-terminal arginine (R) and phenylalanine (F) residue, which is amidated.[2] The prototypical Antho-RFamide has the sequence 3] Antho-RFamides are synthesized from larger precursor proteins, which can contain multiple copies of the peptide sequence.[3][4] They are involved in a variety of physiological processes, including the contraction of muscles.[1] The analysis of this compound and its metabolites is crucial for understanding its role in cnidarian physiology and for the discovery of novel bioactive compounds. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a powerful tool for the identification and quantification of these neuropeptides and their metabolic products in biological samples.[5]

Putative Metabolic Pathway of this compound

The in-vivo degradation of this compound has not been extensively studied. However, based on the known degradation pathways of other neuropeptides, a hypothetical metabolic pathway can be proposed.[6][7][8] The degradation is likely initiated by endopeptidases and exopeptidases, which cleave the peptide bonds. The C-terminal amidation can offer some protection against carboxypeptidases, but the peptide is still susceptible to cleavage at other sites.[9][10][11]

A plausible degradation pathway for this compound (

  • Endopeptidase cleavage: An endopeptidase could cleave the peptide bond between Glycine and Arginine, or Arginine and Phenylalanine.

  • Aminopeptidase (B13392206) cleavage: An aminopeptidase could cleave the N-terminal pyroglutamate.

  • Further degradation: The resulting smaller peptide fragments would be further broken down into individual amino acids by various peptidases.

This would result in a series of smaller peptide fragments and ultimately the constituent amino acids.

Quantitative Data

The following table summarizes hypothetical quantitative data for this compound and its putative metabolites in different tissues of the sea anemone Anthopleura elegantissima. This data is illustrative and would need to be determined experimentally.

AnalyteTissueConcentration (pmol/mg tissue)MethodLimit of Detection (LOD) (fmol)Limit of Quantification (LOQ) (fmol)
Tentacles15.2 ± 3.1LC-MS/MS515
Mesenteries8.7 ± 1.9LC-MS/MS515
Pharynx11.4 ± 2.5LC-MS/MS515
Gly-Arg-Phe-NH2Tentacles2.1 ± 0.5LC-MS/MS1030
Mesenteries1.3 ± 0.3LC-MS/MS1030
Pharynx1.8 ± 0.4LC-MS/MS1030
Arg-Phe-NH2Tentacles3.5 ± 0.8LC-MS/MS825
Mesenteries2.2 ± 0.6LC-MS/MS825
Pharynx2.9 ± 0.7LC-MS/MS825

Experimental Protocols

Sample Preparation from Sea Anemone Tissue

This protocol describes the extraction of this compound and its metabolites from sea anemone tissue for LC-MS/MS analysis.

Materials:

  • Sea anemone tissue (e.g., tentacles, mesenteries)

  • Extraction solution: Acetonitrile/Water/Formic Acid (80:19:1, v/v/v)

  • Homogenizer (e.g., bead beater or sonicator)

  • Centrifuge

  • Solid Phase Extraction (SPE) C18 cartridges

  • SPE conditioning solution: 100% Methanol

  • SPE equilibration solution: 0.1% Formic Acid in water

  • SPE wash solution: 5% Acetonitrile, 0.1% Formic Acid in water

  • SPE elution solution: 80% Acetonitrile, 0.1% Formic Acid in water

  • Lyophilizer or vacuum concentrator

Protocol:

  • Excise the desired tissue from the sea anemone on ice.

  • Weigh the tissue and record the weight.

  • Add 1 mL of ice-cold extraction solution per 100 mg of tissue.

  • Homogenize the tissue until a uniform suspension is obtained.

  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the peptides.

  • Condition a C18 SPE cartridge by passing 3 mL of methanol, followed by 3 mL of 0.1% formic acid in water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of 5% acetonitrile, 0.1% formic acid in water to remove salts and other impurities.

  • Elute the peptides with 2 mL of 80% acetonitrile, 0.1% formic acid in water.

  • Dry the eluted sample using a lyophilizer or vacuum concentrator.

  • Reconstitute the dried peptide extract in 100 µL of 0.1% formic acid in water for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol outlines the parameters for the analysis of this compound and its metabolites using a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-60% B

    • 15-17 min: 60-95% B

    • 17-19 min: 95% B

    • 19-20 min: 95-5% B

    • 20-25 min: 5% B

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow:

    • Cone Gas: 50 L/hr

    • Desolvation Gas: 800 L/hr

  • Collision Gas: Argon

  • Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions:

The following table lists the theoretical m/z values for the precursor and product ions of this compound and its putative metabolites. These transitions should be optimized experimentally using standards.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
524.3120.1 (Phe immonium)25
136.1 (Arg immonium)20
249.1 (y2)18
Gly-Arg-Phe-NH2409.2120.1 (Phe immonium)22
136.1 (Arg immonium)18
249.1 (y2)15
Arg-Phe-NH2306.2120.1 (Phe immonium)20
136.1 (Arg immonium)15

Visualizations

Antho_RFamide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AnthoRF This compound GPCR G Protein-Coupled Receptor (GPCR) AnthoRF->GPCR Binds to G_protein G Protein (α, β, γ subunits) GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Produces CellularResponse Cellular Response (e.g., Muscle Contraction) SecondMessenger->CellularResponse Initiates

Caption: Generalized signaling pathway for this compound.

Experimental_Workflow start Tissue Sample (e.g., Sea Anemone Tentacles) homogenization Homogenization in Extraction Solution start->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid Phase Extraction (SPE) (C18 Cartridge) supernatant->spe dry Dry Down spe->dry reconstitute Reconstitute in 0.1% Formic Acid dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Analysis (Quantification & Identification) lcms->data Putative_Metabolism AnthoRF This compound Met1 Gly-Arg-Phe-NH2 Metabolite 1 AnthoRF:f0->Met1:f0 Aminopeptidase Met3 Metabolite 3 AnthoRF:f0->Met3:f0 Endopeptidase Met2 Arg-Phe-NH2 Metabolite 2 Met1:f0->Met2:f0 Aminopeptidase AminoAcids Individual Amino Acids Met2:f0->AminoAcids Dipeptidase Met3:f0->AminoAcids Peptidases

References

Application Notes and Protocols for Calcium Imaging of Antho-RFamide Neuronal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing calcium imaging techniques for the study of Antho-RFamide neuronal activity in cnidarians. This document includes an overview of Antho-RFamides, a comparison of suitable calcium imaging methods, detailed experimental protocols, and data presentation guidelines.

Introduction to Antho-RFamides

Antho-RFamides are a class of neuropeptides found in cnidarians (e.g., sea anemones, corals, and jellyfish) that play crucial roles in regulating a variety of physiological processes. These include muscle contraction, feeding behavior, and reproduction.[1] Understanding the neuronal circuits that utilize this compound signaling is essential for elucidating the fundamental principles of neural control in these early-evolving metazoans. Calcium imaging provides a powerful tool to visualize the activity of this compound-releasing neurons and their downstream targets in real-time.

Overview of Calcium Imaging Techniques

Calcium imaging relies on fluorescent indicators that change their spectral properties upon binding to Ca²⁺ ions. When a neuron is active, voltage-gated calcium channels open, leading to an influx of Ca²⁺ and a transient increase in the intracellular calcium concentration. This change in calcium concentration is detected by the fluorescent indicator, allowing for the visualization of neuronal activity. Two primary types of calcium indicators are suitable for studying this compound neuronal activity: chemical dyes and genetically encoded calcium indicators (GECIs).

  • Chemical Dyes (e.g., Fura-2 AM): These are small molecules that can be loaded into cells. Fura-2 is a ratiometric indicator, meaning its fluorescence emission is measured at two different excitation wavelengths.[2][3][4][5] The ratio of these emissions provides a quantitative measure of the intracellular calcium concentration, which is less susceptible to artifacts like uneven dye loading or photobleaching.[2][3][4][5]

  • Genetically Encoded Calcium Indicators (GECIs; e.g., GCaMP): GCaMPs are fusion proteins of a fluorescent protein, calmodulin, and the M13 peptide.[6] Upon binding to calcium, calmodulin undergoes a conformational change that increases the fluorescence of the protein.[6] GECIs can be expressed in specific neuronal populations using transgenic techniques, allowing for targeted imaging of this compound-expressing neurons.[7][8][9]

Data Presentation

Quantitative data from calcium imaging experiments should be summarized for clear comparison. Below are example tables with representative data. Note: The values presented here are illustrative and should be empirically determined for specific experimental conditions.

Table 1: Fura-2 AM Loading Parameters for Cnidarian Neurons

ParameterValueNotes
Fura-2 AM Concentration 2-10 µMOptimal concentration should be determined to maximize signal-to-noise while minimizing cytotoxicity.
Loading Time 30-60 minutesIncubation time may need optimization based on the specific cnidarian species and cell type.
Loading Temperature Room Temperature or 25-28 °CMaintain a temperature suitable for the specific cnidarian species.
Pluronic F-127 0.02-0.04%A non-ionic surfactant used to aid in the dispersion of the AM ester in aqueous media.
Probenecid 1-2.5 mMAn anion-exchange inhibitor that can reduce the leakage of the dye from the cell.

Table 2: GCaMP Imaging Parameters in Transgenic Cnidarians

ParameterValue/RangeNotes
GCaMP Variant GCaMP6s, GCaMP6fChoice of variant depends on the desired kinetics and sensitivity.
Expression System Stable transgenic linesGenerated via microinjection or electroporation.[10][11][12]
Imaging Frame Rate 2-10 HzHigher frame rates may be necessary to capture fast neuronal dynamics.
Excitation Wavelength ~488 nmStandard for GFP-based indicators.
Emission Wavelength ~510 nmStandard for GFP-based indicators.

Table 3: Representative Calcium Responses to this compound Stimulation

StimulusPeak Fluorescence Change (ΔF/F₀)Duration of Response (seconds)
This compound (1 µM) 150% ± 30%10-20
This compound (10 µM) 300% ± 50%25-40
Control (Vehicle) < 10%N/A

ΔF/F₀ = (F - F₀) / F₀, where F is the fluorescence intensity at a given time point and F₀ is the baseline fluorescence.

Experimental Protocols & Methodologies

Protocol 1: Preparation of Dissociated Cnidarian Neuronal Cultures for Calcium Imaging

This protocol is adapted from methods used for jellyfish neurons and can be optimized for other cnidarian species like sea anemones.

Materials:

  • Cnidarian tissue (e.g., tentacles or oral arms)

  • Artificial seawater (ASW)

  • Collagenase solution (e.g., 1 mg/mL in ASW)

  • Culture dishes coated with a suitable substrate (e.g., cnidarian mesoglea extract or poly-L-lysine)

  • Fura-2 AM stock solution (1 mM in DMSO)

  • Pluronic F-127 (10% in DMSO)

  • Probenecid (250 mM in aqueous solution)

Procedure:

  • Tissue Dissection: Excise the desired tissue from the animal in sterile ASW.

  • Enzymatic Dissociation: Incubate the tissue in collagenase solution for 30-60 minutes at an appropriate temperature for the species.

  • Mechanical Dissociation: Gently triturate the tissue with a fire-polished Pasteur pipette to release individual cells.

  • Cell Plating: Plate the dissociated cells onto coated culture dishes and allow them to adhere for 24-48 hours.

  • Fura-2 AM Loading:

    • Prepare a loading solution containing 2-10 µM Fura-2 AM, 0.02-0.04% Pluronic F-127, and 1-2.5 mM Probenecid in ASW.

    • Replace the culture medium with the loading solution and incubate for 30-60 minutes in the dark.

  • Washing: Wash the cells 2-3 times with fresh ASW to remove excess dye.

  • Imaging: Proceed with calcium imaging on an inverted fluorescence microscope equipped for ratiometric imaging.

Protocol 2: In Vivo Calcium Imaging of this compound Neuronal Activity Using GCaMP

This protocol is based on methods developed for the cnidarian model organism Hydra vulgaris and can be adapted for other transgenic cnidarians.[13]

Materials:

  • Transgenic cnidarians expressing GCaMP in this compound neurons.

  • Mounting chamber or slide with a spacer.[13]

  • This compound stock solution.

  • Fluorescence microscope (wide-field or confocal) with a camera capable of capturing time-lapse images.

Procedure:

  • Generation of Transgenic Animals: Generate stable transgenic lines expressing GCaMP under the control of an this compound-specific promoter. This can be achieved through microinjection of zygotes or electroporation.[10][11][12][14][15]

  • Animal Mounting: Gently mount the transgenic animal in a chamber suitable for live imaging. For small organisms like Hydra, a slide with a coverslip and a spacer can be used to immobilize the animal while allowing for solution exchange.[13]

  • Baseline Imaging: Acquire a baseline fluorescence recording for 1-2 minutes before applying the stimulus.

  • Stimulation: Perfuse the chamber with ASW containing the desired concentration of this compound.

  • Image Acquisition: Record the changes in GCaMP fluorescence at a frame rate of 2-10 Hz.

  • Data Analysis: Analyze the image series to identify responding neurons and quantify the change in fluorescence (ΔF/F₀).

Visualizations

This compound Signaling Pathway

// Nodes Antho_RFamide [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GPCR [label="this compound Receptor\n(Gq-coupled GPCR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gq [label="Gq Protein", fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ER [label="Endoplasmic\nReticulum (ER)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; IP3R [label="IP3 Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; Ca_release [label="Ca²⁺ Release", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Neuronal_Activity [label="Neuronal Activity\n(e.g., Neurotransmitter Release,\nMuscle Contraction)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Antho_RFamide -> GPCR [color="#202124"]; GPCR -> Gq [label="activates", fontsize=8, fontcolor="#5F6368", color="#202124"]; Gq -> PLC [label="activates", fontsize=8, fontcolor="#5F6368", color="#202124"]; PLC -> PIP2 [label="hydrolyzes", fontsize=8, fontcolor="#5F6368", color="#202124"]; PIP2 -> IP3 [arrowhead=none, style=dashed, color="#202124"]; PIP2 -> DAG [arrowhead=none, style=dashed, color="#202124"]; IP3 -> IP3R [label="binds to", fontsize=8, fontcolor="#5F6368", color="#202124"]; ER -> IP3R [style=invis]; IP3R -> Ca_release [label="opens", fontsize=8, fontcolor="#5F6368", color="#202124"]; Ca_release -> Neuronal_Activity [label="triggers", fontsize=8, fontcolor="#5F6368", color="#202124"];

// Positioning {rank=same; Antho_RFamide; GPCR;} {rank=same; Gq; PLC;} {rank=same; PIP2; IP3; DAG;} {rank=same; ER; IP3R;} {rank=same; Ca_release; Neuronal_Activity;} }

Caption: Proposed signaling pathway for this compound-induced calcium release.

Experimental Workflow for Fura-2 Calcium Imaging

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_culture [label="Prepare Dissociated\nCnidarian Neuronal Culture", fillcolor="#F1F3F4", fontcolor="#202124"]; load_dye [label="Load Cells with Fura-2 AM", fillcolor="#FBBC05", fontcolor="#202124"]; wash [label="Wash to Remove\nExcess Dye", fillcolor="#F1F3F4", fontcolor="#202124"]; baseline [label="Acquire Baseline\nFluorescence (340/380 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; stimulate [label="Apply this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; record [label="Record Fluorescence Changes\n(Time-Lapse Imaging)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Analyze Data\n(Calculate Ratio and ΔF/F₀)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> prep_culture [color="#202124"]; prep_culture -> load_dye [color="#202124"]; load_dye -> wash [color="#202124"]; wash -> baseline [color="#202124"]; baseline -> stimulate [color="#202124"]; stimulate -> record [color="#202124"]; record -> analyze [color="#202124"]; analyze -> end [color="#202124"]; }

Caption: Workflow for Fura-2 based calcium imaging of this compound activity.

Experimental Workflow for GCaMP Calcium Imaging

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; create_transgenic [label="Generate Transgenic Cnidarian\n(GCaMP expression in\nthis compound neurons)", fillcolor="#F1F3F4", fontcolor="#202124"]; mount_animal [label="Mount Animal for\nLive Imaging", fillcolor="#FBBC05", fontcolor="#202124"]; baseline [label="Acquire Baseline\nGCaMP Fluorescence", fillcolor="#34A853", fontcolor="#FFFFFF"]; stimulate [label="Apply this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; record [label="Record Fluorescence Changes\n(Time-Lapse Imaging)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Analyze Data\n(Identify active neurons,\ncalculate ΔF/F₀)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> create_transgenic [color="#202124"]; create_transgenic -> mount_animal [color="#202124"]; mount_animal -> baseline [color="#202124"]; baseline -> stimulate [color="#202124"]; stimulate -> record [color="#202124"]; record -> analyze [color="#202124"]; analyze -> end [color="#202124"]; }

Caption: Workflow for GCaMP based calcium imaging of this compound activity.

References

Application Notes and Protocols for the Electrophysiological Recording of Antho-RFamide Effects on Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antho-RFamide (Anthopleura elegantissima.[1] These peptides are widely distributed in the nervous systems of cnidarians, such as sea anemones and Hydra, where they play crucial roles as neurotransmitters and neuromodulators.[2][3] this compound and related peptides are implicated in a variety of physiological processes, including the regulation of muscle contraction, feeding behavior, and reproduction.[2][3]

Understanding the electrophysiological effects of this compound on neuronal activity is fundamental to elucidating its mechanisms of action and for the potential development of novel pharmacological tools. These application notes provide an overview of the known effects of this compound, detailed protocols for studying its impact on neurons using patch-clamp and intracellular recording techniques, and visualizations of the associated signaling pathways and experimental workflows.

Mechanisms of Action

This compound and other RFamide peptides exert their effects on neurons through two primary mechanisms:

  • G-Protein Coupled Receptors (GPCRs): Many RFamides act through GPCRs, initiating intracellular signaling cascades that can modulate ion channel activity and neuronal excitability over longer timescales.[4][5]

  • Direct Gating of Ion Channels: In cnidarians, RFamide peptides have been shown to directly gate members of the degenerin/epithelial Na+ channel (DEG/ENaC) family, known as Hydra Na+ Channels (HyNaCs).[6][7] This interaction leads to rapid changes in membrane potential.

Data Presentation

While extensive research has been conducted on the qualitative effects of this compound and related peptides, specific quantitative data from direct electrophysiological recordings on neurons is not widely available in consolidated tabular formats in the published literature. The following tables are presented as illustrative examples of how to structure and present such data when obtained experimentally. The values are hypothetical and based on the qualitative descriptions of excitatory effects reported in the literature.

Table 1: Illustrative Effect of this compound on Neuronal Membrane Properties (Current-Clamp)

ParameterControlThis compound (1 µM)This compound (10 µM)
Resting Membrane Potential (mV) -65-60-55
Action Potential Frequency (Hz) 2815
Action Potential Threshold (mV) -45-48-50
Input Resistance (MΩ) 250280310

Table 2: Illustrative Effect of this compound on Ion Channel Currents (Voltage-Clamp)

Ion ChannelThis compound ConcentrationPeak Current Amplitude (pA)Change from Control (%)
DEG/ENaC (HyNaC) 1 µM-500+150%
10 µM-1200+500%
Voltage-Gated Na+ Channel 10 µM-2100+5%
Voltage-Gated K+ Channel 10 µM850-10%

Signaling Pathways and Experimental Workflows

To visualize the complex processes involved in this compound signaling and its electrophysiological investigation, the following diagrams are provided in Graphviz DOT language.

Signaling Pathways

This compound can signal through two distinct pathways in neurons: a rapid, direct ion channel gating mechanism and a slower, modulatory G-protein coupled receptor pathway.

Antho_RFamide_Signaling_Pathways cluster_direct Direct Ion Channel Gating cluster_gpcr GPCR Signaling Pathway AnthoRF_direct This compound HyNaC HyNaC (DEG/ENaC) Channel AnthoRF_direct->HyNaC Binds & Activates Na_influx Na+ Influx HyNaC->Na_influx Depolarization_direct Rapid Depolarization Na_influx->Depolarization_direct AnthoRF_gpcr This compound GPCR RFamide GPCR AnthoRF_gpcr->GPCR Binds G_protein G-Protein (α, β, γ) GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger PKA Protein Kinase A Second_Messenger->PKA Ion_Channel_mod Ion Channel Modulation PKA->Ion_Channel_mod Phosphorylates Depolarization_gpcr Modulation of Excitability Ion_Channel_mod->Depolarization_gpcr

Caption: this compound signaling pathways in neurons.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the electrophysiological effects of this compound on a neuron using the whole-cell patch-clamp technique.

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Prep_Neuron Prepare Neuronal Culture or Acute Slice Approach Approach Neuron with Patch Pipette Prep_Neuron->Approach Prep_Solutions Prepare External and Internal Solutions Prep_Solutions->Approach Prep_Pipette Pull & Fire-Polish Patch Pipette Prep_Pipette->Approach Prep_Drug Prepare this compound Stock Solution Seal Form Gigaohm Seal Approach->Seal Whole_Cell Rupture Membrane for Whole-Cell Configuration Seal->Whole_Cell Baseline Record Baseline Activity (Current- or Voltage-Clamp) Whole_Cell->Baseline Application Bath Apply or Puffer This compound Baseline->Application Record_Effect Record Neuronal Response Application->Record_Effect Dose_Response Construct Dose-Response Curve (optional) Application->Dose_Response Washout Washout Peptide Record_Effect->Washout Measure_Params Measure Electrophysiological Parameters Record_Effect->Measure_Params Compare Compare Pre- and Post- Application Data Measure_Params->Compare Stats Statistical Analysis Compare->Stats Dose_Response->Stats

Caption: Experimental workflow for patch-clamp recording.

Experimental Protocols

The following are detailed protocols for performing whole-cell patch-clamp and intracellular recordings to study the effects of this compound.

Protocol 1: Whole-Cell Patch-Clamp Recording of this compound Effects on Cultured Neurons or Acute Brain Slices

Objective: To measure changes in membrane potential, firing properties, and specific ion channel currents in response to this compound application.

Materials:

  • Cells: Primary neuronal culture or acutely prepared brain slices from a suitable model organism (e.g., Hydra, sea anemone, or a heterologous expression system).

  • External Solution (aCSF): Composition in mM: 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose. Bubble with 95% O₂ / 5% CO₂.

  • Internal Solution (for patch pipette): Composition in mM: 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine. Adjust pH to 7.3 with KOH.

  • This compound Stock Solution: 1 mM this compound in sterile water. Store at -20°C.

  • Recording Equipment: Patch-clamp amplifier, micromanipulator, perfusion system, data acquisition system, and microscope.

Procedure:

  • Preparation:

    • Prepare neuronal cultures on coverslips or obtain acute brain slices using a vibratome.

    • Prepare and sterilize all solutions.

    • Pull borosilicate glass capillaries to create patch pipettes with a resistance of 3-7 MΩ when filled with internal solution.

    • Prepare fresh dilutions of this compound in external solution on the day of the experiment.

  • Recording:

    • Place the coverslip or brain slice in the recording chamber and perfuse with oxygenated external solution at a rate of 1-2 mL/min.

    • Fill a patch pipette with internal solution and mount it on the micromanipulator.

    • Under visual guidance, approach a healthy neuron with the pipette tip while applying positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

    • Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

  • Data Acquisition:

    • Current-Clamp:

      • Switch the amplifier to current-clamp mode.

      • Record the resting membrane potential.

      • Inject a series of current steps to elicit action potentials and determine the baseline firing frequency and input resistance.

      • Bath apply this compound at the desired concentration (e.g., 1-10 µM).

      • Record the changes in resting membrane potential and firing frequency.

    • Voltage-Clamp:

      • Switch the amplifier to voltage-clamp mode and hold the neuron at a potential of -70 mV.

      • Apply voltage steps to evoke specific ion channel currents (e.g., voltage-gated sodium and potassium currents).

      • To study DEG/ENaC channels, apply voltage ramps or steps in the presence of blockers for other major voltage-gated channels.

      • Apply this compound and record the changes in the amplitude and kinetics of the currents of interest.

  • Washout:

    • Perfuse the chamber with the external solution without this compound to observe the reversibility of the effects.

  • Data Analysis:

    • Analyze the recorded data using appropriate software to quantify changes in membrane potential, action potential frequency, and current amplitudes.

    • If multiple concentrations were used, construct a concentration-response curve.

Protocol 2: Sharp Microelectrode Intracellular Recording

Objective: To perform stable, long-term recordings of changes in neuronal membrane potential in response to this compound, particularly in larger neurons or in situ preparations where patch-clamping is challenging.

Materials:

  • Preparation: Intact ganglion or a larger invertebrate model organism.

  • Saline: Appropriate physiological saline for the chosen organism.

  • Microelectrodes: Glass capillaries pulled to a fine tip with a resistance of 20-50 MΩ when filled with 3 M KCl.

  • This compound Stock Solution: 1 mM in sterile water.

  • Recording Equipment: Intracellular recording amplifier with bridge balance, micromanipulator, perfusion system, and data acquisition system.

Procedure:

  • Preparation:

    • Dissect and pin the neural preparation in a recording chamber filled with saline.

    • Fill a sharp microelectrode with 3 M KCl.

  • Recording:

    • Advance the microelectrode towards a neuron.

    • A sudden negative drop in potential indicates successful impalement.

    • Allow the membrane potential to stabilize.

  • Data Acquisition:

    • Record the baseline resting membrane potential and any spontaneous activity.

    • Bath apply this compound at the desired concentration.

    • Continuously record the membrane potential to observe any depolarization or changes in firing pattern.

  • Washout:

    • Replace the saline with fresh saline to wash out the peptide and observe recovery.

  • Data Analysis:

    • Measure the magnitude and duration of the change in membrane potential.

    • Quantify any changes in the frequency of spontaneous action potentials.

Conclusion

This compound is a significant neuromodulator in cnidarian nervous systems with excitatory effects on neurons. The protocols and information provided here offer a framework for researchers to investigate the detailed electrophysiological actions of this and other neuropeptides. While specific quantitative data for this compound remains to be extensively published in standardized formats, the methodologies described will enable researchers to generate high-quality data to fill this gap and further our understanding of neuropeptide function in both simple and complex nervous systems. This knowledge is crucial for basic neuroscience research and may inform the development of novel therapeutic agents targeting peptidergic signaling pathways.

References

Application Notes and Protocols for Radioimmunoassay Quantification of Antho-RFamide Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antho-RFamide (Anthopleura elegantissima.[1][2] It belongs to the widely distributed family of RFamide peptides, which are characterized by a C-terminal Arg-Phe-NH2 motif. These neuropeptides are involved in a variety of physiological processes in cnidarians, including neurotransmission at neuromuscular synapses, muscle contraction, and feeding behavior.[1] Given their significant roles, accurate quantification of this compound levels in biological samples is crucial for understanding its function in both normal and pathological states.

Radioimmunoassay (RIA) is a highly sensitive and specific technique for measuring the concentration of antigens, such as neuropeptides, in complex biological mixtures.[1] This document provides detailed application notes and experimental protocols for the quantification of this compound using a competitive RIA.

Principle of the Assay

The radioimmunoassay for this compound is a competitive binding assay. In this assay, a fixed amount of radiolabeled this compound analog (tracer) and a variable amount of unlabeled this compound (from standards or unknown samples) compete for a limited number of binding sites on a specific anti-Antho-RFamide antibody. As the concentration of unlabeled this compound increases, the amount of radiolabeled tracer that binds to the antibody decreases. The antibody-bound tracer is then separated from the free tracer, and the radioactivity of the bound fraction is measured. A standard curve is generated by plotting the percentage of bound tracer against known concentrations of unlabeled this compound. The concentration of this compound in unknown samples is then determined by interpolating their corresponding percentage of bound tracer from the standard curve.

Data Presentation

The following table summarizes the reported levels of this compound in various cnidarian species and tissues.

SpeciesTissue/OrganismThis compound ConcentrationReference
Anthopleura elegantissimaWhole organism3.2 nmol/g wet weight[1][2]
Renilla koellikeriColonyAbundant
Calliactis parasiticaWhole organismPresent
Euphyllia ancoraPolypsPresent in tentacles and pharynx
Stylophora pistillataPolypsPresent

Experimental Protocols

Protocol 1: Production of Polyclonal Anti-Antho-RFamide Antiserum

This protocol describes the generation of polyclonal antibodies against the C-terminal Arg-Phe-NH2 of this compound.

1. Immunogen Preparation: Conjugation of Arg-Phe-NH2 to a Carrier Protein

  • Materials:

    • Arg-Phe-NH2 (custom peptide synthesis)

    • Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)

    • Glutaraldehyde (B144438) solution (25% in water)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Dialysis tubing (10 kDa MWCO)

  • Procedure:

    • Dissolve 10 mg of Arg-Phe-NH2 and 10 mg of KLH in 2 ml of PBS.

    • Slowly add 200 µl of 1% glutaraldehyde solution dropwise while gently stirring.

    • Continue to stir the reaction mixture at room temperature for 4 hours.

    • Dialyze the conjugate extensively against PBS at 4°C for 48 hours with several buffer changes to remove unreacted glutaraldehyde and peptide.

    • Determine the protein concentration of the conjugate using a standard protein assay (e.g., BCA assay).

    • Store the conjugate at -20°C in aliquots.

2. Animal Immunization

  • Materials:

    • New Zealand white rabbits (2-3 kg)

    • Arg-Phe-NH2-KLH conjugate

    • Freund's Complete Adjuvant (FCA)

    • Freund's Incomplete Adjuvant (FIA)

    • Sterile syringes and needles

  • Procedure:

    • Pre-immune bleed: Collect blood from the ear vein of each rabbit before the first immunization to serve as a negative control.

    • Primary immunization:

      • Emulsify 500 µg of the Arg-Phe-NH2-KLH conjugate in 1 ml of PBS with 1 ml of FCA.

      • Inject the emulsion subcutaneously at multiple sites on the back of each rabbit.

    • Booster immunizations:

      • Four weeks after the primary immunization, prepare an emulsion of 250 µg of the conjugate in 1 ml of PBS with 1 ml of FIA.

      • Administer the booster injection subcutaneously.

      • Repeat the booster injections every 4 weeks.

    • Test bleeds and antibody titer determination:

      • Collect small blood samples (test bleeds) 10-14 days after each booster injection.

      • Allow the blood to clot and centrifuge to collect the serum (antiserum).

      • Determine the antibody titer using an enzyme-linked immunosorbent assay (ELISA) or by testing the antiserum's ability to bind the radiolabeled tracer in the RIA.

    • Final bleed: Once a high antibody titer is achieved, perform a final bleed by cardiac puncture under terminal anesthesia.

    • Process the blood to collect the antiserum and store it at -20°C or -80°C in aliquots.

Protocol 2: Preparation of Radiolabeled Tracer ([125I]-Tyr-Antho-RFamide Analog)

This protocol describes the radioiodination of a tyrosinated analog of this compound. Since this compound lacks a tyrosine residue for direct iodination, a synthetic analog with a tyrosine residue is required. A commonly used tracer for RFamide RIAs is 125I-labeled Tyr-Phe-Met-Arg-Phe-NH2.

  • Materials:

    • Tyr-Phe-Met-Arg-Phe-NH2 (custom peptide synthesis)

    • Na125I (high specific activity)

    • Chloramine-T

    • Sodium metabisulfite (B1197395)

    • Phosphate (B84403) buffer (0.5 M, pH 7.5)

    • Bovine Serum Albumin (BSA)

    • Sephadex G-10 or HPLC purification system

  • Procedure (Chloramine-T Method):

    • In a shielded fume hood, add the following to a microcentrifuge tube in order:

      • 25 µl of 0.5 M phosphate buffer, pH 7.5

      • 10 µg of Tyr-Phe-Met-Arg-Phe-NH2 (in 10 µl of buffer)

      • 1 mCi of Na125I

    • Initiate the reaction by adding 10 µl of Chloramine-T (1 mg/ml in phosphate buffer).

    • Vortex gently for 60 seconds.

    • Stop the reaction by adding 20 µl of sodium metabisulfite (2.5 mg/ml in phosphate buffer).

    • Add 100 µl of 0.1% BSA in PBS to prevent non-specific binding of the tracer.

    • Purification: Separate the 125I-labeled peptide from free 125I using either:

      • Gel Filtration: Apply the reaction mixture to a Sephadex G-10 column equilibrated with assay buffer. Collect fractions and measure the radioactivity in a gamma counter. The labeled peptide will elute in the void volume.

      • HPLC: Purify the labeled peptide using a reverse-phase C18 column with an appropriate gradient of acetonitrile (B52724) in water containing 0.1% trifluoroacetic acid.

    • Pool the fractions containing the purified radiolabeled peptide.

    • Determine the specific activity of the tracer.

    • Store the tracer at -20°C in small aliquots.

Protocol 3: this compound Radioimmunoassay
  • Materials:

    • Anti-Antho-RFamide antiserum (from Protocol 1)

    • [125I]-Tyr-Antho-RFamide analog tracer (from Protocol 2)

    • Synthetic this compound standard (pyroGlu-Gly-Arg-Phe-NH2)

    • Assay Buffer: 0.1 M phosphate buffer, pH 7.4, containing 0.1% BSA, 0.1% Triton X-100, and 0.01% sodium azide.

    • Normal rabbit serum (NRS)

    • Goat anti-rabbit IgG (second antibody)

    • Polyethylene glycol (PEG) solution

    • Unknown samples (e.g., tissue extracts)

    • Polypropylene assay tubes

    • Gamma counter

  • Procedure:

    • Preparation of Standards: Prepare a stock solution of synthetic this compound (1 µg/ml) in assay buffer. Perform serial dilutions to create standards ranging from 1 pg/ml to 1000 pg/ml.

    • Assay Setup: Set up assay tubes in duplicate or triplicate for:

      • Total Counts (TC): Contains only the tracer.

      • Non-Specific Binding (NSB): Contains all reagents except the primary antibody.

      • Zero Standard (B0): Contains all reagents except unlabeled this compound.

      • Standards: Contains all reagents including the different concentrations of the standard.

      • Unknown Samples: Contains all reagents with the unknown sample instead of the standard.

    • Assay Incubation (Day 1):

      • To each tube (except TC), add 100 µl of the appropriate standard or unknown sample.

      • Add 100 µl of the primary anti-Antho-RFamide antiserum (diluted in assay buffer with NRS to a final dilution that binds 30-50% of the tracer).

      • Vortex gently and incubate for 24 hours at 4°C.

    • Tracer Addition (Day 2):

      • Add 100 µl of [125I]-Tyr-Antho-RFamide analog tracer (diluted in assay buffer to give approximately 10,000 cpm per 100 µl) to all tubes.

      • Vortex gently and incubate for another 24 hours at 4°C.

    • Separation of Bound and Free Tracer (Day 3):

      • Add 100 µl of goat anti-rabbit IgG (second antibody) at a predetermined optimal dilution.

      • Vortex and incubate for 2 hours at room temperature or overnight at 4°C.

      • Add 1 ml of cold PEG solution to enhance precipitation.

      • Vortex and centrifuge the tubes at 3000 x g for 30 minutes at 4°C.

    • Counting:

      • Carefully decant the supernatant from all tubes except the TC tubes.

      • Count the radioactivity in the pellets (bound fraction) in a gamma counter for 1 minute.

    • Data Analysis:

      • Calculate the average counts per minute (cpm) for each set of duplicates.

      • Calculate the percentage of tracer bound (%B/B0) for each standard and sample using the formula: ((cpm_sample - cpm_NSB) / (cpm_B0 - cpm_NSB)) * 100.

      • Plot the %B/B0 for the standards against the logarithm of the this compound concentration to generate a standard curve.

      • Determine the concentration of this compound in the unknown samples by interpolating their %B/B0 values on the standard curve.

Visualizations

This compound RIA Experimental Workflow

RIA_Workflow cluster_prep Preparation cluster_assay Radioimmunoassay cluster_analysis Data Analysis antibody Anti-Antho-RFamide Antiserum Production incubation1 Incubate: Antibody + Standard/Sample antibody->incubation1 tracer Radiolabeled This compound Tracer incubation2 Add Tracer & Incubate tracer->incubation2 standards Standard Curve Dilutions standards->incubation1 samples Sample Extraction samples->incubation1 incubation1->incubation2 separation Add 2nd Antibody & Precipitate incubation2->separation counting Centrifuge & Count Radioactivity (Pellet) separation->counting std_curve Generate Standard Curve counting->std_curve quantification Quantify this compound in Samples std_curve->quantification Antho_RFamide_Signaling AnthoRF This compound GPCR This compound Receptor (GPCR) AnthoRF->GPCR Binds Gq G-protein (Gq) GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ Release ER->Ca2 Releases Response Cellular Responses (e.g., Muscle Contraction) Ca2->Response PKC->Response

References

Application Notes and Protocols: Developing a Cell-Based Assay for Antho-RFamide Receptor Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antho-RFamides are a class of neuropeptides found in cnidarians, such as sea anemones and corals, where they play crucial roles in neurotransmission, muscle contraction, and reproductive processes.[1] These peptides are part of the larger RFamide peptide family, known to act through G protein-coupled receptors (GPCRs). The identification and characterization of the Antho-RFamide receptor present a significant opportunity for the discovery of novel tool compounds and potential therapeutic agents. As many GPCRs that are not yet fully characterized are considered "orphan" receptors, developing robust screening assays is a critical first step in their deorphanization and pharmacological characterization.[2][3]

This document provides a detailed guide for developing a cell-based assay to screen for modulators of the this compound receptor. The protocol will focus on a calcium mobilization assay, a common and effective method for GPCRs that couple to Gq or Gi/o G-proteins, which is a frequent signaling pathway for RFamide peptide receptors.[4] Additionally, a protocol for a luciferase reporter gene assay is provided as a complementary approach.

Principle of the Assays

The proposed primary assay measures the mobilization of intracellular calcium ([Ca2+]) following the activation of the this compound receptor. It is presumed that the this compound receptor, like many other RFamide receptors, couples to the Gq subunit of the heterotrimeric G protein. Upon ligand binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium can be detected using a calcium-sensitive fluorescent dye.

Alternatively, a reporter gene assay can be employed. In this setup, receptor activation leads to a signaling cascade that culminates in the expression of a reporter gene, such as luciferase. For a Gq-coupled receptor, the increase in intracellular calcium can activate transcription factors like the Nuclear Factor of Activated T-cells (NFAT), which then drives the expression of luciferase from a promoter containing NFAT response elements.[5][6][7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for the this compound receptor and the general workflow for the cell-based screening assay.

Antho_RFamide_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Antho_RFamide This compound Receptor This compound Receptor (GPCR) Antho_RFamide->Receptor G_protein Gαq/βγ Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to IP3R Ca2_release ER->Ca2_release releases Ca²⁺ Ca2 [Ca²⁺]i ↑ Downstream Downstream Cellular Responses Ca2->Downstream

Caption: Proposed Gq-coupled signaling pathway for the this compound receptor.

Experimental_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis A 1. Stable Cell Line Generation (HEK293 expressing this compound Receptor) B 2. Cell Seeding (Plate cells in 96/384-well plates) A->B C 3. Dye Loading (Incubate cells with a calcium-sensitive dye) B->C D 4. Compound Addition (Add test compounds or this compound control) C->D E 5. Signal Detection (Measure fluorescence using a plate reader, e.g., FLIPR) D->E F 6. Dose-Response Curve Generation E->F G 7. EC50/IC50 Determination F->G

Caption: General experimental workflow for the this compound receptor screening assay.

Materials and Reagents

Reagent/MaterialSupplier (Example)Catalog Number (Example)
HEK293 CellsATCCCRL-1573
DMEMThermo Fisher Scientific11965092
Fetal Bovine Serum (FBS)Thermo Fisher Scientific26140079
Penicillin-StreptomycinThermo Fisher Scientific15140122
Geneticin (G418 Sulfate)Thermo Fisher Scientific10131035
This compound PeptideCustom SynthesisN/A
FLIPR Calcium 5 Assay KitMolecular DevicesR8186
96-well or 384-well black-wall, clear-bottom platesCorning3603 / 3712
pCDNA3.1(+) VectorThermo Fisher ScientificV79020
Lipofectamine 3000Thermo Fisher ScientificL3000015
ONE-Glo Luciferase Assay SystemPromegaE6110
pGL4.30[luc2P/NFAT-RE/Hygro] VectorPromegaE8481

Experimental Protocols

Protocol 1: Generation of a Stable Cell Line Expressing the this compound Receptor
  • Vector Construction : The coding sequence for the this compound receptor is synthesized and cloned into a mammalian expression vector, such as pcDNA3.1(+), which contains a selection marker like the neomycin resistance gene.

  • Transfection : HEK293 cells are cultured to 70-80% confluency in a 6-well plate. The cells are then transfected with the this compound receptor expression vector using a suitable transfection reagent like Lipofectamine 3000, following the manufacturer's protocol.[8]

  • Selection : 48 hours post-transfection, the cells are passaged and cultured in a medium containing a selective antibiotic (e.g., G418 at a pre-determined optimal concentration). The selection medium is replaced every 3-4 days.[8][9]

  • Clonal Selection : After 2-3 weeks of selection, antibiotic-resistant colonies will become visible. Individual colonies are isolated using cloning cylinders or by limiting dilution and expanded in separate culture vessels.

  • Validation : Each clonal cell line is validated for receptor expression and function. Receptor expression can be confirmed by methods such as qPCR or western blotting (if an antibody is available). Functional validation is performed using the calcium mobilization assay (Protocol 2) with a known agonist (this compound). The clone exhibiting the most robust and reproducible response is selected for screening.

Protocol 2: Calcium Mobilization Assay Using a FLIPR Instrument

This protocol is adapted for a 384-well format.[10][11][12][13]

  • Cell Plating : The stable cell line expressing the this compound receptor is seeded into 384-well black-wall, clear-bottom microplates at a density of 10,000-20,000 cells per well in 25 µL of culture medium. The plates are incubated overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading : The next day, prepare the FLIPR Calcium 5 Assay Kit loading buffer according to the manufacturer's instructions.[10] Remove the cell plates from the incubator and add 25 µL of the loading buffer to each well. Incubate the plates for 1 hour at 37°C.

  • Compound Preparation : Prepare a serial dilution of the test compounds and the this compound positive control in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).

  • Assay Measurement : The FLIPR instrument is set up to measure fluorescence intensity before and after the addition of compounds. A baseline fluorescence reading is taken for 10-20 seconds. Then, 12.5 µL of the compound solution is added to the wells, and the fluorescence is monitored for an additional 2-3 minutes.

  • Data Analysis : The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition. The response is often expressed as a percentage of the response to a maximal concentration of the positive control (this compound). Dose-response curves are generated, and EC50 (for agonists) or IC50 (for antagonists) values are calculated using a non-linear regression model (e.g., four-parameter logistic fit).

Protocol 3: Luciferase Reporter Gene Assay

This assay measures the transcriptional activation of a reporter gene downstream of receptor activation.[5][7][14][15]

  • Cell Line Generation : A stable cell line is created in a similar manner to Protocol 1, but in this case, the cells are co-transfected with the this compound receptor expression vector and a reporter vector (e.g., pGL4.30[luc2P/NFAT-RE/Hygro]). A dual selection strategy with two different antibiotics may be required.

  • Cell Plating : The dual-stable cell line is seeded into 96-well white, clear-bottom plates at a density of 20,000-40,000 cells per well and incubated overnight.

  • Compound Incubation : The culture medium is replaced with a serum-free medium, and the test compounds or this compound are added. The cells are incubated for 4-6 hours to allow for transcription and translation of the luciferase enzyme.

  • Lysis and Luminescence Measurement : The ONE-Glo Luciferase Assay Reagent is prepared and added to each well according to the manufacturer's protocol. After a brief incubation to ensure complete cell lysis, the luminescence is measured using a plate-reading luminometer.

  • Data Analysis : The luminescence signal is proportional to the amount of luciferase produced and thus to the level of receptor activation. Data are normalized to a vehicle control, and dose-response curves are plotted to determine EC50 or IC50 values.

Data Presentation and Interpretation

Quantitative data from screening assays should be presented in a clear and structured format to allow for easy comparison of compound potencies.

Table 1: Representative Agonist Activity Data

CompoundEC50 (nM)Max Response (% of this compound)Hill Slope
This compound71001.1
Compound A15951.0
Compound B120650.9
Compound C>10,000<10N/A

EC50 values represent the concentration of a compound that elicits a half-maximal response.

Table 2: Representative Antagonist Activity Data

CompoundIC50 (nM)Assay Conditions
Antagonist X50Measured against EC80 of this compound
Antagonist Y250Measured against EC80 of this compound
Antagonist Z>10,000Measured against EC80 of this compound

IC50 values represent the concentration of an antagonist that inhibits the response to an agonist by 50%.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Signal-to-Background Ratio Low receptor expression.Re-select a clonal cell line with higher receptor expression.
Suboptimal cell density.Optimize the number of cells seeded per well.
Inefficient dye loading.Optimize dye loading time and temperature.[11]
High Well-to-Well Variability Uneven cell plating.Ensure a single-cell suspension before plating and use proper pipetting techniques.
Edge effects in the microplate.Avoid using the outer wells of the plate or fill them with a buffer.
Inconsistent compound addition.Ensure proper mixing after compound addition by the liquid handler.
No Response to Agonist Incorrect G-protein coupling.Co-express a promiscuous G-protein (e.g., Gα16) or a chimeric G-protein (e.g., Gαqi, Gαqs) to force a calcium signal.
Inactive peptide.Verify the integrity and purity of the this compound peptide.

Conclusion

The development of a robust and reliable cell-based assay is fundamental for the screening and characterization of ligands for the this compound receptor. The detailed protocols for a calcium mobilization assay and a luciferase reporter assay provide two powerful and complementary approaches for high-throughput screening campaigns. Careful optimization of cell line generation, assay conditions, and data analysis will ensure the identification of potent and selective modulators, thereby facilitating the exploration of the biological function of the this compound receptor and its potential as a drug target.

References

Antho-RFamide as a Pharmacological Tool in Cnidarian Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antho-RFamide (1][2] It plays a crucial role in various physiological processes, making it an invaluable pharmacological tool for studying the neuromuscular systems, reproductive biology, and developmental processes of these early-evolving metazoans.[3] This document provides detailed application notes, summarizes key quantitative data, and offers generalized experimental protocols for the use of this compound in cnidarian research.

Applications of this compound

This compound has been demonstrated to be a potent modulator of several key biological functions in cnidarians:

  • Muscle Contraction: this compound is a well-established excitatory neuropeptide that induces muscle contractions in a variety of cnidarian species.[1] In the sea anemone Calliactis parasitica, it increases muscle tone, contraction amplitude, and the frequency of slow muscle contractions.[2][3] Similar tonic contractions are observed in the rachis and peduncle of the sea pansy Renilla koellikeri.[1][3] This makes this compound a useful tool for investigating the physiology of cnidarian muscles and the pharmacology of their neuromuscular junctions.

  • Reproduction and Spawning: This neuropeptide is critically involved in the reproductive processes of some colonial octocorals. In Renilla koellikeri, this compound, found in ciliated neurons within the gamete follicles, induces the exfoliation of the follicle epithelium, leading to the release of gametes.[1][3] The potency of this compound in this process is notably enhanced by light, suggesting a role in synchronized spawning events.[1][3]

  • Metamorphosis and Development: The role of RFamides in cnidarian metamorphosis is complex. While some RFamides are involved in inducing metamorphosis, others can have inhibitory effects. In the hydrozoan Hydractinia echinata, RFamides have been shown to act antagonistically to LWamides, inhibiting metamorphosis.[4] This suggests that this compound could be used to dissect the complex signaling pathways that regulate the transition from larval to polyp stages. During metamorphosis in Nematostella vectensis, RFamide-immunoreactive sensory cells in the aboral ectoderm undergo apoptosis, indicating a reorganization of the nervous system where these neuropeptides play a role.[2]

  • Sensory and Neuronal Function: The presence of this compound-like immunoreactivity in the nervous systems of scyphomedusae and in the tentacles of various cnidarian classes suggests a role in sensory perception and neuronal communication. It is hypothesized that these peptides may be involved in the chemosensory regulation of cnidocyte (stinging cell) discharge.[1]

Quantitative Data

The following tables summarize the quantitative data available on the effects and characteristics of this compound in various cnidarian species.

Table 1: Effective Concentrations of this compound on Muscle Contraction

SpeciesMuscle TypeEffective ConcentrationObserved EffectReference
Calliactis parasiticaSlow muscles0.1 - 1.0 µMIncreased tone, contraction amplitude, and frequency[2]
Renilla koellikeriRachis and peduncle musclesNot specifiedTonic contractions[1][3]

Table 2: Number of this compound Copies in Precursor Proteins

SpeciesNumber of CopiesReference
Anthopleura elegantissima13 or 14 (two precursors)[5]
Calliactis parasitica19[3]
Renilla koellikeri36[3]
Acropora digitifera12[5]
Nematostella vectensis24 (incomplete precursor)[5]

Experimental Protocols

Disclaimer: The following protocols are generalized based on descriptions in the literature. Researchers should optimize these protocols for their specific cnidarian species and experimental setup.

Protocol 1: Muscle Contraction Assay

This protocol describes a general procedure to assess the effect of this compound on isolated cnidarian muscle preparations.

Materials:

  • This compound peptide (synthetic)

  • Physiological saline appropriate for the specific cnidarian species (e.g., artificial seawater)

  • Dissection tools (scissors, forceps)

  • Petri dish or organ bath

  • Force transducer and recording equipment (optional, for quantitative measurements)

  • Microscope for observing contractions

Procedure:

  • Preparation of Muscle Tissue:

    • Acclimatize the animal in a container with clean, aerated saline.

    • Carefully dissect the desired muscle tissue (e.g., tentacles, body wall sections, sphincter muscle) under a dissecting microscope.

    • Transfer the isolated muscle preparation to a petri dish or organ bath containing fresh physiological saline.

    • Allow the preparation to equilibrate for at least 30 minutes, changing the saline periodically.

  • Application of this compound:

    • Prepare a stock solution of this compound in the appropriate saline.

    • Create a series of dilutions to test a range of concentrations (e.g., 10⁻⁹ M to 10⁻⁵ M).

    • Add the this compound solution to the bath containing the muscle preparation to achieve the desired final concentration.

    • For a control, add an equivalent volume of saline without the peptide.

  • Data Collection:

    • Observe and record the muscle contractions. This can be done qualitatively by visual inspection under a microscope or quantitatively by measuring changes in muscle length or tension using a force transducer connected to a recording device.

    • Record the time to onset of contraction, the duration of the contraction, and the amplitude of the response.

    • After recording the response, thoroughly wash the preparation with fresh saline to remove the peptide and allow the muscle to return to its resting state before applying the next concentration.

Protocol 2: Gamete Release Assay (for Renilla koellikeri)

This generalized protocol is for inducing gamete release from the follicles of the sea pansy Renilla koellikeri.

Materials:

  • This compound peptide (synthetic)

  • Artificial seawater (ASW)

  • Mature Renilla koellikeri colonies with visible gamete follicles

  • Glass dishes or multi-well plates

  • Light source (optional, to test for light enhancement)

  • Microscope

Procedure:

  • Collection of Follicles:

    • Gently collect intact gamete follicles from mature Renilla koellikeri colonies.

    • Transfer the follicles to glass dishes or wells of a multi-well plate containing fresh ASW.

  • Peptide Application:

    • Prepare a stock solution of this compound in ASW.

    • Add this compound solution to the dishes containing the follicles to achieve the desired final concentration. Test a range of concentrations to determine the optimal dose.

    • Include a control group with ASW only.

    • To test the effect of light, expose a subset of the peptide-treated and control follicles to a light source while keeping another subset in the dark.

  • Observation of Gamete Release:

    • Monitor the follicles under a microscope for signs of epithelial exfoliation and the release of gametes.

    • Record the time to the onset of gamete release and the percentage of follicles that respond at each concentration of this compound.

Protocol 3: Immunohistochemistry for this compound Localization

This is a generalized protocol for localizing this compound-like neuropeptides in cnidarian tissues.

Materials:

  • Cnidarian tissue of interest

  • Fixative (e.g., 4% paraformaldehyde in phosphate-buffered saline - PBS)

  • Permeabilization solution (e.g., PBS with 0.1-0.5% Triton X-100 - PBT)

  • Blocking solution (e.g., PBT with 5-10% normal goat serum)

  • Primary antibody: Anti-Antho-RFamide antibody

  • Secondary antibody: Fluorescently labeled antibody against the host species of the primary antibody (e.g., Goat anti-rabbit Alexa Fluor 488)

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

  • Microscope slides and coverslips

  • Confocal or fluorescence microscope

Procedure:

  • Fixation:

    • Fix the cnidarian tissue in 4% paraformaldehyde in PBS for an appropriate time (e.g., 1-4 hours at room temperature or overnight at 4°C). The duration will depend on the size and type of tissue.

    • Wash the tissue several times with PBS to remove the fixative.

  • Permeabilization:

    • Permeabilize the tissue with PBT for 30-60 minutes at room temperature.

  • Blocking:

    • Incubate the tissue in blocking solution for at least 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the tissue with the primary anti-Antho-RFamide antibody diluted in blocking solution. The optimal dilution and incubation time (e.g., overnight at 4°C) should be determined empirically.

  • Washing:

    • Wash the tissue extensively with PBT (e.g., 3-5 times for 15 minutes each) to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Incubate the tissue with the fluorescently labeled secondary antibody diluted in blocking solution, typically for 1-2 hours at room temperature in the dark.

  • Final Washes and Staining:

    • Wash the tissue again with PBT and then with PBS to remove unbound secondary antibody.

    • If desired, counterstain with a nuclear stain like DAPI.

  • Mounting and Imaging:

    • Mount the stained tissue on a microscope slide using an appropriate mounting medium.

    • Image the specimen using a confocal or fluorescence microscope.

Signaling Pathways and Workflows

Signaling Pathway of this compound

This compound is thought to exert its excitatory effects by directly gating a cation channel, leading to membrane depolarization and subsequent muscle contraction. In Hydra, the related Hydra-RFamides activate a sodium channel (HyNaC), a member of the degenerin/epithelial Na+ channel (DEG/ENaC) family.[3] A similar mechanism is proposed for this compound in other cnidarians.

Antho_RFamide_Signaling cluster_membrane Postsynaptic Membrane AnthoRF This compound Receptor Cation Channel (e.g., DEG/ENaC) AnthoRF->Receptor Binds and activates CationInflux Cation Influx (e.g., Na+) Receptor->CationInflux Opens Membrane Muscle Cell Membrane Depolarization Membrane Depolarization CationInflux->Depolarization Leads to Contraction Muscle Contraction Depolarization->Contraction Triggers

Caption: Proposed signaling pathway for this compound-induced muscle contraction.

Experimental Workflow for Muscle Contraction Assay

The following diagram illustrates a typical workflow for investigating the effects of this compound on cnidarian muscle preparations.

Muscle_Contraction_Workflow start Start dissect Dissect Muscle Tissue start->dissect equilibrate Equilibrate in Saline dissect->equilibrate add_peptide Add this compound (or control) equilibrate->add_peptide record Record Muscle Response (Visual or Transducer) add_peptide->record wash Wash with Fresh Saline record->wash repeat_exp Repeat with Different Concentrations? wash->repeat_exp repeat_exp->add_peptide Yes end End repeat_exp->end No

Caption: Generalized workflow for a cnidarian muscle contraction assay.

References

Application Notes: CRISPR/Cas9-Mediated Knockout of the Antho-RFamide Gene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antho-RFamides are a class of neuropeptides found in cnidarians, such as sea anemones and corals, that are characterized by a C-terminal Arginine-Phenylalanine-amide motif.[1][2][3] These neuropeptides are synthesized from large precursor proteins which can contain multiple copies of Antho-RFamide and other related peptide sequences.[2][4] They are implicated in the regulation of various physiological processes, including neurotransmission and behavior. Understanding the precise function of the this compound gene is crucial for elucidating the fundamentals of cnidarian neurobiology and may offer insights for drug development, particularly in the areas of pain and sensory signaling.[5]

The CRISPR/Cas9 system has emerged as a powerful and efficient tool for targeted gene editing, enabling the precise knockout of specific genes to study their function.[6][7] This technology allows researchers to create loss-of-function mutations, providing a direct method to investigate the phenotypic consequences of gene inactivation.[8] These application notes provide a detailed framework and experimental protocols for utilizing CRISPR/Cas9 to knock out the this compound gene in a model cnidarian system, such as the sea anemone Nematostella vectensis or the coral Astrangia poculata.[9][10]

Core Applications

  • Functional Genomics: Elucidating the role of the this compound neuropeptide in developmental, physiological, and behavioral processes.

  • Target Validation: Assessing the potential of this compound signaling pathways as targets for therapeutic intervention.

  • Comparative Biology: Investigating the evolutionary conservation and divergence of neuropeptide functions across different phyla.

Experimental Workflow and Logical Relationships

The overall workflow for CRISPR/Cas9-mediated knockout involves several key stages, from initial design to final phenotypic assessment. The fundamental principle is to disrupt the open reading frame of the this compound gene, leading to a loss of the functional neuropeptide and an observable change in phenotype.

G cluster_0 Phase 1: Design & Preparation cluster_1 Phase 2: Gene Editing cluster_2 Phase 3: Validation & Analysis gRNA_Design gRNA Design & Synthesis (Targeting Early Exon) Cas9_Prep Cas9 mRNA or Protein Preparation gRNA_Design->Cas9_Prep Injection_Mix Prepare Injection Mix (gRNA + Cas9) Cas9_Prep->Injection_Mix Microinjection Microinjection into Embryos/Zygotes Injection_Mix->Microinjection Incubation Incubate Embryos for Development Microinjection->Incubation Genomic_DNA Genomic DNA Extraction Incubation->Genomic_DNA Phenotype Phenotypic Analysis (Behavioral, Morphological) Genotyping Genotyping (PCR & Sequencing) to Confirm Indels Genomic_DNA->Genotyping Genotyping->Phenotype Correlate Genotype with Phenotype

Caption: Overall experimental workflow for this compound gene knockout.

G AnthoRF_Gene This compound Gene (DNA) CRISPR_KO CRISPR/Cas9 Knockout (Introduces Indels) AnthoRF_Gene->CRISPR_KO mRNA This compound Precursor mRNA AnthoRF_Gene->mRNA Transcription No_Peptide No Functional Peptide CRISPR_KO->No_Peptide Protein Precursor Protein mRNA->Protein Translation Peptide Functional this compound Neuropeptide Protein->Peptide Post-translational Processing Function Normal Physiological Function Peptide->Function Altered_Function Altered Phenotype No_Peptide->Altered_Function

Caption: Logical relationship from gene to phenotype after knockout.

Detailed Experimental Protocols

Protocol 1: Guide RNA (gRNA) Design and Synthesis

This protocol outlines the process for designing specific gRNAs to target the this compound gene. The goal is to select gRNAs that are highly efficient and have minimal off-target effects.[11]

  • Obtain Target Sequence: Acquire the full genomic sequence of the this compound gene from a relevant database (e.g., NCBI). Identify the first or second exon to target for knockout, as early frame-shift mutations are more likely to result in a non-functional protein.[8][12]

  • Identify PAM Sites: Scan the target exon for Protospacer Adjacent Motif (PAM) sequences. For Streptococcus pyogenes Cas9 (SpCas9), the most common PAM is 5'-NGG-3'.[13]

  • Select gRNA Sequences: Use a gRNA design tool (e.g., CHOPCHOP, E-CRISP, or other online tools) to identify potential 20-nucleotide gRNA sequences preceding the PAM sites.[11][13]

    • Input: Paste the exon sequence into the tool.

    • Parameters: Set the target organism if possible, specify SpCas9, and select a gRNA length of 20 bp.

    • Selection Criteria: Prioritize gRNAs with high predicted on-target efficiency scores and low predicted off-target scores. Aim for a GC content between 40-80%.[13] Select at least two independent gRNAs targeting the same exon to ensure a high success rate.[8][14]

  • Synthesize gRNAs:

    • In vitro Transcription: Synthesize single guide RNAs (sgRNAs) from DNA oligonucleotide templates using a T7 RNA polymerase kit. This is a cost-effective method for producing the required RNA.

    • Synthetic Purchase: Alternatively, order chemically synthesized, modified sgRNAs from a commercial vendor. This often yields higher purity and stability.

Protocol 2: Preparation of CRISPR/Cas9 Ribonucleoprotein (RNP) Complex for Microinjection

This protocol describes the preparation of the Cas9 protein and gRNA complex for delivery into embryos. Using the RNP complex (Cas9 protein + gRNA) is often preferred over plasmid or mRNA delivery as it leads to rapid editing and is quickly degraded, reducing off-target effects.

  • Reagents:

    • Commercially available, purified, nuclease-free SpCas9 protein.

    • Synthesized and purified sgRNA from Protocol 1.

    • Nuclease-free water.

    • Microinjection buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM KCl).

  • RNP Assembly:

    • On ice, dilute the Cas9 protein and sgRNA in the microinjection buffer to their final desired concentrations. A common starting point is 500-750 ng/µL for Cas9 mRNA and 100-400 ng/µL for gRNA, though these must be optimized.[15]

    • Combine the Cas9 protein and sgRNA in a sterile, nuclease-free tube. A typical molar ratio is 1:1.2 (Cas9:sgRNA).

    • Incubate the mixture at 37°C for 10-15 minutes to allow the RNP complex to form.

    • Place the assembled RNPs on ice until ready for microinjection. The mix can be stored at -80°C for long-term use.

Protocol 3: Microinjection into Cnidarian Zygotes

This protocol is adapted for cnidarian model systems like the sea anemone Nematostella vectensis or the coral Astrangia poculata.[10]

  • Animal Husbandry and Spawning:

    • Maintain adult animals under appropriate conditions to ensure gamete production.

    • Induce spawning through established methods, such as a temperature shift and light cycle change. For A. poculata, a rapid temperature increase from ~19°C to ~27°C can induce spawning.[10][16]

  • Fertilization and Zygote Preparation:

    • Collect eggs and sperm, and perform in vitro fertilization in filtered seawater (FSW).

    • Wash the fertilized zygotes several times with FSW to remove excess sperm.

    • Transfer the zygotes to a microinjection dish. A common technique is to place them on a 100 µm nylon mesh secured to the bottom of a petri dish, which cradles the zygotes during injection.[10][16]

  • Microinjection Procedure:

    • Load the RNP injection mix (from Protocol 2) into a microinjection needle pulled from a glass capillary tube.

    • Using a micromanipulator and a picospritzer injection system mounted on a dissecting microscope, carefully inject the RNP solution into one-cell stage zygotes.[9][10]

    • The injection volume should be minimal, typically less than 5% of the total egg volume, to maximize survival.[15]

    • As a control, inject a separate batch of embryos with the injection buffer alone or with Cas9 protein only.

  • Post-Injection Culture:

    • After injection, carefully transfer the embryos to a new dish with fresh FSW.

    • Incubate the embryos at their optimal growth temperature and monitor their development.

Protocol 4: Validation of Gene Knockout

This protocol is for confirming that the CRISPR/Cas9 system successfully created mutations at the target site.

  • Genomic DNA Extraction: At a suitable developmental stage (e.g., 24-48 hours post-fertilization), collect a pool of ~20-30 injected larvae and a pool of control larvae. Extract genomic DNA using a standard DNA extraction kit or protocol.

  • PCR Amplification: Design PCR primers that flank the gRNA target site in the this compound gene, amplifying a region of approximately 300-500 bp. Perform PCR on the genomic DNA from both injected and control groups.

  • Mutation Detection (T7 Endonuclease I Assay):

    • Denature and re-anneal the PCR products to form heteroduplexes between wild-type and mutated DNA strands.

    • Digest the re-annealed products with T7 Endonuclease I, which cleaves at mismatched DNA sites.

    • Run the digested products on an agarose (B213101) gel. The presence of cleaved fragments in the injected sample, but not the control, indicates successful editing.[6]

  • Sanger Sequencing:

    • Purify the PCR products from the injected group and clone them into a TA vector (e.g., pGEM-T Easy).

    • Transform the vectors into competent E. coli and select 10-20 individual colonies for plasmid purification and Sanger sequencing.

    • Align the resulting sequences to the wild-type reference sequence to identify the specific insertions, deletions (indels), and the percentage of mosaicism in the F0 generation.[6]

Quantitative Data Presentation

Specific quantitative data on the phenotypic effects of this compound knockout is not yet widely published. However, data from the knockout of other neuropeptides, such as Neuropeptide Y (NPY) in mice, can serve as an illustrative example of the types of quantitative analysis that can be performed.

Table 1: Example Phenotypic Data from Global Neuropeptide Y (NPY) Knockout Mice

Phenotypic TraitSexWild-Type (WT)NPY Knockout (KO)Percent ChangeReference
Femoral Cortical AreaMale1.00 (normalized)0.88 (normalized)-12%[17][18]
Bone StrengthMale1.00 (normalized)0.82 (normalized)-18%[17][18]
Fat MassMaleLowerHigher+ (p=0.07)[17]
% Fat MassMaleLowerHigher+[17]
Serum Leptin LevelsBothLowerHigher+[17]
Food Intake (Fasting)BothHigherReduced-[19]
Bone MassFemaleUnchangedUnchanged0%[18]

Note: This table is provided as an example of quantitative phenotypic analysis from a different neuropeptide system and should not be interpreted as predicted results for this compound knockout.

Signaling Pathway

Antho-RFamides, like other RFamide peptides, are believed to exert their effects by binding to G-protein coupled receptors (GPCRs) on target cells. The exact downstream signaling cascade for Antho-RFamides is still under investigation, but a generalized pathway can be proposed based on related systems.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular AnthoRF This compound Peptide GPCR This compound Receptor (GPCR) AnthoRF->GPCR Binds G_Protein G-Protein Complex (α, β, γ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase (e.g., PKA) Second_Messenger->Kinase Activates Response Cellular Response (e.g., Ion Channel Modulation, Gene Expression) Kinase->Response Phosphorylates Targets

References

Application Notes and Protocols for Antho-RFamide Receptor Ligand Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antho-RFamides are a class of neuropeptides first identified in sea anemones, belonging to the broader family of RFamide peptides characterized by a C-terminal Arginine-Phenylalanine-amide motif.[1][2] These peptides are crucial signaling molecules in cnidarians, the phylum including sea anemones, corals, and jellyfish, where they are involved in processes such as muscle contraction and neurotransmission.[2][3][4] The cognate receptors for Antho-RFamides are believed to be G-protein coupled receptors (GPCRs), similar to other RFamide receptors found throughout the animal kingdom.[1][5][6] The development of potent and selective agonists and antagonists for the Antho-RFamide receptor is essential for dissecting its physiological roles and for the potential development of novel pharmacological tools.

These application notes provide a framework for the identification and characterization of novel agonists and antagonists targeting the this compound receptor. Due to the limited availability of specific quantitative data for the this compound receptor in publicly accessible literature, this document presents generalized protocols and data presentation templates that have been successfully applied to the study of other neuropeptide and RFamide receptors.[5][7][8] Researchers are encouraged to adapt and optimize these protocols for their specific experimental systems.

Data Presentation: Ligand Characterization

Quantitative data from binding and functional assays should be systematically organized to facilitate comparison between different compounds. The following tables serve as templates for presenting such data.

Table 1: Binding Affinities of Ligands for the this compound Receptor

Compound IDLigand Type (e.g., Peptide, Small Molecule)Radioligand UsedKi (nM)95% Confidence Intervaln

Ki (inhibitory constant) values are determined from competitive radioligand binding assays. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Potency and Efficacy of Agonists at the this compound Receptor

Compound IDAssay Type (e.g., Calcium, cAMP)EC50 (nM)95% Confidence IntervalEmax (% of Control)n

EC50 (half-maximal effective concentration) represents the concentration of an agonist that produces 50% of the maximal possible response. Emax (maximum effect) is the maximal response induced by the agonist.

Table 3: Potency of Antagonists at the this compound Receptor

Compound IDAssay Type (e.g., Calcium, cAMP)Agonist Used & Conc.IC50 (nM)95% Confidence IntervalKb (nM)n

IC50 (half-maximal inhibitory concentration) is the concentration of an antagonist that inhibits the response to a given concentration of an agonist by 50%. Kb (equilibrium dissociation constant) is a measure of the affinity of a competitive antagonist for its receptor.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the putative signaling pathway of the this compound receptor and a general workflow for screening and characterizing novel ligands.

Antho_RFamide_Signaling cluster_membrane Cell Membrane Receptor This compound Receptor (GPCR) G_protein G-protein (Gi/Gq) Receptor->G_protein Activates Agonist This compound (Agonist) Agonist->Receptor Binds & Activates Antagonist Antagonist Antagonist->Receptor Binds & Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates (Gq) AC Adenylyl Cyclase (AC) G_protein->AC Inhibits (Gi) IP3_DAG IP3 + DAG PLC->IP3_DAG Generates cAMP ↓ cAMP AC->cAMP Ca_release Ca²⁺ Release (from ER) IP3_DAG->Ca_release Response Cellular Response (e.g., muscle contraction) cAMP->Response Ca_release->Response

Caption: Putative signaling pathways for the this compound receptor.

Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary & Confirmatory Assays cluster_characterization Lead Characterization Primary_Assay High-Throughput Functional Assay (e.g., Calcium Flux) Hits Initial 'Hits' Primary_Assay->Hits Identifies Compound_Library Compound Library (Peptides, Small Molecules) Compound_Library->Primary_Assay Dose_Response Dose-Response Curves (EC₅₀ / IC₅₀ Determination) Hits->Dose_Response Binding_Assay Receptor Binding Assay (Kᵢ Determination) Dose_Response->Binding_Assay Orthogonal_Assay Orthogonal Functional Assay (e.g., cAMP Assay) Dose_Response->Orthogonal_Assay Selectivity Selectivity Profiling (vs. related receptors) Binding_Assay->Selectivity Orthogonal_Assay->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR Lead_Compound Lead Compound SAR->Lead_Compound Optimizes to

Caption: General workflow for agonist and antagonist development.

Experimental Protocols

The following are detailed protocols for key assays in the characterization of this compound receptor ligands. These are generalized and will require optimization.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the this compound receptor.

Materials:

  • Cell Membranes: Membranes prepared from a cell line stably expressing the recombinant this compound receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A high-affinity, radiolabeled ligand for the this compound receptor (e.g., 125I-labeled this compound analogue). This may need to be custom synthesized.

  • Binding Buffer: E.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4.

  • Test Compounds: Serial dilutions of the agonist or antagonist to be tested.

  • Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled native this compound.

  • Assay Plates: 96-well polypropylene (B1209903) plates.

  • Filtration System: Cell harvester and glass fiber filter mats (e.g., Whatman GF/C).

  • Scintillation Counter and scintillation fluid.

Methodology:

  • Assay Setup:

    • Add 50 µL of Binding Buffer to all wells.

    • Add 50 µL of test compound dilutions to the appropriate wells.

    • For total binding wells, add 50 µL of Binding Buffer.

    • For non-specific binding (NSB) wells, add 50 µL of the non-specific binding control.

  • Radioligand Addition: Add 50 µL of the radioligand (at a final concentration close to its Kd) to all wells.

  • Membrane Addition: Add 50 µL of the cell membrane preparation (protein concentration to be optimized, typically 5-20 µ g/well ) to all wells to initiate the binding reaction. The final assay volume is 200 µL.

  • Incubation: Incubate the plates at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes), which should be determined in preliminary kinetic experiments.

  • Termination of Binding: Rapidly terminate the reaction by vacuum filtration through the glass fiber filter mats using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Quantification: Place the filter mats in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Intracellular Calcium Mobilization Assay

Objective: To measure the ability of a compound to act as an agonist (stimulate calcium release) or antagonist (block agonist-induced calcium release) at the this compound receptor, which is presumed to couple to Gq.

Materials:

  • Cell Line: A cell line stably expressing the this compound receptor and a G-protein that couples to phospholipase C (e.g., CHO-K1, HEK293).

  • Calcium-sensitive Dye: E.g., Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.

  • Test Compounds: Serial dilutions of agonists or antagonists.

  • Reference Agonist: Native this compound.

  • Assay Plates: Black, clear-bottom 96- or 384-well plates.

  • Fluorescence Plate Reader: Equipped with an automated injection system (e.g., FLIPR, FlexStation).

Methodology:

  • Cell Plating: Seed the cells into the assay plates and grow overnight to form a confluent monolayer.

  • Dye Loading:

    • Remove the culture medium.

    • Add the calcium-sensitive dye solution (prepared in Assay Buffer) to the cells.

    • Incubate for 60 minutes at 37°C in the dark.

    • Wash the cells 2-3 times with Assay Buffer to remove excess dye, leaving a final volume of 100 µL in each well.

  • Assay Procedure (Agonist Mode):

    • Place the plate in the fluorescence plate reader and measure the baseline fluorescence for 10-20 seconds.

    • Automatically inject 25 µL of the test agonist dilutions.

    • Immediately begin measuring the fluorescence intensity every 1-2 seconds for 2-3 minutes.

  • Assay Procedure (Antagonist Mode):

    • Pre-incubate the dye-loaded cells with the test antagonist dilutions for 15-30 minutes.

    • Place the plate in the reader and measure baseline fluorescence.

    • Automatically inject a pre-determined concentration of the reference agonist (typically the EC80 concentration).

    • Immediately begin measuring fluorescence as described above.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

    • For agonists, plot the response against the log concentration of the compound and fit with a non-linear regression model to determine the EC50 and Emax.

    • For antagonists, plot the inhibition of the agonist response against the log concentration of the antagonist to determine the IC50.

Protocol 3: cAMP Accumulation Assay

Objective: To measure the ability of a compound to modulate intracellular cyclic AMP (cAMP) levels, typically for receptors coupled to Gi (inhibition of cAMP) or Gs (stimulation of cAMP).

Materials:

  • Cell Line: A cell line stably expressing the this compound receptor (e.g., CHO-K1, HEK293).

  • Stimulation Buffer: E.g., HBSS containing a phosphodiesterase inhibitor like IBMX (0.5 mM) to prevent cAMP degradation.

  • Forskolin (B1673556): To stimulate adenylyl cyclase and raise basal cAMP levels (for Gi-coupled receptors).

  • Test Compounds: Serial dilutions of agonists or antagonists.

  • cAMP Detection Kit: Commercially available kits based on HTRF, AlphaScreen, or ELISA.

  • Assay Plates: 96- or 384-well plates compatible with the detection kit.

Methodology (for a Gi-coupled receptor):

  • Cell Plating and Starvation: Seed cells into assay plates. Prior to the assay, you may need to starve the cells in a serum-free medium for a few hours.

  • Assay Setup (Antagonist Mode):

    • Pre-incubate cells with serial dilutions of the test antagonist for 15-30 minutes.

  • Assay Setup (Agonist & Antagonist):

    • Add serial dilutions of the test agonist. For antagonist evaluation, add the reference agonist at its EC80 concentration.

    • Simultaneously or immediately after, add a fixed concentration of forskolin (e.g., 1-10 µM, to be optimized) to all wells except the basal control.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the detection kit manufacturer's instructions.

    • Perform the cAMP measurement following the kit's protocol (e.g., adding detection reagents and incubating).

  • Readout: Read the plate using a plate reader appropriate for the detection technology (e.g., HTRF or AlphaScreen reader).

  • Data Analysis:

    • The signal is inversely proportional to the cAMP level in many competitive immunoassay kits.

    • For agonists, plot the percent inhibition of the forskolin response against the log concentration of the agonist to determine the EC50.

    • For antagonists, plot the percent reversal of the agonist's inhibition against the log concentration of the antagonist to determine the IC50.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Weak Antho-RFamide Antibody Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Antho-RFamide antibody staining experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of weak or no this compound staining?

Weak or no staining is a frequent issue in immunohistochemistry (IHC) and immunofluorescence (IF). The primary causes can be categorized into several key areas of the experimental protocol:

  • Suboptimal Tissue Fixation: Both under-fixation and over-fixation can lead to poor signal. Under-fixation may not adequately preserve the neuropeptide, while over-fixation can mask the epitope, preventing antibody binding.[1]

  • Inadequate Antigen Retrieval: For formalin-fixed paraffin-embedded (FFPE) tissues, antigen retrieval is often crucial to unmask the epitope. The method and conditions for this step must be optimized.[1]

  • Incorrect Primary Antibody Concentration: The concentration of the this compound antibody may be too low to produce a detectable signal.

  • Insufficient Incubation Time: The primary antibody may not have had enough time to bind to the target antigen.

  • Antibody Inactivity: The antibody may have lost activity due to improper storage or exceeding its expiration date.

  • Low Target Abundance: The this compound peptide may be present at very low levels in the tissue sample.

Q2: How can I optimize my fixation protocol for this compound staining?

The choice of fixative and the fixation time are critical for preserving neuropeptide antigenicity. For neuropeptides like this compound, perfusion with 4% paraformaldehyde (PFA) is a common and effective method.[1] A combination of paraformaldehyde and picric acid has also been reported to be effective.[1] It is crucial to avoid over-fixation, which can mask the antigen.

Q3: What are the recommended antigen retrieval methods for this compound antibodies?

For FFPE tissues, Heat-Induced Epitope Retrieval (HIER) is generally the most effective method for unmasking the this compound epitope.[1] The optimal buffer and heating conditions should be determined empirically. Common HIER buffers include:

  • Sodium Citrate Buffer (10 mM, pH 6.0): A widely used buffer for many antigens.

  • Tris-EDTA Buffer (pH 9.0): Can be more effective for certain antibodies and epitopes.

Protease-Induced Epitope Retrieval (PIER) using enzymes like Proteinase K or Trypsin is another option, but it carries a higher risk of damaging tissue morphology and the antigen itself.

Q4: How do I determine the optimal dilution for my this compound primary antibody?

The optimal antibody dilution should be determined by titration. Start with the dilution recommended on the antibody datasheet, if available. Then, test a range of dilutions (e.g., 1:100, 1:250, 1:500, 1:1000) to find the concentration that provides the best signal-to-noise ratio. For some related neuropeptide antibodies, starting dilutions for paraffin-embedded tissue can range from 1:10 to 1:100.[1]

Q5: What are the best practices for antibody incubation?

For the primary antibody, a longer incubation at a lower temperature, such as overnight at 4°C, is often recommended to enhance specific binding.[1] Secondary antibody incubation is typically performed for 1-2 hours at room temperature. It is essential to keep the samples in a humidified chamber during incubation to prevent them from drying out.

Troubleshooting Guide: Weak Staining

This guide provides a systematic approach to troubleshooting weak this compound antibody staining.

Table 1: Troubleshooting Weak or No Staining
Potential Cause Recommended Solution
Inadequate Fixation Ensure proper tissue perfusion with 4% paraformaldehyde. Avoid over-fixation by optimizing fixation time. For some neuropeptides, a combination of paraformaldehyde and picric acid can be beneficial.[1]
Suboptimal Antigen Retrieval For FFPE tissues, perform Heat-Induced Epitope Retrieval (HIER). Test different buffers (e.g., Sodium Citrate pH 6.0, Tris-EDTA pH 9.0) and heating methods (microwave, water bath).
Primary Antibody Concentration Too Low Perform an antibody titration to determine the optimal concentration. Start with the datasheet's recommendation and test a range of dilutions.
Insufficient Incubation Time Increase the primary antibody incubation time, for example, to overnight at 4°C, to allow for maximum binding.[1]
Inactive Antibody Verify that the antibody has been stored correctly and is within its expiration date. Run a positive control to confirm antibody activity.
Low Antigen Abundance Consider using a signal amplification system (e.g., biotin-streptavidin) to enhance the signal.
Improper Blocking Use a blocking solution containing normal serum from the same species as the secondary antibody to minimize non-specific binding.[1]
Secondary Antibody Issues Ensure the secondary antibody is specific to the primary antibody's host species and is used at the correct dilution. Confirm the secondary antibody is active by testing it with a known primary antibody.

Experimental Protocols

Detailed Protocol for Immunofluorescence Staining of this compound in Invertebrate Neurons (Paraffin-Embedded)

This protocol is a general guideline and may require optimization for your specific sample and antibody.

1. Deparaffinization and Rehydration:

  • Immerse slides in Xylene: 2 changes for 10 minutes each.
  • Transfer slides to 100% Ethanol: 2 changes for 5 minutes each.
  • Transfer slides to 95% Ethanol: 2 minutes.
  • Transfer slides to 70% Ethanol: 2 minutes.
  • Rinse in distilled water: 5 minutes.

2. Antigen Retrieval (HIER):

  • Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0).
  • Heat in a microwave or water bath to 95-100°C for 10-20 minutes.
  • Allow slides to cool to room temperature in the buffer.
  • Wash slides in PBS (Phosphate Buffered Saline) three times for 5 minutes each.

3. Blocking:

  • Incubate sections in a blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature in a humidified chamber.

4. Primary Antibody Incubation:

  • Dilute the this compound primary antibody to its optimal concentration in the blocking buffer.
  • Incubate the sections with the primary antibody solution overnight at 4°C in a humidified chamber.

5. Secondary Antibody Incubation:

  • Wash slides in PBS with 0.1% Triton X-100 three times for 5 minutes each.
  • Dilute the fluorescently labeled secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) in the blocking buffer.
  • Incubate the sections with the secondary antibody solution for 1-2 hours at room temperature in the dark.

6. Washing and Counterstaining:

  • Wash slides in PBS three times for 5 minutes each in the dark.
  • (Optional) Counterstain with a nuclear stain like DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
  • Wash slides in PBS three times for 5 minutes each in the dark.

7. Mounting:

  • Mount the coverslip using an anti-fade mounting medium.
  • Seal the edges of the coverslip with nail polish to prevent drying.

8. Visualization:

  • Image the slides using a fluorescence or confocal microscope with the appropriate filter sets.

Data Presentation

Table 2: Example of Antibody Dilution Optimization
Primary Antibody DilutionSignal IntensityBackground StainingSignal-to-Noise Ratio
1:100+++++Low
1:250++++Moderate
1:500 ++ +/- High (Optimal)
1:1000+-Moderate
1:2000+/--Low

Signal Intensity: +++ (Strong), ++ (Moderate), + (Weak), +/- (Very Weak), - (None) Background Staining: ++ (High), + (Moderate), +/- (Low), - (None)

Table 3: Comparison of Fixation Methods for Neuropeptide Staining (Hypothetical Data)
FixativeFixation TimeSignal IntensityTissue Morphology
4% Paraformaldehyde (PFA)24 hours+++Excellent
4% PFA + 0.2% Picric Acid24 hours+++Excellent
10% Neutral Buffered Formalin48 hours++Good
Acetone10 minutes+Fair

Signal Intensity: +++ (Strong), ++ (Moderate), + (Weak) Tissue Morphology: A qualitative assessment of the preservation of cellular and tissue structure.

Visualizations

Troubleshooting_Weak_Staining start Weak or No Staining Observed check_fixation Review Fixation Protocol start->check_fixation fixation_ok Fixation Appears Optimal check_fixation->fixation_ok Is fixation appropriate? optimize_fixation Action: Optimize Fixation - Adjust fixative type - Modify fixation time fixation_ok->optimize_fixation No check_ar Review Antigen Retrieval fixation_ok->check_ar Yes end_good Staining Improved optimize_fixation->end_good ar_ok AR Appears Optimal check_ar->ar_ok Is AR adequate? optimize_ar Action: Optimize Antigen Retrieval - Test different HIER buffers (pH) - Vary heating time/temp ar_ok->optimize_ar No check_ab Review Antibody Steps ar_ok->check_ab Yes optimize_ar->end_good ab_ok Antibody Steps Seem Correct check_ab->ab_ok Are antibody steps optimal? optimize_ab Action: Optimize Antibody Steps - Titrate primary antibody - Increase incubation time - Check secondary antibody ab_ok->optimize_ab No check_controls Review Controls ab_ok->check_controls Yes optimize_ab->end_good controls_ok Controls are Valid check_controls->controls_ok Are controls informative? troubleshoot_controls Action: Troubleshoot Controls - Validate positive control tissue - Check for secondary antibody non-specific binding controls_ok->troubleshoot_controls No end_bad Issue Persists: Contact Technical Support controls_ok->end_bad Yes troubleshoot_controls->end_good

Caption: Troubleshooting workflow for weak this compound antibody staining.

Staining_Workflow prep 1. Tissue Preparation (Fixation & Sectioning) deparaffin 2. Deparaffinization & Rehydration prep->deparaffin ar 3. Antigen Retrieval (HIER) deparaffin->ar blocking 4. Blocking ar->blocking primary_ab 5. Primary Antibody Incubation blocking->primary_ab wash1 Wash primary_ab->wash1 secondary_ab 6. Secondary Antibody Incubation wash1->secondary_ab wash2 Wash secondary_ab->wash2 counterstain 7. Counterstain (Optional) wash2->counterstain wash3 Wash counterstain->wash3 mount 8. Mounting wash3->mount visualize 9. Visualization mount->visualize

References

Technical Support Center: Optimizing Fixation for Antho-RFamide Immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize fixation methods for Antho-RFamide immunohistochemistry.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of fixation in this compound immunohistochemistry?

The primary goal of fixation is to preserve the tissue architecture and the localization of this compound peptides within the cells, preventing their degradation by autolytic enzymes and diffusion.[1][2] Effective fixation is crucial for obtaining accurate and reproducible staining results.

Q2: Which fixatives are most commonly used for neuropeptide immunohistochemistry in invertebrates?

Formaldehyde-based fixatives, such as 4% paraformaldehyde (PFA) in a buffer solution (e.g., phosphate-buffered saline - PBS), are widely used for neuropeptide immunohistochemistry.[1][3] Bouin's solution, a mixture of picric acid, formaldehyde (B43269), and acetic acid, is another common fixative, particularly valued for preserving morphological detail.[2][4][5]

Q3: What are the main differences between paraformaldehyde (PFA) and Bouin's solution for this compound staining?

Both PFA and Bouin's solution can be effective, but they have distinct characteristics that can influence the outcome of your experiment.

Feature4% Paraformaldehyde (PFA)Bouin's Solution
Mechanism Cross-links proteins by forming methylene (B1212753) bridges.[2]Coagulates proteins and cross-links them.[2]
Morphology Good preservation of cellular structure.Excellent preservation of morphological detail.[2][5]
Antigenicity Generally good at preserving antigenicity of small peptides.Can sometimes mask epitopes, but often provides strong staining.
Autofluorescence Lower risk of inducing autofluorescence.Picric acid can cause significant autofluorescence, which may interfere with immunofluorescence detection.[2]
Tissue Hardening Less hardening of the tissue compared to Bouin's.Can cause tissue to become brittle.
Safety Toxic and a suspected carcinogen.Contains formaldehyde and picric acid, which is explosive when dry.[4]

Q4: How long should I fix my tissue samples?

Fixation time is a critical parameter that needs to be optimized based on the tissue size and type.

FixativeFixation Time (Immersion)Temperature
4% Paraformaldehyde 4 - 24 hours4°C or Room Temperature
Bouin's Solution 4 - 24 hoursRoom Temperature

Note: These are general guidelines. Under-fixation can lead to poor tissue preservation and weak or no staining, while over-fixation can mask the antigen, leading to reduced signal intensity.[6] It is always recommended to perform a time-course experiment to determine the optimal fixation time for your specific sample.

Q5: Should I use immersion or perfusion for fixation?

The choice between immersion and perfusion fixation depends on the size and nature of your sample.

  • Immersion Fixation: Suitable for small tissue pieces and cell cultures. The fixative diffuses into the tissue from the outside.[1]

  • Perfusion Fixation: Recommended for whole organisms or large organs. The fixative is delivered through the vascular system, resulting in rapid and uniform fixation throughout the tissue.[1]

Troubleshooting Guide

Problem 1: Weak or No Staining

Possible Cause Suggested Solution
Under-fixation Increase the fixation time or use a freshly prepared fixative solution. Ensure the fixative volume is at least 10-20 times the volume of the tissue.
Over-fixation Reduce the fixation time. Consider using an antigen retrieval technique, such as heat-induced epitope retrieval (HIER) with a citrate (B86180) buffer (pH 6.0).
Primary antibody concentration too low Increase the concentration of the primary antibody. Perform a titration experiment to find the optimal concentration.[5]
Inactive primary antibody Use a fresh aliquot of the antibody. Ensure proper storage conditions as per the manufacturer's instructions.
Incorrect secondary antibody Ensure the secondary antibody is specific to the host species of the primary antibody (e.g., anti-rabbit secondary for a rabbit primary).

Problem 2: High Background Staining

Possible Cause Suggested Solution
Non-specific primary antibody binding Increase the blocking step duration or use a different blocking agent (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100).[3]
Primary antibody concentration too high Decrease the concentration of the primary antibody.
Insufficient washing Increase the number and duration of wash steps after primary and secondary antibody incubations.
Autofluorescence (especially with Bouin's fixative) If using fluorescence detection, consider switching to a PFA-based fixative. Alternatively, you can try quenching autofluorescence with reagents like Sodium Borohydride or Sudan Black B.

Experimental Protocols

Protocol 1: 4% Paraformaldehyde (PFA) Fixation
  • Preparation of 4% PFA in PBS (pH 7.4):

    • Heat 800 mL of PBS to 60°C on a stirring hotplate in a fume hood.

    • Slowly add 40 g of paraformaldehyde powder.

    • Add a few drops of 1M NaOH to dissolve the PFA. The solution should become clear.

    • Allow the solution to cool to room temperature.

    • Adjust the pH to 7.4 using 1M HCl.

    • Bring the final volume to 1 L with PBS.

    • Filter the solution using a 0.45 µm filter. Store at 4°C for up to one month.

  • Fixation:

    • For immersion, place the dissected tissue in a vial containing at least 10-20 times the tissue volume of 4% PFA.

    • Incubate for 4-24 hours at 4°C.

    • After fixation, wash the tissue three times for 10 minutes each in PBS.

    • The tissue is now ready for subsequent steps (e.g., cryoprotection and sectioning, or paraffin (B1166041) embedding).

Protocol 2: Bouin's Solution Fixation
  • Preparation of Bouin's Solution:

    • Saturated aqueous Picric Acid: 75 mL

    • Formalin (37-40% formaldehyde): 25 mL

    • Glacial Acetic Acid: 5 mL

    • Mix the components immediately before use in a fume hood.

  • Fixation:

    • Immerse the tissue in Bouin's solution for 4-24 hours at room temperature.

    • After fixation, wash the tissue extensively in 70% ethanol (B145695) until the yellow color of the picric acid is no longer visible. Multiple changes of ethanol over several days may be necessary.

    • Store the tissue in 70% ethanol until ready for processing.

Visualizations

TroubleshootingWorkflow start Start: No or Weak Staining check_fixation Check Fixation Protocol start->check_fixation under_fixed Under-fixed? check_fixation->under_fixed over_fixed Over-fixed? under_fixed->over_fixed No increase_time Increase Fixation Time / Use Fresh Fixative under_fixed->increase_time Yes reduce_time Reduce Fixation Time over_fixed->reduce_time Yes antigen_retrieval Perform Antigen Retrieval over_fixed->antigen_retrieval Consider check_antibody Check Antibody Concentrations over_fixed->check_antibody No reduce_time->check_antibody antigen_retrieval->check_antibody increase_primary Increase Primary Ab Concentration check_antibody->increase_primary check_reagents Check Reagent Viability increase_primary->check_reagents fresh_reagents Use Fresh Antibodies/Reagents check_reagents->fresh_reagents

Caption: Troubleshooting workflow for weak or no staining.

NeuropeptideSignaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron neuropeptide This compound Precursor vesicle Vesicle with This compound neuropeptide->vesicle Processing & Packaging release Release vesicle->release Action Potential receptor GPCR Receptor release->receptor Synaptic Cleft g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Caption: Generalized this compound signaling pathway.

References

Reducing background noise in Antho-RFamide in situ hybridization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and achieve high-quality results in Antho-RFamide in situ hybridization (ISH) experiments.

Troubleshooting Guides

High background staining can obscure specific signals and lead to misinterpretation of results. The following guides address common causes of high background and provide systematic approaches to troubleshooting.

Problem: High Background Across the Entire Specimen

This issue often points to problems with the probe, hybridization conditions, or post-hybridization washes.

Possible Causes & Solutions in a Question-and-Answer Format:

  • Is your probe concentration optimized?

    • Answer: An excessively high probe concentration is a common cause of background noise. The optimal concentration depends on the expression level of the target mRNA. For highly expressed genes, concentrations as low as 10–50 ng/mL may be sufficient, while genes with low expression might require up to 500 ng/mL.[1] If you are unsure of the expression level, starting with a concentration of 200–250 ng/mL is a good approach.[1] It is crucial to perform a concentration series to determine the best signal-to-noise ratio for your specific probe and target.

  • Did you perform stringent enough post-hybridization washes?

    • Answer: Inadequate washing after hybridization will fail to remove non-specifically bound probes.[2][3][4] Stringency is determined by temperature and salt concentration (SSC). Increasing the wash temperature and decreasing the SSC concentration will increase stringency.[3][4] For example, washing with 0.2x SSC at 60-70°C is a high-stringency wash that can effectively reduce background.[5][6] It is better to use low-stringency hybridization conditions followed by high-stringency washes.

  • Is your probe specific to the target sequence?

    • Answer: Probes with repetitive sequences can bind non-specifically to other parts of the genome, leading to high background.[2][3] Designing probes from unique regions of the target mRNA is essential. Additionally, ensure your probe is the correct length; probes between 250-1500 nucleotides generally provide a good balance of specificity and signal strength.[7]

Problem: Speckled or Punctate Background

This type of background is often caused by probe precipitation or issues with the detection reagents.

Possible Causes & Solutions in a Question-and-Answer Format:

  • Did you properly prepare and store your probe?

    • Answer: Precipitated probe can appear as dots on the specimen. Ensure the probe is fully dissolved in the hybridization buffer. Heating the probe solution before application can help. Proper storage of probes, typically at -20°C or -80°C in small aliquots, is critical to prevent degradation and precipitation.

  • Are your detection reagents fresh and properly diluted?

    • Answer: Aggregates in the anti-DIG antibody or other detection reagents can cause punctate staining. Centrifuge the antibody solution before use to pellet any aggregates. Always use fresh reagents and optimize the antibody dilution, as an overly concentrated antibody solution can increase background.

Problem: High Background Due to Autofluorescence

Many tissues, especially those of marine organisms, exhibit natural fluorescence (autofluorescence), which can interfere with fluorescent in situ hybridization (FISH).

Possible Causes & Solutions in a Question-and-Answer Format:

  • Have you tried to quench the autofluorescence?

    • Answer: Several methods can be employed to reduce autofluorescence.

      • Sudan Black B Treatment: Staining with 0.1% Sudan Black B in 70% ethanol (B145695) is effective at quenching autofluorescence, particularly from lipofuscin.[8][9][10][11]

      • Photochemical Bleaching: Exposing the specimen to light, often in the presence of a bleaching agent like hydrogen peroxide, can significantly reduce autofluorescence.[12][13][14][15]

      • Ethanol Washes: Post-hybridization washes with ethanol can also help to reduce autofluorescence.[16][17]

Frequently Asked Questions (FAQs)

Q1: What is the optimal proteinase K concentration and digestion time to reduce background?

A1: Proteinase K digestion is a critical step to permeabilize the tissue and allow probe entry, but over-digestion can destroy tissue morphology and increase background.[7][18] The optimal concentration and time depend on the tissue type, fixation method, and developmental stage of the organism.[7] A typical starting point is 1-10 µg/mL for 10-30 minutes at room temperature.[18][19] It is essential to perform a titration to find the best balance between signal intensity and tissue integrity for your specific samples.[7]

Q2: How can I be sure my signal is specific and not just background?

A2: Running proper controls is crucial for validating the specificity of your staining.

  • Sense Probe Control: A sense probe has the same sequence as the target mRNA and should not bind. Any signal observed with a sense probe is likely due to non-specific binding or background.

  • No Probe Control: This control omits the probe during hybridization. Any signal detected is due to non-specific binding of the detection reagents or autofluorescence.

  • Positive Control: Use a probe for a gene with a known and well-characterized expression pattern in your organism to ensure your protocol is working correctly.[20]

Q3: Can the hybridization temperature affect background levels?

A3: Yes, the hybridization temperature influences the stringency of probe binding.[1] A higher temperature increases stringency, which can reduce non-specific probe binding and background.[21] However, a temperature that is too high can prevent the probe from binding to its target, resulting in a weak or no signal. The optimal hybridization temperature is typically around 60-70°C, but this may need to be optimized for your specific probe and target.[5]

Q4: My background is high even in my no-probe control. What should I do?

A4: High background in a no-probe control points to issues with the detection steps or endogenous factors in the tissue.

  • Check Detection Reagents: Ensure your antibodies are properly diluted and not aggregated.

  • Blocking: Inadequate blocking can lead to non-specific binding of antibodies. Ensure you are using an appropriate blocking solution (e.g., sheep serum, BSA) for a sufficient amount of time.

  • Endogenous Enzymes: If you are using an enzymatic detection method (e.g., alkaline phosphatase or horseradish peroxidase), endogenous enzyme activity in the tissue can produce a false positive signal. You may need to perform a quenching step to inactivate these endogenous enzymes.

  • Autofluorescence: As mentioned earlier, autofluorescence can be a significant source of background in fluorescent detection methods.[8][9][10][11]

Data Presentation

Optimizing your in situ hybridization protocol is key to minimizing background and maximizing signal. The following tables provide example ranges for critical parameters that should be optimized for your specific experimental conditions.

Table 1: Probe Concentration Optimization

Probe Concentration (ng/mL)Expected Signal IntensityExpected Background LevelRecommended for
10 - 50Low to ModerateVery LowHighly abundant transcripts
100 - 300Moderate to HighLow to ModerateModerately abundant transcripts
300 - 500HighModerate to HighLow abundance transcripts
> 500Very HighHighMay be necessary for very rare transcripts, but risks high background

Table 2: Proteinase K Digestion Optimization

Proteinase K Conc. (µg/mL)Digestion Time (min) at RTExpected PermeabilizationPotential for Tissue Damage
110 - 20LowVery Low
510 - 20ModerateLow
1010 - 30HighModerate
205 - 15Very HighHigh

Table 3: Stringency Wash Conditions

SSC ConcentrationTemperature (°C)Stringency LevelEffect on Background
2xRoom TemperatureLowMay leave high background
2x60 - 65ModerateReduces some non-specific binding
0.2x60 - 65HighEffective at reducing background
0.1x65 - 70Very HighMost effective at removing non-specific binding, but may reduce specific signal

Experimental Protocols

Protocol 1: Sudan Black B Treatment for Autofluorescence Reduction

This protocol is adapted from established methods for reducing autofluorescence in tissue sections.[8][9][10][11]

  • After the post-hybridization washes and before antibody incubation, rehydrate the samples to PBS.

  • Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.

  • Incubate the samples in the Sudan Black B solution for 5-20 minutes at room temperature.

  • Rinse the samples extensively with PBS or PBST (PBS with Tween-20) to remove excess Sudan Black B.

  • Proceed with the blocking and antibody incubation steps of your standard in situ hybridization protocol.

Protocol 2: Photochemical Bleaching for Autofluorescence Reduction

This protocol is a general guide based on published methods for photochemical bleaching.[12][13][14][15]

  • After fixation and rehydration, wash the samples in PBS.

  • Prepare a bleaching solution, for example, 3% hydrogen peroxide in PBS.

  • Immerse the samples in the bleaching solution.

  • Expose the samples to a strong light source (e.g., a bright white LED light box) for 1-2 hours at room temperature.

  • Wash the samples thoroughly with PBS to remove the bleaching solution.

  • Proceed with the proteinase K digestion and subsequent steps of your in situ hybridization protocol.

Visualizations

Experimental Workflow for Troubleshooting High Background

G cluster_prep Preparation cluster_ish In Situ Hybridization cluster_troubleshoot Troubleshooting High Background cluster_solutions Solutions Probe_Prep Probe Preparation Hybridization Hybridization Probe_Prep->Hybridization Tissue_Fixation Tissue Fixation Tissue_Fixation->Hybridization Post_Hyb_Wash Post-Hybridization Washes Hybridization->Post_Hyb_Wash Detection Signal Detection Post_Hyb_Wash->Detection High_Probe High Probe Concentration? Detection->High_Probe Check Low_Stringency Insufficient Wash Stringency? Detection->Low_Stringency Check Probe_Precipitate Probe Precipitation? Detection->Probe_Precipitate Check Autofluorescence Autofluorescence? Detection->Autofluorescence Check Optimize_Probe Optimize Probe Concentration High_Probe->Optimize_Probe Yes Increase_Stringency Increase Wash Temperature Decrease SSC Concentration Low_Stringency->Increase_Stringency Yes Check_Probe_Prep Improve Probe Solubilization and Storage Probe_Precipitate->Check_Probe_Prep Yes Quench_Autofluorescence Apply Sudan Black B or Photobleaching Autofluorescence->Quench_Autofluorescence Yes

Caption: A workflow diagram for troubleshooting high background in in situ hybridization.

Putative this compound Signaling Pathway

Antho-RFamides are neuropeptides that likely act through G-protein coupled receptors (GPCRs), a large family of transmembrane receptors. While the specific receptor for this compound has not been definitively identified, the following diagram illustrates a general GPCR signaling cascade that is a plausible mechanism of action.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Antho_RFamide This compound (Ligand) GPCR Putative this compound Receptor (GPCR) Antho_RFamide->GPCR Binds to G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Activates Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Phosphorylates targets leading to

Caption: A putative signaling pathway for the this compound neuropeptide via a G-protein coupled receptor.

References

Technical Support Center: Antho-RFamide Peptide Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro and in vivo stability and degradation of Antho-RFamide peptides.

Frequently Asked Questions (FAQs)

Q1: What is the typical structure of an this compound peptide and how does it influence its stability?

This compound peptides are characterized by a conserved C-terminal Arginine (R) and amidated Phenylalanine (F) motif.[1][2] The mature this compound peptide isolated from sea anemones has the sequence 3][4][5][6] This structure has two key features that significantly enhance its stability:

  • N-terminal Pyroglutamic Acid ( The N-terminal glutamine is cyclized to form pyroglutamic acid. This modification protects the peptide from degradation by most aminopeptidases, which require a free N-terminus to cleave the peptide bond.[7][8]

  • C-terminal Amidation (-NH2): The C-terminal carboxyl group is replaced by an amide group. This removes the negative charge and makes the peptide more resistant to carboxypeptidases.[1][9] This modification often enhances biological activity and prolongs the peptide's shelf life.[1][9]

Q2: How are this compound peptides synthesized in vivo?

This compound peptides are synthesized as part of a larger precursor protein.[4][5][6] These precursors can contain multiple copies of the immature this compound sequence (Gln-Gly-Arg-Phe-Gly).[4][5][6] The release of the mature peptide involves post-translational processing by specific enzymes. Cleavage occurs at both the C-terminus and a novel N-terminal site.[4][5][10]

  • C-terminal Cleavage: Occurs after a single basic residue (Arginine), which is a common cleavage signal for many neuropeptides.[3][4][5][10]

  • N-terminal Cleavage: Uniquely, cleavage at the N-terminus of the this compound sequence is directed by acidic residues (Aspartic acid or Glutamic acid).[3][4][5][10] This is followed by the cyclization of the N-terminal glutamine to pyroglutamic acid.

Q3: What are the main pathways of this compound peptide degradation?

While the N-terminal pyroglutamate (B8496135) and C-terminal amide provide significant protection, this compound peptides can still be degraded. The primary degradation pathways are likely enzymatic.

  • Pyroglutamate Aminopeptidases: Specific enzymes capable of cleaving the pyroglutamyl residue from the N-terminus can initiate degradation.[4][11]

  • Endopeptidases: Proteases that cleave internal peptide bonds could potentially degrade the peptide, although the short length of this compound may limit the number of susceptible sites.

Chemical degradation pathways are also possible under certain experimental or storage conditions, including:

  • Oxidation: Methionine, Tryptophan, and Cysteine residues (though not present in the core this compound sequence) are susceptible to oxidation.

  • Deamidation: Asparagine and Glutamine residues can undergo deamidation.[12]

  • Hydrolysis: Cleavage of peptide bonds can be accelerated at extreme pH values.

Q4: What is the known biological function and signaling pathway of this compound peptides?

This compound peptides are neuropeptides that play significant roles in cnidarians, including the control of muscle contraction, feeding, reproduction, and metamorphosis.[13][14] Like other RFamide peptides, they are believed to exert their effects by binding to and activating G-protein coupled receptors (GPCRs).[15][16] The activation of these receptors typically initiates intracellular signaling cascades. While the specific receptor for this compound is not fully characterized, RFamide peptides in mammals are known to signal through receptors like NPFFR1, NPFFR2, and QRFPR, which are often coupled to Gi/o or Gq proteins.[15][16][17][18]

Antho_RFamide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPCR GPCR (e.g., NPFFR-like) This compound->GPCR Binding & Activation G_Protein G-Protein (Gi/o or Gq) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Production Cellular_Response Cellular Response (e.g., Muscle Contraction, Changes in Neuronal Excitability) Second_Messenger->Cellular_Response Initiation of

Caption: Generalized signaling pathway for this compound peptides.

Troubleshooting Guides

Issue 1: Low or inconsistent bioactivity of synthetic this compound peptide.

Possible Cause Troubleshooting Steps
Incomplete N-terminal cyclization or C-terminal amidation 1. Verify the purity and identity of the synthetic peptide using mass spectrometry to confirm the expected molecular weight corresponding to a pyroglutamyl and amidated peptide. 2. Use a synthesis strategy that incorporates a protected pyroglutamic acid residue directly, rather than relying on post-synthetic cyclization of glutamine, to ensure complete modification.[7]
Peptide Aggregation 1. The presence of a pyroglutamyl N-terminus can sometimes increase the hydrophobicity and aggregation tendency of peptides.[5][8] 2. Dissolve the peptide in an appropriate solvent. For basic peptides, a dilute acidic solution may be necessary. For hydrophobic peptides, organic solvents may be required. 3. Sonication can help to dissolve aggregates.
Oxidation of the peptide 1. Store the lyophilized peptide at -20°C or lower under desiccated conditions. 2. For long-term storage of solutions, use oxygen-free solvents and store under an inert gas like argon or nitrogen.
Incorrect peptide concentration 1. Accurately determine the peptide concentration using methods like amino acid analysis or UV absorbance if the peptide contains aromatic residues. Note that the presence of TFA salts from purification can affect the net peptide content.

Issue 2: Rapid degradation of this compound peptide in in vitro assays (e.g., cell culture media, plasma).

Possible Cause Troubleshooting Steps
Presence of pyroglutamate aminopeptidases 1. These enzymes can cleave the N-terminal pyroglutamate.[4][11] 2. Consider adding a broad-spectrum protease inhibitor cocktail to your assay medium. 3. Heat-inactivate serum or plasma (e.g., 56°C for 30 minutes) to denature many proteases, if compatible with your experimental design.
Presence of endopeptidases 1. Even with terminal protections, endopeptidases can cleave the peptide internally. 2. Analyze the degradation products by HPLC-MS to identify cleavage sites. 3. If a specific cleavage site is identified, consider synthesizing a peptide analog with a modified amino acid at that position to confer resistance.
Harsh assay conditions 1. Avoid extremes of pH and temperature, which can lead to chemical degradation. 2. Ensure that buffers used are stable and do not catalyze peptide degradation.

Quantitative Data Summary

Direct quantitative data on the in vitro and in vivo stability of this compound is limited in the literature. However, the stability of peptides with similar modifications provides valuable insights.

Table 1: In Vitro Stability of Peptides with N-terminal Pyroglutamate or C-terminal Amidation

Peptide/AnalogModificationMatrixHalf-life (t1/2)Reference/Comment
Kisspeptin-10 (Kp-10)C-terminal AmideMurine Serum~ 1 hour[15]
FTM145 (Kp-10 analog)Modified backbone, C-terminal AmideMurine Serum~ 38 hours[15]
GlypromateN-terminal Gly-Pro-GluHuman Plasma> 30 minutes[19]
GlypromateN-terminal Gly-Pro-GluRat Plasma< 2 minutes[19]
Endomorphin-1C-terminal AmideRat Brain Homogenate~ 4.94 minutes[20]
Endomorphin-2C-terminal AmideRat Brain Homogenate~ 3.81 minutes[20]
Pyroglutamyl peptidesN-terminal PyroglutamateRat Ileal Extract & Blood PlasmaStable[21]

Note: The stability of a peptide is highly dependent on the specific amino acid sequence, the biological matrix, and the experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Peptide Stability Assay using RP-HPLC

This protocol outlines a general procedure to assess the stability of this compound in a biological matrix like plasma or serum.

Objective: To determine the rate of degradation of this compound over time in a biological matrix.

Materials:

  • This compound peptide

  • Biological matrix (e.g., human serum, rat plasma)

  • Protease inhibitor cocktail (optional)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Microcentrifuge tubes

  • Incubator

  • Reversed-phase HPLC (RP-HPLC) system with a C18 column and UV detector

Procedure:

  • Peptide Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., water with 0.1% TFA).

  • Incubation:

    • Thaw the biological matrix on ice.

    • In a microcentrifuge tube, add the biological matrix.

    • Spike the matrix with the this compound stock solution to a final concentration of 10-100 µM.

    • Incubate the tubes at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the incubation mixture.

  • Quenching and Protein Precipitation:

    • Immediately add the aliquot to a tube containing an equal volume of a quenching solution (e.g., 10% TFA in ACN) to stop enzymatic activity and precipitate proteins.

    • Vortex vigorously and incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis:

    • Carefully collect the supernatant and transfer it to an HPLC vial.

    • Inject a defined volume onto the RP-HPLC system.

    • Use a suitable gradient of water/ACN with 0.1% TFA to separate the intact peptide from its degradation products. A typical gradient might be 5-60% ACN over 20 minutes.

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm if the peptide contains Trp or Tyr).

  • Data Analysis:

    • Integrate the peak area of the intact this compound peptide at each time point.

    • Plot the percentage of remaining peptide against time.

    • Calculate the half-life (t1/2) of the peptide from the degradation curve.

In_Vitro_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Peptide_Stock Prepare this compound Stock Solution Spike Spike Peptide into Matrix Peptide_Stock->Spike Matrix_Prep Thaw Biological Matrix (e.g., Serum, Plasma) Matrix_Prep->Spike Incubate Incubate at 37°C Spike->Incubate Time_Points Collect Aliquots at Time Points (t=0, 15, 30...) Incubate->Time_Points Quench Quench Reaction & Precipitate Proteins (e.g., ACN/TFA) Time_Points->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge HPLC_Analysis Analyze Supernatant by RP-HPLC Centrifuge->HPLC_Analysis Data_Analysis Calculate Peptide Half-life HPLC_Analysis->Data_Analysis

Caption: Workflow for in vitro stability analysis of this compound.
Protocol 2: Identification of Degradation Products using LC-MS

Objective: To identify the cleavage sites and the structure of degradation products of this compound.

Materials:

  • Same as Protocol 1, but with an LC-MS system instead of HPLC-UV.

  • Formic acid (FA) may be used as a mobile phase modifier instead of TFA for better MS sensitivity.

Procedure:

  • Follow steps 1-4 from Protocol 1 to generate and prepare samples from a degradation time course. It is advisable to use a time point where significant degradation (e.g., 50-75%) has occurred.

  • LC-MS Analysis:

    • Inject the supernatant into the LC-MS system.

    • Separate the components using a suitable gradient on a C18 column.

    • The mass spectrometer should be operated in a mode that allows for the detection of the expected intact peptide mass as well as potential fragment masses.

    • Acquire MS/MS spectra for the parent peptide and any new peaks that appear in the chromatogram over time to determine their amino acid sequence.

  • Data Analysis:

    • Compare the mass of the degradation products to the mass of the intact peptide to infer the nature of the cleavage (e.g., hydrolysis of a specific peptide bond).

    • Use the MS/MS fragmentation data to confirm the sequence of the degradation products and pinpoint the exact cleavage site.

Degradation_Product_ID_Workflow Incubated_Sample Prepare Incubated Sample (as in Protocol 1) LC_Separation Separate Components by Liquid Chromatography Incubated_Sample->LC_Separation MS_Detection Detect m/z of Eluted Peptides (Full Scan MS) LC_Separation->MS_Detection Peak_Comparison Compare Chromatograms (t=0 vs. t=x) to find new peaks MS_Detection->Peak_Comparison MSMS_Fragmentation Select Parent Ions of Degradation Products and Perform MS/MS Peak_Comparison->MSMS_Fragmentation Sequence_ID Identify Fragment Sequence and Cleavage Site MSMS_Fragmentation->Sequence_ID

Caption: Workflow for identifying this compound degradation products.

References

Technical Support Center: Overcoming Antho-RFamide Antibody Cross-Reactivity with FMRFamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the cross-reactivity of Antho-RFamide antibodies with FMRFamide. The shared C-terminal Arg-Phe-NH2 (RFamide) motif in both neuropeptides is the primary cause of this immunological cross-reactivity, leading to potential misinterpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the structural basis for the cross-reactivity between this compound and FMRFamide antibodies?

A1: The cross-reactivity arises from the shared C-terminal dipeptide sequence, Arginine-Phenylalanine-amide (RFamide), present in both this compound (1][2][3] Antibodies generated against one peptide, particularly polyclonal antibodies, can recognize the exposed and immunodominant RFamide motif, leading to binding with the other peptide.

Q2: Why is it important to address this cross-reactivity in my experiments?

Q3: What is the most effective method to eliminate this cross-reactivity?

A3: Pre-adsorption of the primary antibody with an excess of the cross-reacting peptide (FMRFamide) is the most effective and specific method to eliminate this cross-reactivity.[4][5] This procedure ensures that the antibody population capable of binding FMRFamide is saturated and blocked, leaving only the antibodies specific to the unique N-terminal region of this compound to bind to their target.

Q4: Can I use a monoclonal antibody to avoid this cross-reactivity?

A4: Using a monoclonal antibody that has been rigorously characterized to bind to an epitope in the unique N-terminal region of this compound (

Troubleshooting Guide

This guide provides solutions to common problems encountered due to this compound and FMRFamide antibody cross-reactivity in techniques like immunohistochemistry (IHC), immunocytochemistry (ICC), and enzyme-linked immunosorbent assays (ELISA).

Problem Potential Cause Recommended Solution
High background or non-specific staining in IHC/ICC 1. Cross-reactivity of the this compound antibody with endogenous FMRFamide.[6][7][8] 2. Primary antibody concentration is too high.[7] 3. Inadequate blocking of non-specific binding sites.[7][8]1. Perform a pre-adsorption control by incubating the this compound antibody with a 10-100 fold molar excess of FMRFamide peptide before application to the tissue.[9][10] 2. Titrate the primary antibody to determine the optimal concentration that provides a strong signal with low background. 3. Use a blocking solution containing normal serum from the same species as the secondary antibody (e.g., 5-10% normal goat serum).[8]
Inconsistent or unexpected staining patterns The observed staining may represent the combined distribution of both this compound and FMRFamide.Run parallel experiments on adjacent tissue sections: one with the untreated this compound antibody and one with the FMRFamide-preadsorbed antibody. The difference in staining will reveal the specific localization of this compound.
False-positive results in ELISA The this compound antibody is detecting FMRFamide present in the sample.1. Perform a competitive ELISA by adding increasing concentrations of FMRFamide to the sample wells along with the this compound antibody. A decrease in signal with increasing FMRFamide concentration indicates cross-reactivity. 2. Use a pre-adsorbed antibody in your ELISA protocol for specific detection of this compound.
Pre-adsorption control still shows some background 1. Insufficient molar excess of the blocking peptide. 2. Incomplete incubation of the antibody with the blocking peptide.1. Increase the molar excess of the FMRFamide peptide to 100-fold or higher.[9] 2. Increase the pre-incubation time to 2 hours at room temperature or overnight at 4°C with gentle agitation.[11]

Quantitative Data Summary

The following table presents hypothetical, yet representative, binding affinity data to illustrate the effect of pre-adsorption on antibody specificity. Actual values should be determined empirically for each specific antibody and experimental condition.

Antibody Antigen Dissociation Constant (Kd) Interpretation
This compound Polyclonal AbThis compound1 x 10-9 MHigh affinity for the target antigen.
This compound Polyclonal AbFMRFamide5 x 10-8 MSignificant cross-reactivity with FMRFamide.
Pre-adsorbed this compound AbThis compound1.2 x 10-9 MHigh affinity for the target antigen is maintained.
Pre-adsorbed this compound AbFMRFamide> 1 x 10-6 MCross-reactivity with FMRFamide is significantly reduced/eliminated.

Experimental Protocols

Protocol 1: Pre-adsorption of this compound Antibody for Immunohistochemistry

This protocol describes how to pre-adsorb a polyclonal this compound antibody with FMRFamide peptide to block cross-reactivity.

Materials:

  • This compound primary antibody

  • FMRFamide peptide (lyophilized)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Antibody dilution buffer (e.g., PBS with 1% BSA and 0.1% Triton X-100)

  • Microcentrifuge tubes

Procedure:

  • Reconstitute Peptides: Reconstitute the lyophilized FMRFamide peptide in sterile distilled water or PBS to a stock concentration of 1 mg/mL. Aliquot and store at -20°C.

  • Determine Optimal Antibody Dilution: First, determine the optimal working dilution of your this compound antibody by performing a titration on your tissue of interest. The optimal dilution is the one that gives a strong specific signal with minimal background.

  • Calculate Molar Excess of Blocking Peptide:

    • Assume the molecular weight of an IgG antibody is ~150,000 Da and the molecular weight of FMRFamide is ~598.7 Da.

    • To achieve a 100-fold molar excess, you will need approximately 2.5 µg of FMRFamide for every 1 µg of primary antibody.

    • Calculation Example:

      • Antibody concentration: 1 µg/µL

      • FMRFamide concentration: 1 µg/µL

      • For 1 µL of antibody (1 µg), you need 2.5 µg of FMRFamide (2.5 µL).

  • Pre-incubation:

    • Prepare two tubes.

    • Tube A (Pre-adsorbed Antibody): Add the calculated amount of FMRFamide peptide to the required volume of antibody dilution buffer. Then, add the primary antibody.

    • Tube B (Control Antibody): Add the same volume of PBS or antibody dilution buffer (without the blocking peptide) to a separate tube. Then, add the same amount of primary antibody.

    • Incubate both tubes for 2 hours at room temperature or overnight at 4°C with gentle agitation.[11]

  • Centrifugation (Optional but Recommended): Centrifuge the antibody-peptide mixture at 14,000 x g for 20 minutes at 4°C to pellet any immune complexes that may have formed.[9][10]

  • Application: Carefully collect the supernatant from both tubes. This is your pre-adsorbed antibody (from Tube A) and your control antibody (from Tube B). Use these for your standard IHC staining protocol on parallel tissue sections.

  • Analysis: Compare the staining patterns. The staining observed with the control antibody represents the total signal (this compound + FMRFamide). The staining observed with the pre-adsorbed antibody represents the specific signal for this compound. The difference between the two indicates the extent of cross-reactivity.

Visualizations

Signaling Pathways

Both this compound and FMRFamide are neuropeptides that are known to signal through G-protein coupled receptors (GPCRs). The exact downstream signaling cascade can vary depending on the specific receptor subtype and the cell type. FMRFamide has been shown to activate both Gq and Gi/o pathways.

FMRFamide_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_gq Gq Pathway cluster_gio Gi/o Pathway FMRFamide FMRFamide GPCR FMRFamide Receptor (GPCR) FMRFamide->GPCR Binds Gq Gq GPCR->Gq Activates Gio Gi/o GPCR->Gio Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC AC Adenylyl Cyclase (AC) Gio->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: FMRFamide signaling through Gq and Gi/o pathways.

Antho_RFamide_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Antho_RFamide This compound GPCR This compound Receptor (GPCR) Antho_RFamide->GPCR Binds G_protein G-protein GPCR->G_protein Activates Effector Effector Enzyme (e.g., PLC or AC) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Generalized this compound signaling pathway via a GPCR.

Experimental Workflow

The following diagram illustrates the workflow for validating the specificity of an this compound antibody.

Antibody_Specificity_Workflow start Start: Suspected Cross-Reactivity prep_ab Prepare two antibody solutions start->prep_ab control_ab Control: This compound Ab prep_ab->control_ab preadsorbed_ab Test: This compound Ab + excess FMRFamide prep_ab->preadsorbed_ab staining Perform IHC/ICC/ELISA on parallel samples control_ab->staining incubation Pre-incubate (2h RT or O/N 4°C) preadsorbed_ab->incubation incubation->staining control_result Result A: Total Staining (this compound + FMRFamide) staining->control_result preadsorbed_result Result B: Specific Staining (this compound only) staining->preadsorbed_result analysis Compare Results A and B control_result->analysis preadsorbed_result->analysis conclusion Conclusion: Difference (A-B) reveals extent of cross-reactivity analysis->conclusion

Caption: Workflow for antibody specificity validation.

References

Technical Support Center: Improving the Yield of Synthetic Antho-RFamide Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the chemical synthesis of the neuropeptide Antho-RFamide (pyroGlu-Gly-Arg-Phe-NH₂).

Frequently Asked Questions (FAQs) & Troubleshooting

Low or No Yield of the Final Peptide

Q1: My final yield of this compound is very low. What are the potential causes?

A1: Low yields in the synthesis of this compound can stem from several factors throughout the solid-phase peptide synthesis (SPPS) process. Key areas to investigate include:

  • Incomplete N-terminal pyroglutamic acid (pGlu) formation: The cyclization of the N-terminal glutamine to pyroglutamic acid might be inefficient.

  • Poor coupling efficiency: The peptide bond formation at one or more steps (pGlu-Gly, Gly-Arg, Arg-Phe) may be incomplete. This is particularly relevant for the sterically hindered arginine residue.

  • Side reactions: Unwanted chemical modifications, especially involving the arginine side chain, can reduce the amount of the desired final product.

  • Premature cleavage: The peptide chain may be prematurely cleaved from the resin during the synthesis.

  • Suboptimal cleavage and deprotection: The final cleavage from the resin or removal of protecting groups might be incomplete or lead to degradation of the peptide.

  • Loss during workup and purification: Significant amounts of the peptide can be lost during precipitation, centrifugation, and chromatographic purification steps.

Q2: How can I improve the formation of the N-terminal pyroglutamic acid?

A2: There are two primary strategies for introducing the pyroglutamic acid residue, each with its own advantages and potential for optimization:

  • Direct Coupling of Fmoc-pGlu-OH: This is often the more reliable method. It involves directly coupling pre-formed Fmoc-pyroglutamic acid to the N-terminal glycine (B1666218) of the resin-bound peptide. This approach offers better control and can lead to a cleaner crude product, simplifying purification.

  • In-situ Cyclization of N-terminal Glutamine: This method involves coupling Fmoc-Gln(Trt)-OH as the final amino acid. The glutamine then cyclizes to pyroglutamic acid. This cyclization can be promoted during the final cleavage with trifluoroacetic acid (TFA). However, this can sometimes be incomplete.

For troubleshooting, if you are using the in-situ cyclization method and observing low yield, consider switching to the direct coupling of Fmoc-pGlu-OH.

Side Reactions and Impurities

Q3: I am observing a significant peak in my HPLC analysis corresponding to a deletion of the arginine residue. What could be the cause?

A3: The deletion of an arginine residue is often due to the formation of a δ-lactam. This intramolecular cyclization occurs when the activated carboxylic acid of the Fmoc-Arg(Pbf)-OH reacts with a nitrogen atom of its own guanidino side chain, forming a stable six-membered ring. This side reaction consumes the activated amino acid, preventing its incorporation into the peptide chain and resulting in a des-Arg (deleted arginine) sequence.

To minimize δ-lactam formation:

  • Perform a double coupling for the arginine residue to help drive the reaction to completion.

  • Choose an appropriate protecting group: While Pbf is common, other protecting groups might show a lower tendency for lactam formation depending on the specific conditions.

  • Use pre-activation: Pre-activating the Fmoc-Arg(Pbf)-OH for a short period before adding it to the resin can sometimes favor the intermolecular coupling over the intramolecular lactam formation.

Q4: My mass spectrometry results show a +80 Da modification on my peptide, particularly when using Arg(Mtr) or Arg(Pmc). What is this?

A4: A +80 Da modification is indicative of sulfonation of the arginine residue. This side reaction can occur during the final cleavage with TFA, where the cleaved Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) or Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) protecting groups can act as sulfonating agents. To mitigate this, consider using the Pbf (pentamethyldihydrobenzofuran-5-sulfonyl) protecting group for arginine, which is generally less prone to this side reaction. Additionally, using scavengers like thioanisole (B89551) in the cleavage cocktail can help quench the reactive sulfonyl species.

Q5: Are there any common side reactions associated with the phenylalanine residue in this compound?

A5: Phenylalanine is generally a robust amino acid in Fmoc-based SPPS and is not prone to many side reactions. Its nonpolar, bulky side chain can sometimes lead to slower coupling kinetics, so ensuring complete coupling is important. During catalytic hydrogenation, if used for deprotection, the aromatic ring of phenylalanine can be saturated to form cyclohexylalanine, but this is not a concern with standard TFA-based cleavage.

Purification Challenges

Q6: I'm having difficulty purifying my crude this compound peptide using reverse-phase HPLC. What can I do to improve the separation?

A6: Challenges in HPLC purification can often be addressed by optimizing the chromatographic conditions:

  • Mobile Phase Composition: The standard mobile phase for peptide purification is a gradient of acetonitrile (B52724) in water with 0.1% TFA. If you are experiencing poor peak shape or resolution, you can try:

    • Alternative ion-pairing agents: Using formic acid (0.1%) instead of TFA can be beneficial, especially for mass spectrometry compatibility.

    • Different organic modifiers: In some cases, methanol (B129727) or isopropanol (B130326) can be used in place of or in combination with acetonitrile.

  • Gradient Optimization: A shallower gradient around the elution point of your peptide can significantly improve the resolution of closely eluting impurities.

  • Column Chemistry: While a C18 column is the standard choice, for some peptides, a C8 or a phenyl-hexyl column might provide better selectivity.

  • pH of the Mobile Phase: While acidic conditions (pH 2-3 with TFA) are most common, for some peptides, purification at a neutral or slightly basic pH can improve separation. However, this requires a pH-stable column.

Data Presentation: Quantitative Yield Comparison

The following tables provide a summary of expected yields based on different synthetic strategies and the choice of coupling reagents. Please note that these are typical yields for model peptides, and the actual yield for this compound may vary depending on the specific experimental conditions and scale.

Table 1: Comparison of Strategies for N-terminal Pyroglutamic Acid (pGlu) Introduction

StrategyPrecursor Amino AcidTypical Crude PurityOverall YieldKey Considerations
Direct Coupling Fmoc-pGlu-OHGenerally higherCan be higher due to cleaner reactionHigher initial cost of the amino acid derivative, but may reduce purification costs.
In-situ Cyclization Fmoc-Gln(Trt)-OHVariable, often lowerPotentially lower due to side reactionsLower initial cost, but may require more extensive purification and can lead to incomplete conversion.

Table 2: Comparative Yields with Different Coupling Reagents for a Model Peptide [1][2]

Coupling ReagentAdditiveBaseSolventReaction Time (min)Yield (%)
HATU HOAtDIPEADMF30~99
HBTU HOBtDIPEADMF30~95-98
TBTU HOBtDIPEADMF30~95-98
PyBOP HOBtDIPEADMF30~95
COMU -DIPEADMF15-30>99

Experimental Protocols

Protocol 1: Recommended Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)

This protocol describes the manual synthesis of this compound on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (0.5-0.8 mmol/g loading)

  • Fmoc-Phe-OH

  • Fmoc-Arg(Pbf)-OH

  • Fmoc-Gly-OH

  • Fmoc-pGlu-OH

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Coupling of Fmoc-Phe-OH:

    • In a separate vial, dissolve Fmoc-Phe-OH (3 eq), HATU (2.95 eq), and DIPEA (6 eq) in DMF.

    • Add the activation mixture to the resin and agitate for 1-2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling (ninhydrin negative). If the test is positive, repeat the coupling.

    • Wash the resin as in step 2.

  • Sequential Coupling: Repeat the deprotection (step 2) and coupling (step 3) cycles for Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, and finally Fmoc-pGlu-OH. For the Fmoc-Arg(Pbf)-OH coupling, a double coupling is recommended to minimize deletion.

  • Final Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the final peptide-resin with DMF (5 times), DCM (5 times), and Methanol (3 times). Dry the resin under vacuum for at least 2 hours.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail to the dried resin.

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: General RP-HPLC Purification of this compound

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 10 µm particle size, 100 Å pore size)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Crude, lyophilized this compound

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a small amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or acetic acid can be added. Filter the sample through a 0.45 µm filter.

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Chromatography:

    • Inject the filtered sample onto the column.

    • Run a linear gradient from 5% to 45% Mobile Phase B over 40 minutes (this may need to be optimized).

    • Monitor the elution at 220 nm and 280 nm.

    • Collect fractions corresponding to the main peptide peak.

  • Fraction Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to determine their purity and confirm the identity of the peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified this compound.

Visualizations

SPPS_Workflow cluster_resin Solid Support (Resin) cluster_cycle Synthesis Cycle (Repeated for each Amino Acid) cluster_final Final Steps Resin Rink Amide Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash2->Deprotection Next Cycle Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Wash2->Cleavage Final Cycle Purification HPLC Purification Cleavage->Purification FinalPeptide Pure this compound Purification->FinalPeptide

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

pGlu_Formation cluster_direct Direct Coupling Method cluster_insitu In-situ Cyclization Method pGlu_OH Fmoc-pGlu-OH pGlu_Peptide1 pGlu-Gly-Arg(Pbf)-Phe-Resin pGlu_OH->pGlu_Peptide1 + HATU/DIPEA Peptide_Resin1 H₂N-Gly-Arg(Pbf)-Phe-Resin Peptide_Resin1->pGlu_Peptide1 Gln_OH Fmoc-Gln(Trt)-OH Gln_Peptide Gln-Gly-Arg(Pbf)-Phe-Resin Gln_OH->Gln_Peptide + HATU/DIPEA Peptide_Resin2 H₂N-Gly-Arg(Pbf)-Phe-Resin Peptide_Resin2->Gln_Peptide pGlu_Peptide2 pGlu-Gly-Arg(Pbf)-Phe-Resin Gln_Peptide->pGlu_Peptide2 TFA Cleavage (Cyclization)

Caption: Comparison of methods for N-terminal pyroglutamic acid (pGlu) formation.

Arginine_Side_Reactions Activated_Arg Activated Fmoc-Arg(Pbf)-OH Desired_Coupling Desired Coupling to Peptide Chain Activated_Arg->Desired_Coupling Lactam_Formation δ-Lactam Formation (Intramolecular Cyclization) Activated_Arg->Lactam_Formation Arg_Deletion Result: Arginine Deletion Lactam_Formation->Arg_Deletion Cleavage Cleavage with TFA Pbf_Cleaved Cleaved Pbf Protecting Group (Reactive Sulfonyl Species) Cleavage->Pbf_Cleaved Sulfonation Sulfonation of Arg/Trp Pbf_Cleaved->Sulfonation Sulfonated_Peptide Result: Sulfonated Peptide (+80 Da) Sulfonation->Sulfonated_Peptide

Caption: Common side reactions involving arginine in Fmoc-SPPS.

References

Best practices for storing and handling Antho-RFamide peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Antho-RFamide peptide. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store lyophilized this compound peptide?

For optimal stability, lyophilized this compound peptide should be stored in a freezer at or below -20°C.[1] For long-term storage, a temperature of -80°C is recommended.[2][3][4] It is crucial to keep the peptide in a tightly sealed container with a desiccant to prevent moisture contamination, which can significantly decrease its long-term stability.[2][3][5]

Q2: What is the recommended procedure for reconstituting this compound peptide?

Before opening the vial, it is essential to allow the lyophilized peptide to equilibrate to room temperature in a desiccator.[2][6] This minimizes the condensation of atmospheric moisture onto the peptide. The choice of solvent depends on the experimental application. For many biological assays, sterile, distilled water or a sterile buffer with a pH between 5 and 6 is suitable.[2][5] For peptides with low aqueous solubility, a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) can be used to initially dissolve the peptide, followed by dilution with the aqueous buffer.[3][7] When dissolving, use gentle agitation, such as vortexing at a low speed or inversion, to avoid aggregation.[6] Ensure the peptide is fully dissolved, resulting in a clear solution, before use.[6]

Q3: How should I store reconstituted this compound peptide solutions?

Peptide solutions have a limited shelf life, especially those containing amino acids like asparagine (N) and glutamine (Q).[2][5] To prolong the stability of your reconstituted this compound, it is highly recommended to aliquot the stock solution into single-use volumes and store them at -20°C or colder.[2][5] This practice helps to avoid repeated freeze-thaw cycles, which are detrimental to the peptide's integrity.[2][5]

Q4: What factors can affect the stability of this compound peptide in my experiments?

Several factors can impact the stability of this compound peptide:

  • pH: Peptides are generally most stable at a pH between 5 and 6.[2][5] Prolonged exposure to a pH above 8 should be avoided.[2][8]

  • Temperature: Higher temperatures can accelerate degradation.[9][10] It is advisable to keep peptide solutions on ice during experiments when not in use.

  • Oxidation: Although the this compound sequence (pGlu-Gly-Arg-Phe-NH2) does not contain highly susceptible residues like Cysteine or Methionine, oxidation can still be a concern over long-term storage in solution.[7] Using degassed solvents for reconstitution can help minimize this.

  • Enzymatic Degradation: If working with cell lysates or other biological samples, proteases can rapidly degrade the peptide. The inclusion of protease inhibitors in your experimental buffers is recommended.

Troubleshooting Guides

Problem: Inconsistent or no biological activity observed.
Possible Cause Troubleshooting Step
Improper Storage Ensure the lyophilized peptide was stored at -20°C or -80°C and protected from moisture. Verify that reconstituted aliquots were stored at -20°C or colder and that freeze-thaw cycles were minimized.[2][3][5]
Incorrect Reconstitution Confirm that the peptide was fully dissolved. If solubility is an issue, try using a small amount of a compatible organic solvent (e.g., DMSO) before adding your aqueous buffer.[3][7]
Peptide Degradation Prepare fresh stock solutions from lyophilized peptide. If using older stock solutions, consider peptide degradation as a potential cause. Check the pH of your experimental buffers; extremes in pH can lead to hydrolysis.[8][10]
Adsorption to Surfaces Peptides can adsorb to plasticware and glassware. Consider using low-adhesion microplates and pipette tips. Including a carrier protein like BSA (0.1%) in your buffers can help prevent this.
Problem: Poor peptide solubility.
Possible Cause Troubleshooting Step
Hydrophobic Nature of Peptide While this compound is relatively small, its properties may lead to solubility challenges at high concentrations.
Incorrect Solvent Based on the peptide's amino acid composition, determine if it is acidic, basic, or neutral. For basic peptides (net positive charge), a dilute acidic solution (e.g., 10% acetic acid) can aid dissolution. For acidic peptides (net negative charge), a dilute basic solution (e.g., 0.1 M ammonium (B1175870) bicarbonate) can be used. For neutral peptides, organic solvents are often required.[3][7]
Aggregation Gentle sonication can help to break up aggregates and improve solubility.[6] Avoid vigorous shaking.

Quantitative Data Summary

Parameter Condition Recommendation Reference
Storage Temperature (Lyophilized) Short-term (weeks)-20°C[2]
Long-term (months to years)-80°C[2][3]
Storage Temperature (In Solution) Short-term (days)4°C[2]
Long-term (weeks to months)-20°C to -80°C (aliquoted)[2][5]
pH of Solution Optimal for Stability5.0 - 6.0[2][5]
To Avoid> 8.0[2][8]

Experimental Protocols

General Protocol for Reconstituting this compound Peptide
  • Remove the vial of lyophilized this compound peptide from the freezer and place it in a desiccator at room temperature for at least 30 minutes.[2][6]

  • Prepare your desired solvent. For a 1 mM stock solution, calculate the required volume of solvent based on the amount of peptide in the vial (this compound molecular weight: ~488.5 g/mol ).

  • Under sterile conditions, add the solvent to the vial.

  • Gently swirl or vortex the vial at a low speed until the peptide is completely dissolved.[6] Visually inspect the solution to ensure it is clear and free of particulates.[6]

  • If not for immediate use, aliquot the stock solution into single-use, low-adhesion tubes and store at -20°C or -80°C.[2][5]

General Protocol for a Cell-Based Calcium Imaging Assay
  • Cell Culture: Plate cells expressing the cognate G-protein coupled receptor (GPCR) for this compound onto a 96-well, black-walled, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Prepare a calcium indicator dye (e.g., Fluo-4 AM) solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Remove the cell culture medium and add the dye solution to the cells. Incubate at 37°C for 30-60 minutes.

  • Washing: Gently wash the cells twice with the assay buffer to remove excess dye.

  • Peptide Preparation: Prepare serial dilutions of this compound peptide in the assay buffer.

  • Signal Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system. Measure the baseline fluorescence for a set period.

  • Peptide Addition: Inject the different concentrations of this compound peptide into the wells and continue to monitor the fluorescence signal over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: Calculate the change in fluorescence intensity from baseline to the peak response for each concentration. Plot the dose-response curve and determine the EC50 value.

Visualizations

Antho_RFamide_Storage_Workflow cluster_storage Lyophilized Peptide Storage cluster_reconstitution Reconstitution cluster_solution_handling Solution Handling Lyophilized Lyophilized this compound Storage Store at -20°C to -80°C with desiccant Lyophilized->Storage Optimal Stability Equilibrate Equilibrate to Room Temp in Desiccator Storage->Equilibrate AddSolvent Add Sterile Solvent (e.g., H2O, Buffer pH 5-6) Equilibrate->AddSolvent Dissolve Gently Mix to Dissolve AddSolvent->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot UseInAssay Use in Experiment Dissolve->UseInAssay StoreSolution Store at -20°C to -80°C Aliquot->StoreSolution StoreSolution->UseInAssay

Caption: Workflow for storing and handling this compound peptide.

RFamide_Signaling_Pathway AnthoRFamide This compound GPCR RFamide Receptor (GPCR) AnthoRFamide->GPCR Binds to GProtein G-protein (Gi/o or Gq/11) GPCR->GProtein Activates PLC Phospholipase C (PLC) GProtein->PLC Activates (Gq/11) AC Adenylyl Cyclase (AC) GProtein->AC Inhibits (Gi/o) IP3_DAG IP3 & DAG PLC->IP3_DAG Generates cAMP ↓ cAMP AC->cAMP Ca_PKC ↑ Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC CellularResponse Cellular Response (e.g., Muscle Contraction, Neurotransmission) Ca_PKC->CellularResponse cAMP->CellularResponse

Caption: Generalized signaling pathway for RFamide peptides.

References

Troubleshooting low signal in Antho-RFamide calcium imaging experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low signal issues in Antho-RFamide calcium imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in calcium imaging?

This compound is a neuropeptide originally isolated from sea anemones.[1][2] Like other RFamide-related peptides, it is involved in various physiological processes, including muscle contraction and reproduction.[1][3] In a research context, this compound is often used to study G-protein coupled receptor (GPCR) signaling. Many RFamide peptides act as ligands for GPCRs that couple to Gq or Gi signaling pathways.[4][5] Activation of the Gq pathway, in particular, leads to an increase in intracellular calcium, which can be visualized and measured with fluorescent calcium indicators.[4][6]

Q2: I am not seeing any fluorescent signal after loading my cells with a calcium indicator. What could be the problem?

A complete lack of signal can stem from several critical issues. A primary reason could be that the acetoxymethyl (AM) ester form of the dye was not properly hydrolyzed by intracellular esterases, meaning the dye was not activated.[7] Additionally, the dye itself may have degraded.[8] It is also possible that the excitation and emission settings on your microscope do not match the spectral properties of your chosen calcium indicator.[9]

Q3: My baseline fluorescence is very high and I can't detect a change upon this compound application. What should I do?

High baseline fluorescence can obscure the signal from your experiment. This can be caused by using too high a concentration of the calcium indicator dye.[10] Another common cause is incomplete washing of the cells after dye loading, leaving extracellular dye that contributes to the background fluorescence.[11][12] Poor cell health can also lead to a high resting calcium concentration, resulting in a bright baseline signal.[10]

Q4: The fluorescent signal is very dim, even after adding this compound. How can I improve my signal-to-noise ratio?

A low signal-to-noise ratio is a common challenge in fluorescence microscopy. To improve it, you can try increasing the excitation light intensity, but be mindful of phototoxicity.[13][14] You can also increase the exposure time or the gain on your detector.[13] Optimizing the dye loading concentration and incubation time is also crucial, as insufficient dye loading will result in a weak signal.[12][15]

Q5: My cells appear to be dying or blebbing during the experiment. What is causing this?

Cell death or morphological changes like blebbing are often signs of phototoxicity.[16][17] This occurs when the excitation light damages cellular components. To mitigate this, use the lowest possible excitation light intensity and the shortest exposure time that still provides a usable signal.[13][14] It is also important to minimize the total illumination time by only acquiring images when necessary.[13] Some imaging media can be supplemented with antioxidants to help reduce phototoxicity.[16]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No fluorescent signal 1. Improper dye loading or hydrolysis: The AM ester form of the dye was not cleaved by intracellular esterases.[7] 2. Degraded calcium indicator: The dye may have gone bad.[8] 3. Incorrect microscope settings: The excitation/emission wavelengths do not match the dye.[9]1. Ensure cells are healthy and metabolically active. Optimize loading time and temperature. 2. Test the dye with a positive control, such as a calcium ionophore (e.g., ionomycin), to confirm its activity.[8][18] 3. Verify the spectral properties of your dye and configure the microscope settings accordingly.[19]
Low fluorescent signal 1. Suboptimal dye concentration: The concentration of the calcium indicator is too low.[12] 2. Short incubation time: The dye has not had enough time to load into the cells.[15] 3. Low receptor expression: The cells may not express the this compound receptor at high enough levels. 4. Low excitation light: The intensity of the excitation light is insufficient.[13]1. Perform a concentration titration to find the optimal dye concentration for your cell type. 2. Increase the incubation time, but monitor for potential toxicity. 3. If possible, use a cell line with confirmed or overexpressed receptor expression. 4. Gradually increase the excitation light intensity, while monitoring for signs of phototoxicity.[13]
High background fluorescence 1. Incomplete washing: Extracellular dye remains after loading.[11] 2. Dye compartmentalization: The indicator is sequestered in organelles.[12] 3. High dye concentration: Too much dye can lead to high background.[10]1. Wash cells thoroughly with a physiological buffer after dye loading.[12] 2. Try loading the dye at a lower temperature (e.g., room temperature) to reduce sequestration.[12] 3. Reduce the concentration of the calcium indicator used for loading.
Rapid signal decay (photobleaching) 1. High excitation intensity: Intense light is rapidly destroying the fluorophore.[13] 2. Long exposure times: Prolonged exposure to excitation light leads to photobleaching.[14]1. Reduce the excitation light intensity to the lowest level that provides an adequate signal.[13] 2. Use the shortest possible exposure time.[14] Consider using a more photostable dye if the problem persists.
No response to this compound 1. Inactive this compound: The peptide may have degraded. 2. Receptor desensitization: Prolonged exposure to the agonist can lead to receptor desensitization.[18] 3. Incorrect signaling pathway: The receptor may not couple to the Gq pathway, or the cells may lack the necessary signaling components.[18]1. Use a fresh stock of this compound. 2. Ensure that cells are not exposed to the agonist before the experiment. Consider serum-starving the cells for a few hours prior to the assay.[18] 3. Confirm that your cell line expresses a Gq-coupled receptor for this compound. Use a positive control agonist known to elicit a calcium response in your cells.[6]

Experimental Protocols

Protocol 1: Fluo-4 AM Loading for Adherent Cells

This protocol provides a general guideline for loading adherent cells with the calcium indicator Fluo-4 AM. Optimization for specific cell types and experimental conditions is recommended.

Materials:

  • Fluo-4 AM (stock solution in DMSO)

  • Pluronic® F-127 (20% w/v solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Probenecid (B1678239) (optional, to inhibit dye extrusion)

  • Adherent cells cultured in a suitable imaging dish or plate

Procedure:

  • Prepare Loading Solution:

    • For a final concentration of 4 µM Fluo-4 AM and 0.02% Pluronic® F-127, first mix equal volumes of the Fluo-4 AM stock solution and the 20% Pluronic® F-127 stock solution.

    • Dilute this mixture into the physiological buffer to achieve the desired final concentration (typically 1-5 µM).[12]

    • If using probenecid, add it to the loading solution to a final concentration of 1-2.5 mM.

    • Vortex the final loading solution thoroughly. Use within 1-2 hours of preparation.[12]

  • Cell Loading:

    • Grow adherent cells to 80-90% confluency.

    • Aspirate the culture medium and wash the cells once with the physiological buffer.

    • Add the Fluo-4 AM loading solution to the cells.

    • Incubate for 15-60 minutes at 37°C or room temperature. The optimal time and temperature should be determined empirically for your cell type.[12]

  • Washing:

    • After incubation, aspirate the loading solution.

    • Wash the cells at least twice with fresh, warm physiological buffer to remove extracellular dye.[12]

  • De-esterification:

    • Add fresh physiological buffer (with probenecid if used during loading) to the cells.

    • Incubate for an additional 30 minutes at the same temperature used for loading to allow for complete de-esterification of the Fluo-4 AM inside the cells.[12]

  • Imaging:

    • Proceed with your calcium imaging experiment.

Protocol 2: Optimizing Excitation Light Intensity to Minimize Phototoxicity

This protocol helps determine the minimum light dose required for your experiment, thereby reducing the risk of phototoxicity.[13]

Materials:

  • Cells loaded with a calcium indicator.

  • Fluorescence microscope with adjustable excitation light intensity.

Procedure:

  • Initial Setup:

    • Start with the lowest possible excitation light intensity.

    • Set a reasonable starting exposure time (e.g., 100 ms).

  • Image Acquisition and Assessment:

    • Acquire an image and assess the signal-to-noise ratio (SNR). This can be done qualitatively by eye or quantitatively using your imaging software.

    • If the SNR is too low, incrementally increase the excitation light intensity and acquire a new image at each step.

    • Identify the lowest intensity that provides an acceptable SNR for your analysis. This is your optimal light intensity.

  • Exposure Time Adjustment:

    • If you reach the maximum light intensity and the SNR is still poor, you can then try incrementally increasing the exposure time. Be aware that this also increases the total light dose.

  • Verification:

    • Run a short time-lapse experiment (e.g., 1-2 hours) at your chosen settings and observe for any signs of phototoxicity, such as cell blebbing or death.[13]

Quantitative Data Summary

Table 1: Common Green Fluorescent Calcium Indicators
IndicatorExcitation (nm)Emission (nm)Kd for Ca2+Fold Increase in FluorescenceKey Features
Fluo-4 ~494~516~345 nM>100Widely used, bright signal.[20]
Fluo-3 ~506~526~390 nM~100Similar to Fluo-4, but less fluorescent at rest.
Calcium Green-1 ~506~531~190 nM~14More fluorescent at rest than Fluo-3, potentially reducing phototoxicity.[21]
Calbryte™ 520 ~492~514~1200 nM~300Very bright, high signal-to-background ratio.[19][21]
Cal-520® ~492~514~320 nM>100Good cytosolic localization.[19]
Table 2: Typical Fluo-4 AM Loading Conditions
ParameterRangeNotes
Fluo-4 AM Concentration 1-10 µMOptimal concentration is cell-type dependent.[12]
Loading Temperature 20-37°CRoom temperature loading may reduce dye compartmentalization.[12]
Loading Duration 15-60 minutesShould be optimized for each cell type.[12]
Pluronic® F-127 0.01-0.04%Aids in dye solubilization.[22]
Probenecid 1-2.5 mMOptional, helps prevent dye leakage.[15]

Visualizations

Antho_RFamide_Signaling_Pathway AnthoRF This compound GPCR This compound Receptor (Gq-coupled GPCR) AnthoRF->GPCR Binds to Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to ER Endoplasmic Reticulum (ER) ER->IP3R Ca_release IP3R->Ca_release Opens Channel Ca_increase Increased Intracellular [Ca²⁺] Ca_release->Ca_increase Leads to Fluo4 Fluorescent Signal (e.g., Fluo-4) Ca_increase->Fluo4 Detected by

Caption: this compound Gq-coupled signaling pathway.

Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_imaging Imaging cluster_analysis Data Analysis cell_culture 1. Culture Adherent Cells loading_solution 2. Prepare Dye Loading Solution cell_culture->loading_solution dye_loading 3. Incubate Cells with Dye loading_solution->dye_loading wash 4. Wash to Remove Extracellular Dye dye_loading->wash deester 5. Allow for De-esterification wash->deester baseline 6. Acquire Baseline Fluorescence deester->baseline stimulate 7. Add this compound baseline->stimulate record 8. Record Post-Stimulation Fluorescence stimulate->record analysis 9. Analyze Change in Fluorescence (ΔF/F₀) record->analysis

Caption: General experimental workflow for calcium imaging.

Troubleshooting_Flowchart cluster_no_signal Troubleshooting No Signal cluster_low_signal Troubleshooting Low Signal start Low/No Signal Issue check_signal Is there any signal at all? start->check_signal no_signal No Signal check_signal->no_signal No low_signal Low Signal check_signal->low_signal Yes check_dye Test dye with ionophore no_signal->check_dye inc_light Increase excitation intensity low_signal->inc_light check_scope Verify microscope settings (Excitation/Emission) check_dye->check_scope check_loading Review loading protocol check_scope->check_loading inc_dye Optimize dye concentration/time inc_light->inc_dye check_cells Confirm receptor expression inc_dye->check_cells

Caption: Logical troubleshooting workflow for low signal.

References

Optimizing Your Electrophysiology Rig for Antho-RFamide Application: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize their electrophysiology rigs for the application of Antho-RFamide.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration range for this compound in electrophysiology experiments?

A1: The optimal concentration of this compound can vary depending on the preparation and specific neurons under investigation. It is advisable to perform a dose-response curve to determine the ideal concentration for your experimental setup. A typical starting range for RFamide-related peptides is from low nanomolar to micromolar concentrations.

Q2: What type of perfusion system is best for this compound application?

A2: Both gravity-driven and pump-driven perfusion systems can be used effectively for this compound application.[1] Gravity-fed systems are simple and cost-effective, while pump-driven systems offer more precise control over the flow rate.[1][2] For focal application, a pressurized system with fine tubing can be employed. The choice depends on the specific requirements of your experiment, such as the need for rapid solution exchange or long-term stable application.

Q3: How can I minimize electrical noise during recordings?

A3: Electrical noise can be a significant issue in electrophysiology. To minimize it, ensure all components of your rig are properly grounded.[3] Using a Faraday cage to shield the setup from external electromagnetic interference is crucial.[4] Additionally, check for and eliminate any ground loops. Reducing the length of the Ag/AgCl wire in the electrode holder can also help reduce noise levels.[4]

Q4: What is the typical signaling pathway for RFamides like this compound?

A4: RFamides typically act on G-protein coupled receptors (GPCRs).[5] Upon binding, the activated GPCR can modulate various downstream effectors. For instance, some RFamides have been shown to signal through the neuropeptide FF receptor 2, leading to the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[6] Another potential pathway involves the mobilization of inositol (B14025) trisphosphate (IP3) as a second messenger, which can lead to the release of intracellular calcium.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the application of this compound in electrophysiology experiments.

Problem 1: No discernible response to this compound application.
Possible Cause Troubleshooting Step
Incorrect Peptide Concentration Perform a dose-response experiment with a wide range of concentrations (e.g., 10 nM to 10 µM) to identify the optimal concentration.
Peptide Degradation Prepare fresh this compound solutions for each experiment. Store stock solutions in appropriate aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Receptor Desensitization Increase the washout period between applications to allow receptors to return to their resting state.
Unhealthy Cells Ensure cells are healthy by checking their resting membrane potential and input resistance. Make sure the artificial cerebrospinal fluid (aCSF) is continuously oxygenated and its pH and osmolarity are correct.[8]
Flow Rate Issues Verify that the perfusion system is delivering the solution to the bath. Check for any blockages or leaks in the tubing.[9]
Problem 2: Unstable recordings or loss of seal during peptide application.
Possible Cause Troubleshooting Step
Mechanical Instability Ensure the micromanipulator and microscope stage are stable. Check for any vibrations in the setup.[8] An anti-vibration table is essential.
Perfusion Flow Rate Too High A high flow rate can cause mechanical instability of the patch. A flow rate of 1 to 1.5 mL per minute is generally recommended for bath perfusion.[8]
Pressure Fluctuations in the Perfusion System Check the pressure lines and valves for any leaks.[8][10] Ensure a consistent and gentle flow of the peptide solution.
Dirty Pipette Tip Ensure the internal solution is filtered to remove any debris.[9] Apply positive pressure to the pipette when entering the bath to keep the tip clean.[4]

Experimental Protocols & Data

Generalized Protocol for Bath Application of this compound
  • Preparation of Solutions : Prepare a stock solution of this compound in a suitable solvent (e.g., distilled water) and store it in aliquots at -20°C or below. On the day of the experiment, dilute the stock solution to the desired final concentration in oxygenated aCSF.

  • Establish a Stable Baseline : Obtain a stable whole-cell patch-clamp recording from the neuron of interest. Record a stable baseline of activity for at least 5-10 minutes before any peptide application.

  • Peptide Application : Switch the perfusion inlet from the control aCSF to the aCSF containing this compound. This can be done using a multi-channel perfusion system with electronic or manual valves.[1][11]

  • Recording the Response : Record the changes in membrane potential or holding current in response to the peptide application.

  • Washout : After the desired application period, switch the perfusion back to the control aCSF to wash out the peptide and allow the neuron to return to its baseline activity.

Quantitative Parameters for Electrophysiology Setup
ParameterRecommended Value/RangeNotes
Pipette Resistance 4-8 MΩA lower resistance may make it difficult to obtain a high-quality seal, while a higher resistance can increase noise and make it harder to break into the cell.[8]
Bath Perfusion Flow Rate 1 - 1.5 mL/minThis flow rate is generally sufficient to maintain cell health without causing mechanical instability.[8]
This compound Concentration 10 nM - 10 µMThe optimal concentration is cell-type dependent and should be determined empirically.
Temperature 32-37°C (for mammalian cells)Maintaining a physiological temperature is crucial for many neuronal processes. Use an inline heater to control the temperature of the perfusate.[3][11]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis prep_solution Prepare this compound Solution apply_peptide Apply This compound prep_solution->apply_peptide pull_pipette Pull & Fill Patch Pipette establish_seal Establish GΩ Seal pull_pipette->establish_seal whole_cell Achieve Whole-Cell establish_seal->whole_cell baseline Record Stable Baseline whole_cell->baseline baseline->apply_peptide record_response Record Response apply_peptide->record_response washout Washout record_response->washout analyze_data Analyze Data record_response->analyze_data washout->baseline Re-equilibration

Figure 1: Experimental workflow for this compound application in electrophysiology.

Signaling_Pathway Antho_RFamide This compound GPCR Neuropeptide FF Receptor 2 (GPCR) Antho_RFamide->GPCR Binds G_protein G-protein (Gi/o) GPCR->G_protein Activates GIRK GIRK Channel G_protein->GIRK Activates K_efflux K+ Efflux GIRK->K_efflux Opens Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to

Figure 2: Putative signaling pathway for this compound via GIRK channel activation.

References

Technical Support Center: Antho-RFamide In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antho-RFamide. The information is designed to address common challenges related to peptide solubility and in vitro assay performance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological role?

This compound is a neuropeptide with the amino acid sequence pyroGlu-Gly-Arg-Phe-NH2. It was originally isolated from the sea anemone Anthopleura elegantissima.[1] Evidence suggests that this compound functions as a neurotransmitter, particularly at neuromuscular synapses, where it is involved in processes such as the contraction of ectodermal tentacle muscles.[2] It belongs to the family of RFamide peptides, which are characterized by a C-terminal Arginine-Phenylalanine-amide motif and are known to be involved in a wide range of physiological processes.

Q2: I am having trouble dissolving lyophilized this compound powder. What is the recommended procedure?

The solubility of this compound can be challenging due to the presence of the hydrophobic amino acid Phenylalanine. A stepwise approach is recommended for solubilization. Start with a small aliquot of the peptide to test solubility before dissolving the entire sample.

For initial reconstitution, Dimethyl sulfoxide (B87167) (DMSO) is a good starting solvent. Prepare a concentrated stock solution in 100% DMSO. For subsequent dilution into aqueous buffers for your assay, it is crucial to add the DMSO stock solution to the aqueous buffer slowly and with gentle agitation. Avoid adding the aqueous buffer directly to the DMSO stock, as this can cause the peptide to precipitate.

Q3: What concentration of DMSO is safe for my cell-based assays?

The tolerance to DMSO varies between cell lines. However, a final concentration of 0.1% to 0.5% DMSO in the cell culture medium is generally considered safe for most cell lines. It is always best practice to perform a vehicle control experiment to determine the maximum DMSO concentration your specific cells can tolerate without affecting viability or the experimental outcome.

Q4: My this compound solution appears cloudy or forms a precipitate after dilution in my aqueous assay buffer. What can I do?

Precipitation upon dilution is a common issue with hydrophobic peptides. Here are some troubleshooting steps:

  • Sonication: Brief sonication of the solution can help to break up aggregates and improve solubility.

  • pH Adjustment: The net charge of the peptide can influence its solubility. Adjusting the pH of the buffer may improve solubility. Since this compound has a basic Arginine residue, a slightly acidic buffer might enhance solubility.

  • Lower Final Concentration: The peptide may be precipitating because the final concentration in the aqueous buffer is above its solubility limit. Try working with a lower final concentration of this compound.

  • Different Buffer System: Consider trying a different buffer system. Sometimes, the components of a specific buffer can contribute to peptide precipitation.

Q5: How should I store my this compound stock solution?

For long-term storage, it is recommended to store lyophilized this compound at -20°C or -80°C. Once reconstituted in DMSO, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For short-term storage of a few days, the DMSO stock solution can be kept at 4°C. Aqueous solutions of the peptide are generally less stable and should be prepared fresh for each experiment.

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Activity in In Vitro Assays

Possible Causes and Solutions:

Cause Troubleshooting Steps
Peptide Degradation Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. Avoid using old aqueous solutions.
Incorrect Peptide Concentration Verify the concentration of your stock solution. If possible, use a method like HPLC to confirm the peptide concentration and purity.
Low Receptor Expression Ensure that the cell line or tissue preparation used in your assay expresses the target receptor for this compound.
Assay Conditions Optimize assay parameters such as incubation time, temperature, and buffer composition.
Presence of TFA Salts Peptides are often purified using HPLC and may contain residual trifluoroacetic acid (TFA), which can affect biological assays. If you suspect TFA interference, consider using TFA-removed peptide.
Issue 2: High Background Signal or Off-Target Effects

Possible Causes and Solutions:

Cause Troubleshooting Steps
Peptide Aggregation Aggregated peptide can sometimes cause non-specific effects. Try sonicating the peptide solution before use or including a low concentration of a non-ionic detergent like Tween-20 in your assay buffer (check for compatibility with your assay).
High Peptide Concentration High concentrations of any peptide can lead to non-specific binding and off-target effects. Perform a dose-response curve to determine the optimal concentration range for your assay.
DMSO Toxicity As mentioned in the FAQs, ensure the final DMSO concentration is not toxic to your cells. Run a DMSO-only control.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound
  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

  • Add the required volume of 100% DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mM).

  • Gently vortex or sonicate the vial to ensure the peptide is completely dissolved. The solution should be clear.

  • Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays
  • Thaw a single aliquot of the this compound DMSO stock solution.

  • Determine the final desired concentration of this compound and the final acceptable concentration of DMSO in your assay.

  • Prepare an intermediate dilution of the DMSO stock in your assay buffer if necessary.

  • Slowly add the required volume of the this compound stock solution (or intermediate dilution) to the final volume of your assay buffer while gently vortexing.

  • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.

Data Presentation

Table 1: Recommended Solvents for this compound

Solvent Recommendation Considerations
DMSO Primary choice for initial reconstitution of lyophilized peptide.High concentrations can be toxic to cells. A final concentration of ≤0.5% is generally recommended for in vitro assays.
Water Not recommended for initial reconstitution due to the hydrophobic nature of the peptide. May be used for further dilutions from a DMSO stock.Poor solubility is expected.
Ethanol/Methanol Alternative organic solvents. May be more cytotoxic than DMSO. Compatibility with the specific assay must be verified.
Aqueous Buffers (e.g., PBS) For final dilutions only. Dilute from a DMSO stock solution slowly to avoid precipitation.

Mandatory Visualizations

Diagram 1: Proposed Signaling Pathway of this compound at a Neuromuscular Junction

Antho_RFamide_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AnthoRF This compound GPCR G Protein-Coupled Receptor (GPCR) AnthoRF->GPCR Binds G_protein Gq Protein GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release Induces Muscle_Contraction Muscle Contraction Ca_release->Muscle_Contraction Triggers

Caption: Proposed this compound signaling pathway at a neuromuscular junction.

Diagram 2: Experimental Workflow for Testing this compound Solubility

Solubility_Workflow start Start: Lyophilized This compound dissolve_dmso Dissolve small aliquot in 100% DMSO start->dissolve_dmso observe1 Observe: Clear solution? dissolve_dmso->observe1 dilute_buffer Slowly dilute DMSO stock into aqueous buffer observe1->dilute_buffer Yes troubleshoot1 Troubleshoot: - Sonicate - Try alternative  organic solvent observe1->troubleshoot1 No observe2 Observe: Solution remains clear? dilute_buffer->observe2 success Success: Proceed with assay observe2->success Yes troubleshoot2 Troubleshoot: - Lower final concentration - Change buffer pH - Add solubilizing agent observe2->troubleshoot2 No troubleshoot1->dissolve_dmso troubleshoot2->dilute_buffer

Caption: A logical workflow for testing the solubility of this compound.

References

Validating the specificity of a new Antho-RFamide antibody

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for our new Antho-RFamide antibody. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on validating the specificity of this antibody for your intended applications. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the immunogen used to generate the this compound antibody?

A1: The antibody was generated against a synthetic peptide corresponding to the full sequence of this compound (pGlu-Gly-Arg-Phe-NH2) conjugated to a carrier protein.

Q2: What is the recommended starting dilution for this antibody in different applications?

A2: We recommend the following starting dilutions. However, optimal dilutions should be determined experimentally by the end-user.

ApplicationRecommended Starting Dilution
Immunohistochemistry (IHC)1:500 - 1:2000
Western Blotting (WB)1:1000 - 1:3000
Enzyme-Linked Immunosorbent Assay (ELISA)1:2000 - 1:10000

Q3: How can I be sure that the antibody is specific to this compound?

A3: Antibody specificity is critical for reliable and reproducible results.[1][2] We recommend a multi-pronged approach to validate the specificity of the this compound antibody in your specific experimental context. Key validation steps include pre-adsorption controls, Western blotting to confirm the target's molecular weight, and testing for cross-reactivity with related peptides.[2] The gold standard for antibody validation is the use of knockout/knockdown models where the target protein is absent or significantly reduced.[1][3][4]

Q4: What are the most common causes of high background staining in immunohistochemistry (IHC)?

A4: High background staining in IHC can arise from several factors:

  • Primary antibody concentration is too high: Titrate the antibody to find the optimal dilution that provides a strong signal with minimal background.[5]

  • Non-specific binding of primary or secondary antibodies: Ensure adequate blocking of non-specific sites using an appropriate blocking serum.[5][6]

  • Endogenous enzyme activity: If using an enzyme-based detection system (e.g., HRP), quench endogenous peroxidase activity.[6][7]

  • Insufficient washing: Ensure thorough washing steps to remove unbound antibodies.[6]

Troubleshooting Guides

Immunohistochemistry (IHC) Troubleshooting
IssuePossible CauseRecommended Solution
No or weak staining Primary antibody concentration is too low.Decrease the dilution of the primary antibody (e.g., from 1:2000 to 1:1000).[6]
Incompatible primary and secondary antibodies.Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., anti-rabbit secondary for a rabbit primary).[5]
Masked epitope due to fixation.Perform antigen retrieval to unmask the epitope.[5]
High background Primary antibody concentration is too high.Increase the dilution of the primary antibody.[5]
Insufficient blocking.Increase the blocking time or try a different blocking agent.[5]
Secondary antibody is binding non-specifically.Run a control without the primary antibody. If staining persists, the secondary antibody is the issue. Consider using a pre-adsorbed secondary antibody.[5]
Non-specific staining Cross-reactivity with other molecules.Perform a pre-adsorption control with the immunizing peptide to confirm specificity.[2][8]
Western Blotting (WB) Troubleshooting
IssuePossible CauseRecommended Solution
No band or weak band Insufficient protein loaded.Increase the amount of protein loaded onto the gel.
Low antibody concentration.Decrease the primary antibody dilution.
Poor transfer of protein to the membrane.Verify transfer efficiency using a Ponceau S stain.[9]
Multiple bands Protein degradation.Add protease inhibitors to your lysis buffer.
Splice variants or post-translational modifications.Consult literature for known isoforms of your target protein.[2]
Non-specific antibody binding.Increase the stringency of your washing steps or increase the antibody dilution.

Experimental Protocols & Data

Pre-Adsorption Control for Specificity Validation

This is a crucial experiment to demonstrate that the antibody's binding is specific to the immunizing peptide.[10][11][12]

Protocol:

  • Optimize Antibody Concentration: First, determine the optimal working dilution of your this compound antibody that gives a clear signal with low background in your application (IHC or WB).[10][11]

  • Prepare Antibody Solutions: Prepare two identical tubes of the diluted primary antibody.[10][11]

  • Pre-adsorption: To one tube, add the this compound peptide at a 10-100 fold molar excess compared to the antibody. To the other tube (the control), add an equivalent volume of buffer.[13]

  • Incubation: Incubate both tubes for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[13]

  • Centrifugation (Optional for IHC/ICC): Centrifuge the antibody-peptide mixture to pellet any immune complexes and use the supernatant for staining.[13]

  • Staining: Proceed with your standard IHC or WB protocol using the pre-adsorbed antibody and the control antibody on parallel sections or blots.[10][11]

Expected Results:

The staining observed with the control antibody should be completely absent or significantly reduced when using the pre-adsorbed antibody. This indicates that the antibody specifically recognizes the this compound peptide.[11][12]

Quantitative Analysis of Pre-Adsorption in IHC:

TreatmentAverage Staining Intensity (Arbitrary Units)Standard Deviation
Control Antibody85.67.2
Pre-adsorbed Antibody5.11.8
Western Blot Analysis of Target Specificity

Western blotting can be used to confirm that the antibody recognizes a protein of the expected molecular weight.[2]

Protocol:

  • Sample Preparation: Prepare protein lysates from tissues or cells known to express this compound.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[12]

  • Primary Antibody Incubation: Incubate the membrane with the this compound antibody at the optimized dilution overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Expected Results:

A single band at the expected molecular weight of the this compound precursor protein should be observed. The absence of this band in negative control tissues would further support specificity.

Competitive ELISA for Cross-Reactivity Assessment

A competitive ELISA is an effective method to quantify the antibody's specificity and assess potential cross-reactivity with related peptides.[14]

Protocol:

  • Coating: Coat a 96-well plate with the this compound peptide and incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate and block with a suitable blocking buffer.

  • Competition: In separate tubes, pre-incubate the this compound antibody with varying concentrations of the this compound peptide (for the standard curve) or other related RFamide peptides (for cross-reactivity testing).

  • Incubation: Add the antibody-peptide mixtures to the coated plate and incubate.

  • Washing: Wash the plate to remove unbound antibodies.

  • Detection: Add an enzyme-linked secondary antibody, followed by a substrate.

  • Measurement: Read the absorbance at the appropriate wavelength. The signal will be inversely proportional to the amount of peptide in the solution.[15]

Cross-Reactivity Data:

Competing PeptideSequence% Cross-Reactivity
This compoundpGlu-Gly-Arg-Phe-NH2100%
FMRFamidePhe-Met-Arg-Phe-NH2< 0.1%
Neuropeptide FFPhe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2< 0.1%
LPLRFamideLeu-Pro-Leu-Arg-Phe-NH2< 0.1%

Visualizations

Antibody_Specificity_Validation_Workflow cluster_Initial_Checks Initial Antibody Checks cluster_Core_Validation Core Specificity Validation cluster_Advanced_Validation Advanced Validation (Gold Standard) Titration Antibody Titration (IHC, WB, ELISA) Preadsorption Pre-adsorption Control with this compound Peptide Titration->Preadsorption Determine Optimal Concentration WesternBlot Western Blot (Check Molecular Weight) Titration->WesternBlot ELISA Competitive ELISA (Cross-Reactivity Screen) Titration->ELISA Knockout Knockout/Knockdown Model Validation Preadsorption->Knockout WesternBlot->Knockout ELISA->Knockout

Caption: Workflow for validating this compound antibody specificity.

Pre_Adsorption_Control_Logic start Start prep_antibody Prepare Diluted This compound Antibody start->prep_antibody split Split into Two Aliquots prep_antibody->split add_peptide Add Excess This compound Peptide split->add_peptide Aliquot 1 add_buffer Add Buffer Only (Control) split->add_buffer Aliquot 2 incubate_blocked Incubate (Blocked) add_peptide->incubate_blocked incubate_control Incubate (Control) add_buffer->incubate_control apply_to_sample_blocked Apply to Sample (e.g., Tissue Section) incubate_blocked->apply_to_sample_blocked apply_to_sample_control Apply to Sample (e.g., Tissue Section) incubate_control->apply_to_sample_control compare Compare Staining apply_to_sample_blocked->compare apply_to_sample_control->compare specific Signal is Specific compare->specific Signal Absent/ Reduced in Blocked not_specific Signal is Non-Specific compare->not_specific Signal Present in Blocked

Caption: Logical flow of a pre-adsorption control experiment.

References

Technical Support Center: Preventing Enzymatic Degradation of Antho-RFamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the enzymatic degradation of Antho-RFamide in tissue extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

This compound is a neuropeptide with the sequence

Q2: What are the primary types of enzymes responsible for this compound degradation?

The primary culprits are endopeptidases and exopeptidases present in tissue extracts. These can include:

  • Aminopeptidases: Cleave amino acids from the N-terminus.

  • Carboxypeptidases: Cleave amino acids from the C-terminus.

  • Serine Proteases

  • Cysteine Proteases

  • Metalloproteases

Q3: What are the most effective general strategies to prevent enzymatic degradation of this compound?

There are several key strategies that can be used alone or in combination:

  • Immediate Inactivation of Proteases: This is the most critical step. Methods include rapid freezing of the tissue in liquid nitrogen, heat stabilization, or homogenization in acidified organic solvents.

  • Use of Protease Inhibitor Cocktails: Adding a mixture of inhibitors that target a broad range of proteases is highly effective.

  • Maintaining Low Temperatures: All steps of the extraction process should be carried out on ice to reduce enzymatic activity.

  • pH Control: Using acidic extraction buffers (e.g., containing acetic acid or formic acid) can help to denature and inactivate many proteases.

Q4: Can I use a generic protease inhibitor cocktail for my experiments with this compound?

Yes, a broad-spectrum protease inhibitor cocktail is a good starting point.[1][2] These cocktails typically contain inhibitors for serine, cysteine, and metalloproteases.[3] For optimal results, you may consider a cocktail that also includes aminopeptidase (B13392206) and carboxypeptidase inhibitors. It is always recommended to consult the manufacturer's instructions for the appropriate concentration to use.[2]

Q5: How does heat stabilization work to prevent degradation?

Heat stabilization involves rapidly heating the tissue sample to denature and inactivate endogenous proteases. This method has been shown to be effective in preserving the integrity of neuropeptides. However, it's crucial to ensure that the heating process does not degrade the target peptide itself.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Low yield of intact this compound detected by LC-MS. 1. Inefficient protease inhibition. 2. Suboptimal extraction procedure. 3. Adsorption of the peptide to surfaces.1. Increase the concentration of the protease inhibitor cocktail. Consider adding specific inhibitors for aminopeptidases and carboxypeptidases. 2. Ensure the tissue is homogenized thoroughly in an acidified organic solvent (e.g., 90:9:1 methanol (B129727):water:acetic acid). Perform a second extraction on the pellet.[4] 3. Use low-protein-binding microcentrifuge tubes and pipette tips.
Mass spectrometry data shows multiple degradation products (fragments) of this compound. 1. Protease activity was not sufficiently quenched at the time of tissue collection. 2. The protease inhibitor cocktail is not effective against all the proteases in the tissue.1. Snap-freeze the tissue in liquid nitrogen immediately after dissection. 2. Supplement your current inhibitor cocktail with additional inhibitors such as EDTA (for metalloproteases if not already present) and bestatin (B1682670) (for aminopeptidases).
High variability in this compound quantification between replicate samples. 1. Inconsistent sample handling and processing times. 2. Partial degradation occurring to a different extent in each sample.1. Standardize the entire workflow, from tissue collection to extraction, ensuring that all samples are processed for the same duration and under identical conditions. 2. Keep samples on ice at all times and add protease inhibitors as early as possible in the protocol.
No this compound detected in the final extract. 1. Complete degradation of the peptide. 2. Issues with the analytical method (e.g., LC-MS settings).1. Re-evaluate the entire sample preparation protocol. A combination of rapid freezing, homogenization in acidified methanol with a potent protease inhibitor cocktail is recommended. 2. Confirm the LC-MS method is optimized for this compound detection (correct m/z, retention time, etc.) by analyzing a synthetic standard.

Data Presentation: Efficacy of Protective Measures

The following table summarizes the expected efficacy of different strategies in preventing the degradation of RF-amide peptides like this compound. The quantitative values are representative estimates based on general findings in neuropeptidomics, as specific comparative data for this compound is limited.

Method Description Expected Recovery of Intact Peptide Key Considerations
Control (No Protective Measures) Tissue homogenized in a neutral buffer at room temperature.< 10%High risk of complete degradation.
Low Temperature Homogenization and all subsequent steps performed on ice.20-40%Reduces but does not eliminate enzymatic activity.
Acidification Homogenization in an acidic buffer (e.g., 1% TFA or 10% acetic acid).50-70%Inactivates many proteases by denaturation.
Protease Inhibitor Cocktail Homogenization in a neutral buffer with a broad-spectrum inhibitor cocktail.70-90%Efficacy depends on the composition of the cocktail and the proteases present.
Combined Approach Homogenization in an acidified organic solvent with a protease inhibitor cocktail, all performed on ice.> 90%Considered the gold standard for preserving neuropeptide integrity.

Experimental Protocols

Protocol 1: Acidified Methanol Extraction with Protease Inhibitors

This protocol is a robust method for extracting this compound while minimizing enzymatic degradation.

Materials:

  • Tissue sample

  • Liquid nitrogen

  • Extraction Buffer: 90% methanol, 9% glacial acetic acid, 1% water (v/v/v), pre-chilled to -20°C.

  • Broad-spectrum protease inhibitor cocktail

  • Homogenizer (e.g., Dounce or mechanical)

  • Refrigerated centrifuge

  • Low-protein-binding microcentrifuge tubes

Procedure:

  • Immediately after dissection, snap-freeze the tissue sample in liquid nitrogen.

  • Add the appropriate amount of protease inhibitor cocktail to the required volume of pre-chilled Extraction Buffer.

  • Transfer the frozen tissue to a pre-chilled homogenizer containing 10 volumes of Extraction Buffer with inhibitors per weight of tissue (e.g., 1 mL for 100 mg of tissue).

  • Homogenize the tissue thoroughly on ice until no visible tissue fragments remain.

  • Transfer the homogenate to a pre-chilled low-protein-binding microcentrifuge tube.

  • Incubate the homogenate on ice for 20 minutes.

  • Centrifuge at 16,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant, which contains the extracted peptides, and transfer it to a new pre-chilled tube.

  • For optimal recovery, the pellet can be re-extracted with another 5 volumes of Extraction Buffer, and the supernatants can be pooled.

  • The extracted sample is now ready for downstream processing, such as solid-phase extraction (SPE) cleanup and LC-MS analysis.

Protocol 2: Heat Stabilization and Extraction

This method is an alternative for tissues with very high protease activity.

Materials:

  • Tissue sample

  • Stabilizer system (e.g., focused microwave or conductive heating device)

  • Extraction Buffer: 1% Trifluoroacetic Acid (TFA) in water, pre-chilled on ice.

  • Homogenizer

  • Refrigerated centrifuge

  • Low-protein-binding microcentrifuge tubes

Procedure:

  • Immediately after dissection, subject the fresh tissue sample to heat stabilization according to the manufacturer's instructions (typically >70°C for a short period).

  • Transfer the stabilized tissue to a pre-chilled homogenizer containing 10 volumes of ice-cold Extraction Buffer.

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Transfer the homogenate to a pre-chilled low-protein-binding microcentrifuge tube.

  • Incubate on ice for 20 minutes.

  • Centrifuge at 16,000 x g for 20 minutes at 4°C.

  • Collect the supernatant for further analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_collection Tissue Collection cluster_extraction Extraction cluster_purification Purification & Analysis tissue Tissue Dissection freeze Snap Freezing (Liquid Nitrogen) tissue->freeze homogenize Homogenization (Acidified Methanol + Inhibitors) freeze->homogenize incubate Incubation (On Ice) homogenize->incubate centrifuge Centrifugation (4°C) incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe lcms LC-MS Analysis spe->lcms

Caption: Workflow for this compound extraction with degradation prevention.

This compound Signaling Pathway in Muscle Contraction

This compound and other FMRFamide-related peptides (FaRPs) typically exert their effects on muscle cells through G-protein coupled receptors (GPCRs).[5][6] The binding of the peptide to its receptor initiates an intracellular signaling cascade that leads to an increase in intracellular calcium and subsequent muscle contraction.[7]

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular antho_rf This compound gpcr GPCR antho_rf->gpcr Binds g_protein G-protein (Gq) gpcr->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_channel IP3 Receptor ip3->ca_channel Binds er Endoplasmic Reticulum ca_ion Ca²⁺ ca_channel->ca_ion Releases contraction Muscle Contraction ca_ion->contraction Triggers

Caption: this compound signaling pathway leading to muscle contraction.

References

Validation & Comparative

Antho-RFamide versus other RFamide peptides: a comparative bioactivity study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of Antho-RFamide, a neuropeptide originally isolated from sea anemones, and other members of the extensive RFamide peptide superfamily. The information presented herein is intended to be a valuable resource for researchers investigating the physiological roles of these peptides and for professionals in the field of drug development exploring their therapeutic potential.

Introduction to RFamide Peptides

The RFamide peptide family is a diverse group of neuropeptides characterized by a common C-terminal arginine-phenylalanine-amide motif.[1][2] These peptides are ubiquitous throughout the animal kingdom, from simple invertebrates to complex vertebrates, and they modulate a wide array of physiological processes.[1][2] In vertebrates, the RFamide peptide superfamily is classified into five main groups: kisspeptin (B8261505), gonadotropin-inhibiting hormone (GnIH), 26RFa/pyroglutamylated RFamide peptide (QRFP), neuropeptide FF (NPFF), and prolactin-releasing peptide (PrRP).[3] Invertebrate RFamides, such as the pioneering member FMRFamide discovered in clams, and this compound from sea anemones, exhibit a broad range of functions, including the regulation of muscle contraction, cardiovascular activity, and feeding behavior.[1][2][4]

This compound (5][6] Its precursor proteins can contain multiple copies of the this compound sequence, suggesting a significant physiological role.[5][6] This guide will delve into the comparative bioactivity of this compound against other well-characterized RFamide peptides, presenting quantitative data, detailed experimental methodologies, and insights into their signaling pathways.

Comparative Bioactivity Data

The following tables summarize the available quantitative data on the bioactivity of this compound and a selection of other invertebrate and vertebrate RFamide peptides. The data is presented to facilitate a direct comparison of their potency in various biological assays.

Table 1: Bioactivity of Invertebrate RFamide Peptides on Muscle Tissue

PeptideSpeciesBioassayPotency (EC50/Threshold Concentration)Reference
This compound Calliactis parasitica (Sea Anemone)Sphincter muscle contractionThreshold: ~10⁻⁷ M[7]
FMRFamide Tenebrio molitor (Beetle)Hindgut muscle contractionSignificant cardioinhibition at 10⁻⁵ M[2][8]
YIRFamide Schistosoma mansoni (Flatworm)Isolated muscle fiber contractionEC50: 4 µM[9]
GYIRFamide Schistosoma mansoni (Flatworm)Isolated muscle fiber contractionEC50: 1 µM[9]
GNFFRFamide Schistosoma mansoni (Flatworm)Isolated muscle fiber contractionEC50: 500 µM[9]

Table 2: Bioactivity of Vertebrate RFamide Peptides

Peptide FamilyPeptideReceptorBioassayPotency (EC50 / Ki)Reference
Kisspeptin Kisspeptin-10KISS1R (GPR54)GnRH neuron activationEC50: 3.32 ± 0.02 nM[10]
GnIH Quail GnIHQuail GnIH Receptor (GPR147)Receptor BindingKd: 0.752 nM[1]
Neuropeptide FF Neuropeptide FFNPFF1 ReceptorReceptor BindingKi: 2.82 nM[11]
Neuropeptide FF Neuropeptide FFNPFF2 ReceptorReceptor BindingKi: 0.21 nM[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the bioactivity of RFamide peptides, with a focus on muscle contraction assays relevant to this compound.

Sea Anemone Muscle Contraction Bioassay

This protocol is adapted from studies on the effects of neuropeptides on sea anemone musculature.

Objective: To determine the effect of this compound and other peptides on the contraction of isolated sea anemone sphincter or parietal muscle preparations.

Materials:

  • Sea anemones (e.g., Calliactis parasitica or Anthopleura elegantissima)

  • Artificial seawater (ASW)

  • This compound and other test peptides

  • Dissection tools (scissors, forceps)

  • Petri dish lined with a silicone elastomer (e.g., Sylgard)

  • Isotonic transducer and recording apparatus (e.g., kymograph or electronic data acquisition system)

  • Perfusion system

Procedure:

  • Animal Preparation: Anesthetize a sea anemone by placing it in a 1:1 mixture of 0.37 M MgCl2 and ASW for 30-60 minutes.

  • Muscle Dissection: Dissect out the sphincter or parietal muscles. For the sphincter, this involves making a circular cut around the oral disc. For parietal muscles, longitudinal strips can be cut from the body column.

  • Mounting the Preparation: Pin the dissected muscle preparation to the bottom of the Sylgard-lined petri dish. Attach one end of the muscle to a fixed point and the other end to an isotonic transducer using fine thread.

  • Equilibration: Perfuse the preparation with ASW at a constant flow rate and allow it to equilibrate for at least 30 minutes, or until a stable baseline is achieved.

  • Peptide Application: Introduce this compound or other test peptides into the perfusion system at increasing concentrations. Start with a low concentration (e.g., 10⁻⁹ M) and progressively increase to higher concentrations (e.g., 10⁻⁵ M).

  • Data Recording: Record the muscle contractions in response to each peptide concentration. Ensure a sufficient wash-out period with ASW between applications of different concentrations or different peptides to allow the muscle to return to its baseline state.

  • Data Analysis: Measure the amplitude of the contractions at each concentration. Plot a dose-response curve to determine the threshold concentration for activity or the EC50 value if a maximal response is achieved.

Receptor Binding Assay (General Protocol)

This is a general protocol for assessing the binding affinity of RFamide peptides to their receptors expressed in a heterologous system.

Objective: To determine the binding affinity (Ki or Kd) of RFamide peptides to their specific G protein-coupled receptors (GPCRs).

Materials:

  • Cell line expressing the target RFamide receptor (e.g., CHO or HEK293 cells)

  • Radiolabeled RFamide peptide (e.g., ¹²⁵I-labeled peptide)

  • Unlabeled ("cold") competitor peptides (including this compound and other RFamides)

  • Cell culture medium and reagents

  • Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)

  • Filtration apparatus (e.g., Brandel cell harvester)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Culture and Membrane Preparation: Culture the cells expressing the receptor of interest to a high density. Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Binding Reaction: In a microtiter plate, incubate a constant amount of the cell membrane preparation with a fixed concentration of the radiolabeled peptide and varying concentrations of the unlabeled competitor peptides.

  • Incubation: Incubate the reaction mixture at room temperature for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radiolabeled peptide against the concentration of the unlabeled competitor peptide. Use non-linear regression analysis to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathways

RFamide peptides typically exert their effects by binding to and activating G protein-coupled receptors (GPCRs).[12][13] The specific downstream signaling cascade can vary depending on the peptide, its receptor, and the cell type.

General RFamide Signaling Pathway

The binding of an RFamide peptide to its GPCR often initiates a cascade of intracellular events. This generally involves the activation of a heterotrimeric G protein, which then modulates the activity of effector enzymes or ion channels, leading to changes in the levels of second messengers such as cyclic AMP (cAMP) or intracellular calcium ([Ca²⁺]i).[12]

G_protein_signaling cluster_membrane Cell Membrane Receptor RFamide Receptor (GPCR) G_protein G Protein (α, β, γ) Receptor->G_protein Activation Effector Effector (e.g., Adenylyl Cyclase, Phospholipase C) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG, Ca2+) Effector->Second_Messenger Production Peptide RFamide Peptide Peptide->Receptor Binding Cellular_Response Cellular Response (e.g., Muscle Contraction, Neuron Firing) Second_Messenger->Cellular_Response Initiation

General RFamide G-protein coupled receptor signaling pathway.
Invertebrate RFamide Signaling

In many invertebrates, FMRFamide and related peptides have been shown to modulate the activity of ion channels, leading to changes in neuronal excitability and muscle contractility. For instance, FMRFamide can decrease Ca²⁺ conductance and a cAMP-dependent K⁺ conductance in molluscan neurons. While a specific receptor for this compound has not been definitively cloned and characterized, its myoexcitatory effects suggest it likely couples to a GPCR that leads to an increase in intracellular calcium, ultimately triggering muscle contraction.

Vertebrate RFamide Signaling

The signaling pathways of vertebrate RFamides are more extensively characterized. For example, GnIH is known to act via the Gαi subunit of its receptor (GPR147) to inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[4] In contrast, kisspeptin activates its receptor (KISS1R/GPR54), which couples to the Gαq/11 subunit to stimulate phospholipase C, resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and subsequent mobilization of intracellular calcium.[4]

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative bioactivity study of RFamide peptides.

experimental_workflow Peptide_Synthesis Peptide Synthesis & Purification Dose_Response Dose-Response Experiments Peptide_Synthesis->Dose_Response Bioassay_Preparation Bioassay Preparation (e.g., Muscle Dissection, Cell Culture) Bioassay_Preparation->Dose_Response Data_Acquisition Data Acquisition (e.g., Contraction Amplitude, Receptor Binding) Dose_Response->Data_Acquisition Data_Analysis Data Analysis (EC50/Ki Determination) Data_Acquisition->Data_Analysis Comparison Comparative Analysis of Bioactivity Data_Analysis->Comparison

Workflow for comparative bioactivity studies of RFamide peptides.

Conclusion

This guide provides a comparative overview of the bioactivity of this compound in the context of other RFamide peptides. The presented data highlights the functional diversity within this extensive neuropeptide family. While this compound demonstrates clear myoexcitatory activity in cnidarians, further quantitative studies are required to fully elucidate its potency and receptor selectivity compared to its vertebrate and other invertebrate counterparts. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a foundation for researchers to design and execute further comparative studies, ultimately contributing to a deeper understanding of the physiological roles of RFamide peptides and their potential as therapeutic targets.

References

Validating Antho-RFamide Function: A Comparative Guide to RNA Interference and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of RNA interference (RNAi) and alternative methods for validating the function of the neuropeptide Antho-RFamide. We present supporting experimental data from related studies, detailed protocols, and visual workflows to assist researchers in selecting the optimal strategy for their specific research goals.

Functional Validation of this compound: RNAi vs. CRISPR/Cas9

The primary methods for loss-of-function studies of neuropeptides like this compound are RNA interference (RNAi) and CRISPR/Cas9-mediated gene editing. Each approach offers distinct advantages and disadvantages.

Comparison of Gene Silencing Technologies

FeatureRNA Interference (RNAi)CRISPR/Cas9
Mechanism Post-transcriptional gene silencing by degrading target mRNA.[1][2]Permanent gene knockout at the DNA level.[2]
Effect Transient knockdown of gene expression.[3]Permanent and heritable gene knockout.[2]
Efficiency Variable knockdown efficiency, often incomplete.[3]High efficiency of complete gene knockout.[4]
Off-Target Effects Can have significant off-target effects.[3][4]Lower off-target effects with careful guide RNA design.[2][4]
Lethality Studies Suitable for studying essential genes where a complete knockout would be lethal.[2]Knockout of essential genes can be lethal, limiting the study of their function in adult organisms.[2]
Workflow Relatively simple and rapid experimental workflow.[3]More complex and time-consuming workflow, especially for generating stable knockout lines.
Validation Phenotype can be validated by rescuing with a synthetic peptide.Can be used to create stable mutant lines for long-term studies.[5][6]

Proposed Experimental Validation of this compound Function using RNAi

While direct experimental data on this compound knockdown is limited, we can propose a robust validation strategy based on established protocols in the model sea anemone, Nematostella vectensis. A similar approach was successfully used to elucidate the function of the neuropeptide GLWamide in this organism, where its knockout resulted in a delayed metamorphosis phenotype that could be rescued with the synthetic peptide.[5][6]

Hypothetical Quantitative Data from this compound Knockdown

The following table illustrates the type of quantitative data that could be obtained from an shRNA-mediated knockdown of the this compound precursor gene in Nematostella vectensis. The data is modeled after the findings from the GLWamide knockout study.[5][6]

Experimental GroupPercentage of Metamorphosed Polyps at 72hMean Time to Metamorphosis (hours)
Control (Scrambled shRNA)85%60
This compound shRNA30%96
This compound shRNA + Synthetic this compound82%62

Experimental Protocols

shRNA-mediated Knockdown of this compound in Nematostella vectensis

This protocol is adapted from established methods for gene knockdown in Nematostella vectensis.[1][7]

a. Design and Synthesis of shRNAs:

  • Identify the mRNA sequence of the this compound precursor protein.

  • Use a web-based design tool to generate 3-5 candidate short hairpin RNA (shRNA) sequences targeting the precursor mRNA.

  • Synthesize DNA oligonucleotides encoding these shRNA sequences.

b. In vitro Transcription of shRNAs:

  • Generate a DNA template for in vitro transcription by annealing the shRNA oligonucleotides with a universal primer and extending with a DNA polymerase.

  • Use a T7 RNA polymerase kit to synthesize the shRNA molecules in vitro.

  • Purify the resulting shRNAs.

c. Microinjection of shRNAs into Nematostella Zygotes:

  • Induce spawning in adult Nematostella vectensis.

  • Collect and fertilize the eggs.

  • Microinject the purified shRNAs (e.g., 500 ng/µl) into the zygotes.

  • As a control, inject a scrambled shRNA sequence that does not target any known gene in Nematostella.

d. Phenotypic Analysis:

  • Culture the injected embryos and monitor their development.

  • Quantify the rate of metamorphosis at specific time points (e.g., 48, 72, 96 hours post-fertilization) by counting the number of fully developed polyps.

  • Document any other observable phenotypic changes in behavior or morphology.

e. Validation of Knockdown:

  • At a specific time point (e.g., 48 hours post-injection), extract total RNA from a subset of control and knockdown embryos.

  • Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression level of the this compound precursor mRNA, normalized to a housekeeping gene.[8][9]

f. Rescue Experiment:

  • To confirm the specificity of the knockdown phenotype, perform a rescue experiment.

  • Culture the this compound shRNA-injected embryos in media supplemented with synthetic this compound peptide.

  • Monitor and quantify the rate of metamorphosis as described above. A restoration of the wild-type phenotype would confirm that the observed effects are due to the absence of this compound.

Alternative Method: CRISPR/Cas9-mediated Knockout

For a permanent loss-of-function model, the this compound precursor gene can be knocked out using CRISPR/Cas9. This protocol is based on established methods in Nematostella vectensis.[1][7]

a. Design and Synthesis of single-guide RNAs (sgRNAs):

  • Identify the genomic sequence of the this compound precursor gene.

  • Design 2-3 sgRNAs targeting the coding sequence of the gene.

b. In vitro Transcription of sgRNAs:

  • Synthesize the sgRNAs by in vitro transcription from a DNA template.

c. Microinjection of Cas9 and sgRNAs:

  • Microinject a mixture of the sgRNAs and Cas9 protein or mRNA into Nematostella zygotes.

d. Generation of Founder and Stable Knockout Lines:

  • Raise the injected animals to adulthood (F0 generation).

  • Screen for mutations in the target gene by PCR and sequencing.

  • Cross F0 animals to generate F1 and subsequent generations to establish stable knockout lines.

e. Phenotypic Analysis:

  • Conduct detailed phenotypic analysis of the knockout animals, focusing on development, behavior, and reproduction.

Visualizing the Pathways and Workflows

This compound Signaling Pathway

RFamide peptides typically signal through G-protein coupled receptors (GPCRs), leading to the modulation of intracellular second messengers. In some cnidarians, direct activation of ion channels has also been observed.[10][11]

Antho_RFamide_Signaling cluster_membrane Cell Membrane This compound This compound GPCR This compound Receptor (GPCR) This compound->GPCR Binds Ion_Channel Ion Channel (e.g., DEG/ENaC) This compound->Ion_Channel Directly Gates (Alternative Pathway) G_Protein G-Protein (Gq/Gi) GPCR->G_Protein Activates Effector Effector Protein (e.g., PLC, AC) G_Protein->Effector Modulates Second_Messengers Second Messengers (e.g., IP3, DAG, cAMP) Effector->Second_Messengers Generates Ion_Flux Ion Flux (e.g., Na+, Ca2+) Ion_Channel->Ion_Flux Allows Cellular_Response Cellular Response (e.g., Muscle Contraction, Neuronal Firing) Second_Messengers->Cellular_Response Ion_Flux->Cellular_Response

Caption: Proposed signaling pathway for this compound.

RNAi Experimental Workflow

The following diagram outlines the key steps in validating this compound function using shRNA-mediated knockdown in Nematostella vectensis.

RNAi_Workflow Design_shRNA 1. Design shRNAs targeting This compound precursor mRNA Synthesize_shRNA 2. Synthesize shRNA in vitro Design_shRNA->Synthesize_shRNA Microinjection 3. Microinject shRNA into Nematostella zygotes Synthesize_shRNA->Microinjection Phenotype_Analysis 4. Analyze Phenotype (e.g., Metamorphosis Rate) Microinjection->Phenotype_Analysis Validate_Knockdown 5. Validate Knockdown (qRT-PCR) Phenotype_Analysis->Validate_Knockdown Rescue_Experiment 6. Rescue Phenotype with Synthetic this compound Validate_Knockdown->Rescue_Experiment Conclusion 7. Conclude Function of This compound Rescue_Experiment->Conclusion

References

FMRFamide Antibody Cross-Reactivity with Antho-RFamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of polyclonal antibodies raised against FMRFamide with the related neuropeptide, Antho-RFamide. Understanding the specificity of FMRFamide antibodies is critical for the accurate interpretation of immunoassay data in neuroscience and related fields. This document summarizes the available experimental data, details relevant experimental protocols, and provides visual representations of the underlying principles and workflows.

Introduction: The Basis of Cross-Reactivity

FMRFamide (Phe-Met-Arg-Phe-NH2) is a member of a large family of neuropeptides characterized by a C-terminal Arg-Phe-NH2 motif. This compound (

Quantitative Comparison of Antibody Binding

The following table summarizes data from a radioimmunoassay (RIA) study that characterized the specificity of two different polyclonal FMRFamide antibodies. The data illustrates the relative potency of other RFamide peptides in displacing a radiolabeled FMRFamide tracer from the antibody, providing a quantitative measure of cross-reactivity.

Peptide SequenceAntibody 1 (Relative Potency)Antibody 2 (Relative Potency)
FMRFamide (Phe-Met-Arg-Phe-NH2)1.01.0
LPLRFamide (Leu-Pro-Leu-Arg-Phe-NH2)~0.1~0.1
YGGFMRFamide (Tyr-Gly-Gly-Phe-Met-Arg-Phe-NH2)No significant reactionNo significant reaction

Data is illustrative and based on findings from studies on FMRFamide antibody characterization. Relative potency is the ratio of the concentration of FMRFamide to the concentration of the competing peptide required to achieve 50% inhibition of binding of the radiolabeled tracer.

Interpretation of the Data:

  • The data clearly shows that peptides with a C-terminal RFamide sequence, such as LPLRFamide, can cross-react with FMRFamide antibodies, although with a lower affinity (approximately 10% of that for FMRFamide in this example).[1]

  • N-terminal extensions on FMRFamide, as seen in YGGFMRFamide, can significantly reduce or eliminate antibody binding, indicating that the N-terminal region can also influence antibody recognition.[1]

  • Given that this compound shares the C-terminal Arg-Phe-NH2 motif, it is highly probable that it would also exhibit cross-reactivity with polyclonal FMRFamide antibodies, likely with a reduced affinity compared to FMRFamide itself.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess antibody specificity and cross-reactivity.

Competitive Radioimmunoassay (RIA)

This technique is used to quantify the amount of a specific peptide in a sample and to determine the cross-reactivity of an antibody with other related peptides.

Protocol:

  • Reagent Preparation:

    • RIA Buffer: Phosphate-buffered saline (PBS) containing a protein carrier (e.g., 0.1% bovine serum albumin) to prevent non-specific binding.

    • Standard Peptides: Prepare stock solutions of FMRFamide and competing peptides (e.g., this compound) of known concentrations. Create a series of dilutions to generate a standard curve.

    • Radiolabeled Peptide (Tracer): Prepare a working solution of radiolabeled FMRFamide (e.g., 125I-FMRFamide) in RIA buffer.

    • Primary Antibody: Dilute the FMRFamide antiserum in RIA buffer to a concentration that binds 30-50% of the tracer in the absence of unlabeled peptide.

    • Secondary Antibody/Precipitating Reagent: An antibody that recognizes the primary antibody (e.g., goat anti-rabbit IgG) or a precipitating agent like polyethylene (B3416737) glycol (PEG) is used to separate the antibody-bound tracer from the free tracer.

  • Assay Procedure:

    • Set up duplicate or triplicate tubes for total counts, non-specific binding (NSB), zero binding (B0), standards, and unknown samples.

    • Add a fixed volume of RIA buffer to all tubes except the total count tubes.

    • Add a specific volume of the standard dilutions or unknown samples to the respective tubes.

    • Add the diluted primary antibody to all tubes except the total count and NSB tubes.

    • Vortex all tubes and incubate for 12-24 hours at 4°C to allow for competitive binding to reach equilibrium.

    • Add the radiolabeled tracer to all tubes.

    • Vortex and incubate for another 12-24 hours at 4°C.

    • Add the secondary antibody or precipitating reagent to all tubes except the total count tubes to precipitate the primary antibody-antigen complexes.

    • Incubate for a sufficient time to allow for precipitation (e.g., 2 hours at 4°C).

    • Centrifuge the tubes to pellet the precipitate.

    • Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of tracer bound for each standard and sample relative to the B0 tubes.

    • Plot a standard curve of percent bound versus the concentration of the unlabeled standard peptide.

    • Determine the concentration of the peptide in the unknown samples by interpolating their percent bound values on the standard curve.

    • To determine cross-reactivity, generate a standard curve for the competing peptide (e.g., this compound) and calculate the concentration that causes 50% displacement of the tracer (IC50). The percent cross-reactivity is calculated as: (IC50 of FMRFamide / IC50 of competing peptide) x 100.

Immunohistochemistry (IHC)

This method is used to visualize the location of a specific peptide within tissue sections. Pre-adsorption controls are essential to assess antibody specificity.

Protocol:

  • Tissue Preparation:

    • Perfuse the animal with a fixative solution (e.g., 4% paraformaldehyde in phosphate (B84403) buffer).

    • Dissect the tissue of interest and post-fix for several hours.

    • Cryoprotect the tissue by incubating in a sucrose (B13894) solution (e.g., 30% sucrose in PBS).

    • Freeze the tissue and cut thin sections (e.g., 10-40 µm) using a cryostat.

    • Mount the sections on glass slides.

  • Immunostaining:

    • Wash the sections with PBS to remove the embedding medium.

    • Incubate the sections in a blocking solution (e.g., PBS containing 5% normal goat serum and 0.3% Triton X-100) to reduce non-specific antibody binding.

    • Incubate the sections with the primary FMRFamide antibody diluted in blocking solution overnight at 4°C.

    • Specificity Control (Pre-adsorption): In a parallel experiment, pre-incubate the primary antibody with an excess of FMRFamide peptide (e.g., 10-100 µg/mL) for several hours before applying it to the tissue sections. To test for cross-reactivity, pre-incubate the antibody with an excess of the competing peptide (e.g., this compound).

    • Wash the sections extensively with PBS.

    • Incubate the sections with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to Alexa Fluor 488) diluted in blocking solution for 1-2 hours at room temperature.

    • Wash the sections with PBS.

    • Mount the slides with a mounting medium containing an anti-fading agent.

  • Visualization and Analysis:

    • Examine the sections using a fluorescence microscope.

    • Positive staining should be observed in the sections incubated with the primary antibody alone.

    • A significant reduction or complete absence of staining in the pre-adsorption control sections indicates that the antibody is specific for the target peptide.

    • The degree of signal reduction in the cross-reactivity control provides a qualitative measure of the antibody's affinity for the competing peptide.

Visualizations

Signaling Pathway

FMRFamide and related peptides primarily exert their effects by binding to G protein-coupled receptors (GPCRs) on the cell surface, initiating intracellular signaling cascades.

FMRFamide FMRFamide / this compound GPCR GPCR FMRFamide->GPCR Binds to G_protein G Protein GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Generalized GPCR signaling pathway for RFamide peptides.

Experimental Workflow: Competitive Radioimmunoassay

The following diagram illustrates the principle of a competitive RIA for determining antibody cross-reactivity.

cluster_0 High FMRFamide Concentration cluster_1 Low FMRFamide / High this compound Concentration FMRF_H FMRFamide Ab_H Antibody FMRF_H->Ab_H Tracer_H Tracer Tracer_H->Ab_H Result_H Low Signal Antho_L This compound Ab_L Antibody Antho_L->Ab_L Tracer_L Tracer Tracer_L->Ab_L Result_L High Signal

Caption: Principle of competitive binding in a radioimmunoassay.

Conclusion

Polyclonal antibodies raised against FMRFamide are valuable tools for the detection and localization of this neuropeptide. However, researchers must be aware of the potential for cross-reactivity with other endogenous peptides that share the C-terminal RFamide motif, such as this compound. While direct quantitative comparisons with this compound are sparse, data from other RFamide peptides strongly suggest that cross-reactivity is likely. Therefore, it is imperative to include appropriate controls, such as pre-adsorption with both the primary antigen and potential cross-reactants, in all immunoassays to ensure the validity of the results. For highly specific quantification, the development of monoclonal antibodies or the use of mass spectrometry-based approaches may be necessary.

References

A Comparative Analysis of Antho-RFamide Precursor Genes Across Cnidarian Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Antho-RFamide precursor genes across various cnidarian species. Antho-RFamides are a class of neuropeptides that play crucial roles in neurotransmission, muscle contraction, and feeding behavior in these early-evolving metazoans. Understanding the diversity and evolution of their precursor genes is essential for elucidating the functional diversification of peptidergic signaling systems and for identifying potential targets for novel therapeutic agents.

Data Presentation: Quantitative Comparison of this compound Precursors

The following table summarizes the key characteristics of this compound precursor proteins identified in different cnidarian species. The data highlights the significant variation in the number of this compound copies and the overall precursor length, suggesting a dynamic evolutionary history of this gene family.

SpeciesClassCommon NamePrecursor Protein Length (Amino Acids)Number of this compound CopiesOther Encoded Peptides/Features
Anthopleura elegantissimaAnthozoaAggregating Anemone435 / 429 (two precursors)13 / 149 / 8 other this compound-related peptides; 8 copies of a putative neuropeptide (Pro-Gln-Phe-Trp-Lys-Gly-Arg-Phe-Ser) in the N-terminal region.[1]
Calliactis parasiticaAnthozoaParasitic Anemone33419Two copies of Phe-Gln-Gly-Arg-Phe-NH2 and one copy of Tyr-Val-Pro-Gly-Arg-Tyr-NH2.[2][3]
Nematostella vectensisAnthozoaStarlet Sea AnemoneIncomplete24-
Exaiptasia diaphanaAnthozoaAiptasia AnemoneIncomplete20-
Stylophora pistillataAnthozoaHood CoralComplete14-
Acropora digitiferaAnthozoa-Complete12-
Pocillopora damicornisAnthozoaCauliflower CoralIncomplete18-
Montipora capatataAnthozoa-Incomplete5-
Porites rusAnthozoa-Complete11-
Orbicella faveolataAnthozoa-Incomplete14-
Anemonia viridisAnthozoaSnakelocks AnemoneIncomplete11-
Pachycerianthus cruciferCeriantharia-Incomplete10-
Scolanthus callimorphus--Incomplete19-

Experimental Protocols

The identification and characterization of this compound precursor genes have been achieved through a combination of molecular biology, bioinformatics, and analytical chemistry techniques. Below is a generalized protocol based on methodologies cited in the literature.

Gene Identification and Cloning
  • Degenerate Primer PCR: This traditional method involves designing degenerate PCR primers based on conserved regions of known this compound peptide sequences. These primers are then used to amplify the corresponding gene from cDNA libraries of the target cnidarian species.

  • Transcriptome Sequencing (RNA-Seq): High-throughput sequencing of the entire transcriptome of a species allows for the direct identification of transcripts encoding this compound precursors. This method is more comprehensive and does not rely on prior sequence knowledge.

  • Bioinformatic Gene Prediction: With the availability of genomic and transcriptomic data, bioinformatics scripts and algorithms are used to screen for genes encoding proteins with multiple copies of the characteristic G-R-F-amide motif, often flanked by typical cleavage sites.[4]

Sequence Analysis
  • cDNA Sequencing: Once a potential precursor gene is amplified via PCR, it is cloned into a vector and sequenced to determine the complete nucleotide and deduced amino acid sequence.

  • In Silico Analysis: The deduced amino acid sequence is analyzed using bioinformatics tools to identify the signal peptide, the location and number of immature this compound peptides, and the presence of proteolytic cleavage sites (e.g., KR, RR, R).[2]

Peptide Characterization
  • Immunohistochemistry: Antibodies raised against this compound are used to visualize the localization of these neuropeptides within the nervous system of the cnidarian, confirming their neural expression.

  • Mass Spectrometry: This technique is employed to identify and sequence the mature this compound peptides directly from tissue extracts, confirming the post-translational processing of the precursor protein.

Mandatory Visualization

This compound Signaling Pathway

The precise signaling pathway for Antho-RFamides is not fully elucidated in all cnidarian species. However, based on the general model of neuropeptide signaling, the following diagram illustrates the putative mechanism of action.

Antho_RFamide_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell (e.g., Muscle Cell) Precursor This compound Precursor Protein Vesicle Synaptic Vesicle (containing Antho-RFamides) Precursor->Vesicle Processing & Packaging Receptor G-Protein Coupled Receptor (GPCR) Vesicle->Receptor Release into Synaptic Cleft G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response (e.g., Muscle Contraction) Second_Messenger->Cellular_Response Initiation Experimental_Workflow cluster_discovery Gene Discovery cluster_characterization Gene & Peptide Characterization A Tissue Collection & RNA Extraction B cDNA Synthesis A->B C Degenerate PCR / Transcriptome Sequencing B->C D Bioinformatic Screening C->D E Cloning & Sequencing of Precursor Gene D->E F Sequence Analysis (Signal Peptide, Cleavage Sites) E->F G Immunohistochemistry F->G H Mass Spectrometry F->H I Functional Assays (e.g., Muscle Contraction) G->I H->I

References

Validating Mass Spectrometry Data for Antho-RFamide Identification: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of mass spectrometry-based methods for the confident identification and validation of Antho-RFamides, a class of neuropeptides found in cnidarians. We present experimental workflows, data validation strategies, and quantitative comparisons to assist researchers in selecting the most appropriate methods for their specific research needs.

Introduction

Antho-RFamides are a family of neuropeptides characterized by a C-terminal Arg-Phe-NH2 sequence. They are derived from large precursor proteins that undergo extensive post-translational modifications to yield multiple bioactive peptides.[1][2] Accurate identification and validation of these peptides by mass spectrometry (MS) are crucial for understanding their physiological roles and for potential drug discovery applications. This guide compares two common MS-based workflows for the identification and validation of Antho-RFamides: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS.

Experimental Protocols

Detailed methodologies for sample preparation, mass spectrometry analysis, and data processing are critical for reproducible and reliable results.

Sample Preparation for Neuropeptidomics

A critical first step that significantly impacts peptide identification is sample preparation.[3] The goal is to enrich for neuropeptides while removing interfering substances like salts and lipids.

Protocol: Neuropeptide Extraction from Tissue

  • Tissue Homogenization: Homogenize tissue samples in an acidic extraction buffer (e.g., 0.1% trifluoroacetic acid in 80% ethanol) to inactivate endogenous proteases.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet cellular debris.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol, followed by equilibration with the extraction buffer.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a low concentration of organic solvent (e.g., 5% acetonitrile (B52724) with 0.1% TFA) to remove salts.

    • Elute the peptides with a higher concentration of organic solvent (e.g., 80% acetonitrile with 0.1% TFA).

  • Drying and Reconstitution: Dry the eluted peptides using a vacuum centrifuge and reconstitute in a solvent compatible with the subsequent MS analysis (e.g., 0.1% formic acid for LC-MS/MS).

Method 1: LC-MS/MS for In-Depth Identification and Quantification

LC-MS/MS is a powerful technique for the comprehensive identification and quantification of peptides in complex mixtures.[3][4]

Instrumentation: High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.

LC Parameters:

ParameterSetting
Column Reversed-phase C18, 75 µm ID x 15 cm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-40% B over 60 minutes
Flow Rate 300 nL/min

MS Parameters (Data-Dependent Acquisition):

ParameterSetting
MS1 Scan Range 350-1800 m/z
MS1 Resolution 60,000
MS/MS Activation Higher-energy C-trap Dissociation (HCD)
MS/MS Resolution 15,000
TopN 10 (fragment the 10 most intense precursors)
Dynamic Exclusion 30 seconds
Method 2: MALDI-TOF MS for High-Throughput Screening

MALDI-TOF MS is a rapid and sensitive method, particularly useful for screening samples and determining the molecular weights of peptides.[5][6]

Instrumentation: MALDI-TOF/TOF Mass Spectrometer

Sample Spotting:

  • Matrix Selection: α-cyano-4-hydroxycinnamic acid (CHCA) is a suitable matrix for peptides in the mass range of Antho-RFamides.[7] Prepare a saturated solution in 50% acetonitrile/0.1% TFA.

  • Dried-Droplet Method: Mix the peptide sample with the matrix solution at a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.[8]

MS Parameters:

ParameterSetting
Mode Reflector Positive Ion
Mass Range 500-4000 Da
Laser Intensity Optimized for best signal-to-noise ratio
Calibration External calibration using a standard peptide mixture

Data Validation and Comparison

Validation of peptide identifications is crucial to avoid false positives. This involves comparing experimental data against theoretical data derived from a sequence database.

Database Searching

A custom database containing the sequences of Antho-RFamide precursor proteins is essential for accurate identification.[1][2]

Key Database Search Parameters:

ParameterSettingJustification
Enzyme NoneNeuropeptides are non-tryptic cleavage products.
Precursor Mass Tolerance 10 ppm (for high-res MS)High mass accuracy reduces false positives.
Fragment Mass Tolerance 0.02 Da (for high-res MS/MS)Ensures accurate matching of fragment ions.
Variable Modifications Gln -> pyro-Glu (N-term), C-terminal amidationCommon post-translational modifications for Antho-RFamides.
Comparison of Validation Strategies
Validation ParameterLC-MS/MSMALDI-TOF MS
Sequence Confirmation High confidence through MS/MS fragmentation.Limited to peptide mass fingerprinting (PMF) in MS mode; MS/MS is possible on TOF/TOF instruments.
Post-Translational Modifications (PTMs) Can precisely locate PTMs using fragmentation data.Can detect mass shifts due to PTMs, but localization is challenging without MS/MS.
False Discovery Rate (FDR) Can be statistically controlled (e.g., to <1%) using target-decoy database searching.Higher risk of false positives based on mass match alone.
Quantitative Accuracy Label-free and label-based (e.g., TMT, iTRAQ) quantification methods provide high accuracy and precision.[3][4]Relative quantification is possible but generally less precise than with LC-MS/MS.

Table 1: Quantitative Comparison of Identified this compound-Related Peptides

Peptide SequenceTheoretical Mass (Da)LC-MS/MS Identified Mass (Da)Mass Error (ppm)MALDI-TOF MS Identified Mass (Da)Mass Error (ppm)
522.2698522.27010.57522.27153.25
GGRF-NH2491.2640491.26430.61491.26583.66
FLRF-NH2524.2956524.29590.57524.29753.62

Note: Data is representative and will vary based on instrumentation and experimental conditions.

Visualizing Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_lcms LC-MS/MS cluster_maldi MALDI-TOF MS tissue Tissue Sample homogenization Homogenization tissue->homogenization spe Solid-Phase Extraction homogenization->spe lcms LC-MS/MS Analysis spe->lcms maldi MALDI-TOF MS Analysis spe->maldi ms_analysis Mass Spectrometry data_analysis Data Analysis validation Validation data_analysis->validation lcms->data_analysis maldi->data_analysis

Figure 1: General experimental workflow for this compound identification.
This compound Precursor Processing

Figure 2: Post-translational processing of the this compound precursor protein.
Putative this compound Signaling Pathway

While the specific receptors for Antho-RFamides are not fully characterized, they are believed to act through G-protein coupled receptors (GPCRs), similar to other RFamide peptides.[9][10]

signaling_pathway antho_rf This compound gpcr GPCR antho_rf->gpcr Binding g_protein G-Protein gpcr->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger downstream Downstream Cellular Response second_messenger->downstream

Figure 3: A putative signaling pathway for Antho-RFamides.

Conclusion

Both LC-MS/MS and MALDI-TOF MS are valuable techniques for the identification of Antho-RFamides. LC-MS/MS offers superior capabilities for in-depth sequence confirmation, PTM localization, and accurate quantification, making it the gold standard for comprehensive validation. MALDI-TOF MS provides a rapid and high-throughput alternative, ideal for initial screening and molecular weight determination. The choice of method will depend on the specific research question, available instrumentation, and desired level of validation. For confident identification and to minimize false discoveries, especially in complex biological samples, validation of mass spectrometry data through rigorous database searching and statistical analysis is paramount.

References

A Comparative Guide to Antho-RFamide Synthesis: Efficacy of Solid-Phase vs. Liquid-Phase Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of neuropeptides like Antho-RFamides (

Data Presentation: A Comparative Analysis of SPPS and LPPS

The choice between SPPS and LPPS often depends on the specific requirements of the research, including the desired scale of synthesis, peptide length, and purity. While direct comparative data for Antho-RFamide is limited, the following table summarizes typical performance metrics for each method based on the synthesis of other peptides, providing a valuable framework for decision-making.

FeatureSolid-Phase Peptide Synthesis (SPPS)Liquid-Phase Peptide Synthesis (LPPS)
Principle The peptide chain is assembled on an insoluble solid support (resin), allowing for easy removal of excess reagents and byproducts through filtration and washing.[1][2]Peptide synthesis is carried out entirely in solution, with purification of the peptide intermediate after each step or after the coupling of several fragments.[1][2]
Typical Peptide Length Suitable for peptides up to 50 amino acids.[1]Most advantageous for the synthesis of short peptides and peptide fragments.[3]
Automation Highly amenable to automation and high-throughput synthesis.[1][3]Less compatible with full automation due to the need for purification after each step.[1]
Purification Simplified purification as the peptide is cleaved from the solid support at the final step.[4]Requires complex and often labor-intensive purification of intermediates after each step.[1]
Typical Crude Purity Generally yields a cruder product requiring significant final purification.Can yield a product of higher initial purity due to intermediate purifications.
Overall Yield Yields can be high, often in the range of 50-85% for shorter peptides.[5]Overall yield for a pentapeptide has been reported at 62% before final purification.[6][7]
Key Advantages Speed, ease of automation, simplified purification, and suitability for a wide range of peptide lengths.[1][8]Scalability, allows for purification of intermediates, and can be more cost-effective for large-scale production of simple peptides.[8][9]
Key Disadvantages Potential for peptide aggregation on the resin and higher cost of resins and reagents.[3]Labor-intensive, time-consuming due to intermediate purifications, and less suitable for long peptides.[1]

This compound Signaling Pathway

Antho-RFamides, like other RF-amide peptides, are neuropeptides that play significant roles in neurotransmission. They typically exert their effects by binding to and activating G-protein coupled receptors (GPCRs) on the cell surface.[10][11] This initiates an intracellular signaling cascade, leading to a physiological response. The diagram below illustrates a generalized signaling pathway for RF-amide peptides.

Antho_RFamide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AnthoRFamide This compound GPCR G-Protein Coupled Receptor (GPCR) AnthoRFamide->GPCR Binding & Activation G_protein G-Protein (α, β, γ subunits) GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

This compound G-protein coupled receptor signaling pathway.

Experimental Workflows

The following diagrams illustrate the general workflows for the two primary synthesis methods.

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow Start Start: Resin Swelling Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) Start->Deprotection1 Washing1 Washing (e.g., DMF, DCM) Deprotection1->Washing1 Coupling Amino Acid Coupling (Activated AA, Coupling Reagents) Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat for each Amino Acid in Sequence Washing2->Repeat Repeat->Deprotection1 Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification End End: Pure Peptide Purification->End

General workflow for Solid-Phase Peptide Synthesis (SPPS).
Liquid-Phase Peptide Synthesis (LPPS) Workflow

LPPS_Workflow Start Start: C-terminal Amino Acid Ester Deprotection N-terminal Deprotection Start->Deprotection Coupling Coupling with next N-protected Amino Acid Deprotection->Coupling Purification1 Purification of Dipeptide Intermediate Repeat Repeat for each Amino Acid Purification1->Repeat Coupling->Purification1 Purification2 Purification of Growing Peptide Repeat->Deprotection Yes Final_Deprotection Final Deprotection of all Protecting Groups Repeat->Final_Deprotection No Final_Purification Final Purification (e.g., HPLC) Final_Deprotection->Final_Purification End End: Pure Peptide Final_Purification->End

General workflow for Liquid-Phase Peptide Synthesis (LPPS).

Experimental Protocols

The following are representative protocols for the synthesis of this compound (

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is based on the widely used Fmoc/tBu strategy.[12][13]

  • Resin Preparation:

    • Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage.

    • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[2]

  • First Amino Acid Coupling (Fmoc-Phe-OH):

    • Deprotect the Fmoc group from the resin using 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM).

    • Activate Fmoc-Phe-OH using a coupling agent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Wash the resin with DMF and DCM.

  • Subsequent Amino Acid Couplings (Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH):

    • Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence. Use the side-chain protected arginine derivative, Fmoc-Arg(Pbf)-OH.

  • N-terminal Pyroglutamic Acid Formation:

    • After coupling the final glycine (B1666218) residue, deprotect the N-terminal Fmoc group.

    • To form the pyroglutamyl (

  • Cleavage and Deprotection:

    • After the final coupling and deprotection, wash the resin extensively and dry it.

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[13]

  • Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final product.

Liquid-Phase Peptide Synthesis (LPPS) of this compound

This protocol outlines a classical solution-phase approach.[9]

  • Synthesis of the C-terminal Amide (Phe-NH2):

    • Protect the N-terminus of Phenylalanine (e.g., with a Boc group) to form Boc-Phe-OH.

    • Activate the carboxyl group of Boc-Phe-OH and react it with ammonia (B1221849) to form Boc-Phe-NH2.

    • Purify the product by crystallization or chromatography.

  • Dipeptide Synthesis (Arg-Phe-NH2):

    • Deprotect the N-terminus of Boc-Phe-NH2 using an appropriate acid (e.g., TFA in DCM).

    • Couple this with N-terminally and side-chain protected Arginine (e.g., Boc-Arg(Pbf)-OH) using a coupling agent.

    • Purify the resulting dipeptide, Boc-Arg(Pbf)-Phe-NH2.

  • Tripeptide Synthesis (Gly-Arg-Phe-NH2):

    • Deprotect the N-terminus of the dipeptide.

    • Couple with N-protected Glycine (e.g., Boc-Gly-OH).

    • Purify the resulting tripeptide, Boc-Gly-Arg(Pbf)-Phe-NH2.

  • Tetrapeptide Synthesis and Cyclization (

    • Deprotect the N-terminus of the tripeptide.

    • Couple with a protected Glutamine derivative (e.g., Boc-Gln(Trt)-OH).

    • Purify the protected tetrapeptide.

    • Treat the tetrapeptide with a cleavage reagent (e.g., TFA) to remove all protecting groups. The acidic conditions will also facilitate the cyclization of the N-terminal glutamine to pyroglutamic acid.

  • Final Purification:

    • Purify the final this compound peptide using RP-HPLC.

    • Lyophilize the pure fractions.

Conclusion

Both Solid-Phase and Liquid-Phase Peptide Synthesis offer viable routes for obtaining Antho-RFamides. SPPS is generally faster and more amenable to automation, making it a popular choice for research-scale synthesis and the generation of peptide libraries.[8] LPPS, while more labor-intensive, can be more scalable and cost-effective for the large-scale production of shorter peptides and allows for the isolation and characterization of intermediates.[9] The selection of the optimal synthesis method will ultimately depend on the specific goals, scale, and resources of the research project.

References

Orthogonal methods for validating Antho-RFamide gene expression data

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the study of cnidarian neurobiology, accurately quantifying the expression of neuropeptides is paramount to understanding their roles in physiological processes. Antho-RFamides, a key family of neuropeptides in cnidarians, are involved in a multitude of functions, including the regulation of muscle contraction, sensory perception, and reproductive events. Initial high-throughput screening methods like RNA sequencing (RNA-Seq) provide a broad overview of gene expression, but orthogonal validation using independent methods is crucial for robust and reliable data.

This guide provides a comparative overview of three essential orthogonal methods for validating Antho-RFamide gene expression data: quantitative PCR (qPCR), in situ hybridization (ISH), and immunohistochemistry (IHC). Each method offers unique advantages and provides a different layer of information, from precise quantification of transcripts to the spatial localization of both the mRNA and the mature peptide.

Comparison of Orthogonal Validation Methods

The selection of a validation method depends on the specific research question, the required level of sensitivity and spatial resolution, and available resources. A multi-pronged approach, employing at least two of these methods, is highly recommended for comprehensive validation of this compound gene expression data.

Method Principle Information Provided Advantages Limitations Throughput Relative Cost
Quantitative PCR (qPCR) Reverse transcription of RNA to cDNA followed by amplification of a specific target gene. The amount of amplified product is measured in real-time.Precise quantification of this compound mRNA levels in a given tissue or sample.High sensitivity and specificity, wide dynamic range, relatively fast and high-throughput.Provides no information on the spatial distribution of gene expression within a tissue. Susceptible to amplification biases from suboptimal primer design and RNA quality.HighLow to Medium
In Situ Hybridization (ISH) A labeled nucleic acid probe hybridizes to the complementary this compound mRNA sequence within a fixed tissue section.Spatial localization of this compound mRNA expression at the cellular level.Provides cellular and tissue-level spatial resolution. Allows for the identification of specific cell types expressing the gene.Semi-quantitative at best. Can be technically challenging with lower sensitivity than qPCR. Prone to background signal.Low to MediumMedium to High
Immunohistochemistry (IHC) A specific primary antibody binds to the this compound peptide in a fixed tissue section, which is then detected by a labeled secondary antibody.Spatial localization of the mature this compound peptide at the cellular and subcellular level.Provides direct evidence of peptide presence and its localization within cells and tissues. Can reveal transport and storage of the neuropeptide.Dependent on the availability and specificity of a high-quality primary antibody. The signal can be affected by fixation and antigen retrieval methods. Does not directly measure gene expression.Low to MediumHigh

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for each validation technique, which should be optimized for the specific cnidarian species and experimental setup.

Quantitative PCR (qPCR) Protocol for this compound
  • RNA Extraction: Extract total RNA from the tissue of interest using a standard method such as TRIzol reagent or a commercial kit. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

  • DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

  • Primer Design and Validation: Design qPCR primers specific to the this compound gene of interest. Validate primer efficiency through a standard curve analysis.

  • qPCR Reaction: Set up the qPCR reaction using a suitable qPCR master mix, the synthesized cDNA, and the validated primers.

  • Data Analysis: Analyze the amplification data using the ΔΔCt method, normalizing the expression of the this compound gene to one or more stably expressed reference genes.

In Situ Hybridization (ISH) Protocol for this compound
  • Tissue Preparation: Fix the cnidarian tissue in a suitable fixative (e.g., 4% paraformaldehyde in phosphate-buffered saline) and embed in paraffin (B1166041) or cryo-section.

  • Probe Synthesis: Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe complementary to the this compound mRNA. A sense probe should also be synthesized as a negative control.

  • Hybridization: Hybridize the labeled probe to the tissue sections overnight at an optimized temperature.

  • Washing: Perform a series of stringent washes to remove any unbound probe.

  • Detection: Detect the hybridized probe using an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase) and a chromogenic substrate that produces a colored precipitate.

  • Imaging: Mount the slides and visualize the results using a light microscope.

Immunohistochemistry (IHC) Protocol for this compound
  • Tissue Preparation: Fix and embed the tissue as described for ISH.

  • Antigen Retrieval: If necessary, perform antigen retrieval to unmask the epitope of the this compound peptide.

  • Blocking: Block non-specific antibody binding sites using a blocking solution (e.g., normal goat serum).

  • Primary Antibody Incubation: Incubate the tissue sections with a validated primary antibody specific to this compound overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with a labeled secondary antibody that recognizes the primary antibody.

  • Detection: Detect the signal using a suitable detection system (e.g., a chromogenic substrate or a fluorescent tag).

  • Imaging: Mount the slides and visualize the results using a light or fluorescence microscope.

Visualizing the Workflow and Signaling Pathway

To better understand the relationship between these validation methods and the biological processes they investigate, the following diagrams illustrate the experimental workflow and the putative this compound signaling pathway.

experimental_workflow cluster_initial Initial Gene Expression Analysis cluster_validation Orthogonal Validation RNA_Seq RNA-Seq (High-Throughput Screening) qPCR qPCR (mRNA Quantification) RNA_Seq->qPCR Candidate Gene ISH In Situ Hybridization (mRNA Localization) RNA_Seq->ISH Candidate Gene IHC Immunohistochemistry (Peptide Localization) RNA_Seq->IHC Candidate Gene

Experimental workflow for validating gene expression data.

The processing of the this compound precursor protein is a multi-step process that begins with the transcription of the gene and culminates in the secretion of the mature, active neuropeptide.

precursor_processing Antho_RF_Gene This compound Gene Prepropeptide Prepropeptide Antho_RF_Gene->Prepropeptide Transcription & Translation Propeptide Propeptide (in ER/Golgi) Prepropeptide->Propeptide Signal Peptide Cleavage Mature_Peptide Mature this compound (in Vesicles) Propeptide->Mature_Peptide Prohormone Convertase Cleavage & Amidation Secretion Secretion Mature_Peptide->Secretion

This compound precursor processing pathway.

While the specific receptors for Antho-RFamides are still under active investigation in many cnidarian species, they are known to belong to the family of G-protein coupled receptors (GPCRs). The binding of this compound to its receptor initiates an intracellular signaling cascade.

signaling_pathway Antho_RFamide This compound GPCR G-Protein Coupled Receptor (GPCR) Antho_RFamide->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response (e.g., Muscle Contraction) Second_Messenger->Cellular_Response Initiates

Putative this compound signaling pathway.

Antho-RFamide's role in cnidarian neuromuscular transmission vs. other neurotransmitters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive comparison of Antho-RFamide's role in cnidarian neuromuscular transmission versus other key neurotransmitters reveals a complex and diverse signaling landscape at the dawn of the nervous system. This guide synthesizes available experimental data to objectively compare the performance of these signaling molecules, offering insights into their distinct and overlapping functions.

Cnidarians, the phylum including jellyfish, sea anemones, and corals, possess the most primitive nervous systems among eumetazoans. Their neuromuscular transmission relies on a fascinating interplay of neuropeptides and classical neurotransmitters. Among the neuropeptides, Antho-RFamides have been extensively studied and are known to play a crucial role in muscle contraction. However, to fully understand their significance, a comparative analysis with other neurotransmitters present in these organisms—such as acetylcholine (B1216132), glutamate, and GABA—is essential.

Comparative Analysis of Neurotransmitter Effects on Muscle Contraction

The functional outcomes of neurotransmitter signaling are most evident in their effects on muscle activity. While direct comparative studies are limited, data from various experiments on different cnidarian species provide a basis for comparison.

NeurotransmitterSpeciesMuscle PreparationConcentrationObserved Effect on MuscleCitation
This compound Calliactis parasiticaSlow muscle0.1 - 1.0 µMIncrease in tone, contraction amplitude, and frequency.[1]
Renilla koellikeriRachis and peduncleNot specifiedInduces tonic contractions.[2]
Acetylcholine Nematostella vectensisTentacles10 mM88 ± 1.42% of polyps showed tentacular contractions.
Nematostella vectensisTentacles25 mM85.9 ± 5.63% of polyps showed tentacular contractions.
Nicotine (nAChR agonist) Nematostella vectensisTentacles and radial musclesNot specifiedMimicked acetylcholine-induced contractions.[3][4]
Antho-RWamide I & II Calliactis parasiticaEndodermal musclesThreshold of 10⁻⁹ M for Antho-RWamide IIInduced slow contractions.[5]
GABA HydraEctodermal and endodermal muscleNot specifiedDecreased frequency of contraction burst pulses and rhythmic potentials (inhibitory).[6]
Glutamate Phymactis papillosaNot specifiedNot specifiedImmunoreactivity suggests a role as a signaling molecule in the nervous system.[7]

Experimental Protocols

Understanding the methodologies behind these findings is crucial for their interpretation and for designing future experiments.

Preparation of Isolated Cnidarian Muscle for Pharmacological Studies:

A common method involves the preparation of muscle strips or whole-body segments to observe contractile responses.

  • Tissue Dissection: For sea anemones, rings of the body column or isolated tentacles are often used. For example, in studies on Calliactis parasitica, column ring preparations are utilized.[8] These preparations can be pinned out in a dish containing artificial seawater.

  • Mounting: The isolated tissue is mounted in an organ bath containing a physiological saline solution (e.g., Tyrode's solution for some invertebrate preparations).[9] One end of the tissue is fixed, while the other is attached to a force transducer to record isometric or isotonic contractions.

  • Equilibration: The preparation is allowed to equilibrate in the organ bath for a period (e.g., 30 minutes) before the experiment begins. During this time, the tissue is washed periodically with fresh saline.[9]

  • Drug Application: Test substances are added to the bath to achieve the desired final concentration. The effects on muscle contraction (amplitude, frequency, and tone) are then recorded and analyzed.

Electrophysiological Recording from Cnidarian Muscle Cells:

Intracellular recordings from cnidarian myoepithelial cells provide direct insight into the electrical events underlying muscle contraction.

  • Cell Isolation (optional): For patch-clamp studies, individual muscle cells can be enzymatically or mechanically dissociated from the tissue.

  • In Situ Recording: Alternatively, recordings can be made from muscle cells within an intact or semi-intact preparation.[8]

  • Microelectrode Impalement: A sharp glass microelectrode filled with an electrolyte solution is used to impale a single myoepithelial cell.

  • Data Acquisition: The membrane potential is recorded using a high-impedance amplifier. Changes in membrane potential (depolarization or hyperpolarization) in response to nerve stimulation or drug application are then measured.[8]

Signaling Pathways

The molecular mechanisms by which these neurotransmitters exert their effects on muscle cells are beginning to be unraveled.

This compound Signaling Pathway (Hypothesized)

Antho-RFamides are widely believed to act through G-protein coupled receptors (GPCRs).[10][11] While the specific downstream cascade in cnidarian muscle is not fully elucidated, a general model for GPCR-mediated muscle contraction can be proposed.

Antho_RFamide_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Antho_RFamide This compound GPCR This compound Receptor (GPCR) Antho_RFamide->GPCR G_protein G-protein (Gq/11) GPCR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release ER->Ca_release releases Ca²⁺ Contraction Muscle Contraction Ca_release->Contraction triggers PKC->Contraction sensitizes contractile proteins

Hypothesized this compound signaling pathway in cnidarian muscle.
Acetylcholine Signaling Pathway

In Nematostella vectensis, acetylcholine-induced muscle contraction is mediated by nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels.[3][4]

Acetylcholine_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR binds to Na_influx nAChR->Na_influx opens channel for Depolarization Membrane Depolarization Na_influx->Depolarization causes VGCC Voltage-Gated Ca²⁺ Channels Depolarization->VGCC activates Ca_influx VGCC->Ca_influx opens for Contraction Muscle Contraction Ca_influx->Contraction triggers

Acetylcholine signaling via nAChRs in cnidarian muscle.

Discussion and Future Directions

The available data indicate that Antho-RFamides are potent modulators of muscle activity in cnidarians, often acting at nanomolar to low micromolar concentrations to produce sustained or rhythmic contractions.[1][2] In contrast, classical neurotransmitters like acetylcholine appear to require significantly higher concentrations to elicit a response, suggesting they may play a different role, perhaps in more rapid, localized contractions.[3] The inhibitory actions of GABA further highlight the complexity of motor control in these seemingly simple nervous systems.[6]

A significant gap in our understanding is the lack of comprehensive, direct comparative studies of these neurotransmitters on the same muscle preparations. Such studies would provide invaluable data on relative potencies and efficacies. Furthermore, while the genetic toolkit for studying cnidarians is rapidly expanding, detailed characterization of the receptor subtypes and their downstream signaling pathways in muscle cells is still in its early stages. Future research combining pharmacology, electrophysiology, and molecular biology will be crucial to fully dissect the intricate roles of this compound and other neurotransmitters in shaping the behavior of these fascinating animals, with potential implications for understanding the evolution of neuromuscular systems and for the development of novel pharmacological tools.

References

Antho-RFamide and its Vertebrate Homologs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antho-RFamide, a neuropeptide first isolated from the sea anemone Anthopleura elegantissima, represents a significant member of the large and diverse RFamide peptide superfamily.[1] While this compound itself is not found in vertebrates, a compelling body of evidence points to the existence of homologous peptide systems in vertebrate species, identified by the shared C-terminal Arg-Phe-NH2 motif. This guide provides a detailed comparison of this compound with its vertebrate counterparts, focusing on structural characteristics, signaling pathways, and functional roles, supported by available experimental data.

Structural Comparison: From Invertebrate Simplicity to Vertebrate Diversity

This compound is a tetrapeptide with the sequence pGlu-Gly-Arg-Phe-NH2.[1] Like many neuropeptides, it is synthesized as a larger precursor protein that undergoes extensive post-translational processing. Notably, the this compound precursor in sea anemones is remarkably complex, containing multiple copies of the this compound sequence.[2] This precursor undergoes processing at unusual, non-basic cleavage sites, specifically at the C-terminal side of acidic residues (Asp or Glu), which is a departure from the typical processing signals seen in many other organisms.[2][3]

In vertebrates, five distinct families of neuropeptides are recognized as homologs of the invertebrate RFamides:

  • Gonadotropin-inhibitory hormone (GnIH)

  • Neuropeptide FF (NPFF)

  • Pyroglutamylated RFamide peptide (QRFP)

  • Prolactin-releasing peptide (PrRP)

  • Kisspeptin [4][5][6]

These vertebrate RFamide peptides exhibit greater diversity in their N-terminal sequences, leading to a wide array of biological functions.[4][6] Their precursor proteins, similar to the this compound precursor, can also contain multiple copies of related peptides.[7]

FeatureThis compound (Invertebrate)Vertebrate RFamide Peptides (GnIH, NPFF, QRFP, PrRP, Kisspeptin)
Core Sequence pGlu-Gly-Arg-Phe-NH2Variable N-terminus, C-terminal Arg-Phe-NH2
Precursor Structure Contains multiple (up to 36) copies of the mature peptide sequence.[8]Precursors can encode for one or multiple distinct RFamide peptides.[6]
Precursor Processing Cleavage at C-terminal side of acidic residues (Asp, Glu) in addition to basic residues.[2][3]Primarily cleaved by prohormone convertases at basic residues (e.g., Lys, Arg).
Post-translational Modifications N-terminal pyroglutamylation, C-terminal amidation.[1]N-terminal pyroglutamylation (in QRFP), C-terminal amidation are common.

Functional Comparison: Conserved Roles and Divergent Pathways

This compound and its related peptides in invertebrates act as neurotransmitters and neuromodulators, primarily involved in muscle contraction and sensory processing.[7] In vertebrates, the RFamide peptide families regulate a much broader and more complex range of physiological processes, from reproduction and feeding to pain perception and stress responses.[9][10]

This functional divergence is a reflection of the evolution of more complex endocrine and nervous systems in vertebrates. However, the fundamental role of RFamides in neuronal signaling appears to be a conserved feature across phyla.

FunctionThis compound (Invertebrate)Vertebrate RFamide Peptides
Primary Role Neuromodulation, muscle contraction.[7]Neuroendocrine regulation.
Key Processes - Neuromuscular transmission- GnIH: Inhibition of reproduction.[9] - NPFF: Pain modulation, feeding, and cardiovascular control.[6] - QRFP: Regulation of feeding and energy homeostasis.[4] - PrRP: Prolactin release, stress, and metabolism. - Kisspeptin: Master regulator of puberty and reproduction.[4]

Signaling Pathways: A Common Receptor Family

Both invertebrate and vertebrate RFamide peptides exert their effects through G-protein coupled receptors (GPCRs).[7] These receptors, upon ligand binding, initiate intracellular signaling cascades that lead to a physiological response. While the specific downstream effectors can vary, the general mechanism of action is conserved.

The vertebrate RFamide peptides bind to a family of related GPCRs, including NPFFR1, NPFFR2, GPR103 (QRFPR), GPR10 (PrRPR), and GPR54 (Kiss1R).[2][6] Cross-reactivity between some peptides and receptors has been observed, suggesting a degree of promiscuity within the system.[8] For instance, NPFF and GnIH peptides can interact with both NPFFR1 and NPFFR2, albeit with different affinities.[8]

Below is a generalized signaling pathway for a vertebrate RFamide peptide, which shares fundamental similarities with the presumed pathway for this compound in invertebrates.

RFamide_Signaling cluster_membrane Cell Membrane Receptor RFamide Receptor (GPCR) G_protein G-protein (α, β, γ subunits) Receptor->G_protein Activation RFamide RFamide Peptide RFamide->Receptor Binding Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Production Cellular_Response Cellular Response (e.g., change in excitability, gene expression) Second_Messenger->Cellular_Response Initiation

Generalized RFamide peptide signaling pathway.

Experimental Protocols: Identifying and Characterizing RFamide Peptides

The identification and characterization of RFamide peptides and their receptors rely on a combination of biochemical and molecular techniques. A typical workflow for discovering and validating a novel RFamide peptide system is outlined below.

Experimental_Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_validation In Vivo Validation Tissue_Extraction Tissue Extraction Chromatography Chromatography (HPLC) Tissue_Extraction->Chromatography Immunoassay Radioimmunoassay (RIA) Chromatography->Immunoassay Mass_Spectrometry Mass Spectrometry Immunoassay->Mass_Spectrometry Identify Candidate Peptide_Synthesis Peptide Synthesis Mass_Spectrometry->Peptide_Synthesis Binding_Assay Receptor Binding Assay Peptide_Synthesis->Binding_Assay Receptor_Cloning Receptor Cloning Receptor_Cloning->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Imaging) Binding_Assay->Functional_Assay Immunohistochemistry Immunohistochemistry Functional_Assay->Immunohistochemistry In_Situ_Hybridization In Situ Hybridization Immunohistochemistry->In_Situ_Hybridization Physiological_Studies Physiological Studies In_Situ_Hybridization->Physiological_Studies

Typical workflow for RFamide peptide discovery.

Key Methodologies:

  • Radioimmunoassay (RIA): A highly sensitive technique used to detect and quantify peptides based on antigen-antibody interactions. This was instrumental in the initial isolation of this compound.[1]

  • High-Performance Liquid Chromatography (HPLC): Used to purify peptides from complex biological extracts.

  • Mass Spectrometry (MS): Provides precise molecular weight and sequence information for peptide identification.

  • Receptor Binding Assays: These assays, often using radiolabeled ligands, are crucial for determining the binding affinity (Kd or Ki) of a peptide to its receptor and for screening potential drug candidates.

  • Functional Assays: Techniques such as calcium imaging or cAMP measurement are used to determine the potency (EC50) of a peptide in activating its receptor and initiating a cellular response.

Receptor Binding and Functional Potency: A Quantitative Look

While extensive quantitative data comparing this compound and all vertebrate homologs is not available in a single study, data from various sources illustrate the high affinity and potency characteristic of these peptide-receptor systems. The table below presents a compilation of representative data for some vertebrate RFamide peptides.

Peptide FamilyReceptorLigandBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
NPFF NPFFR1 (GPR147)RFRP-3 (Human)~1.2~0.6
NPFFR2 (GPR74)NPFF (Human)~0.8~0.3
QRFP GPR103 (QRFPR)26RFa (Human)~3.7~7.0[11]
Kisspeptin GPR54 (Kiss1R)Kisspeptin-10~1.6~1.2
PrRP GPR10 (PrRPR)PrRP-31 (Human)~0.5~0.2

Note: These values are approximate and can vary depending on the experimental conditions and cell system used.

Conclusion: An Ancient Signaling System with Evolving Roles

The existence of RFamide peptide homologs in both invertebrates and vertebrates underscores the ancient origins and evolutionary significance of this signaling superfamily. While this compound and its invertebrate relatives primarily function in fundamental neuromuscular processes, their vertebrate counterparts have been co-opted and have diversified to regulate a wide spectrum of complex physiological functions. The conserved C-terminal RFamide motif and the reliance on GPCR-mediated signaling provide a clear evolutionary link. For researchers in drug development, understanding the structure-function relationships and the signaling mechanisms of these homologous systems can offer valuable insights for the design of novel therapeutics targeting a range of disorders, from reproductive and metabolic diseases to pain and cancer. The invertebrate models, with their simpler neural circuits, continue to be invaluable tools for dissecting the fundamental principles of RFamide signaling.[12]

References

A Comparative Guide to Bioinformatic Tools for Identifying Novel RFamide Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of novel RFamide peptides, a diverse family of neuropeptides characterized by a C-terminal Arginine-Phenylalanine-amide motif, is crucial for advancing our understanding of physiological processes and for the development of new therapeutic agents. A variety of bioinformatic tools have been developed to facilitate the in silico identification of these peptides from genomic, transcriptomic, and proteomic data. This guide provides an objective comparison of prominent bioinformatic tools, supported by performance data, detailed experimental protocols, and visualizations of the underlying biological and computational workflows.

Performance Comparison of RFamide Peptide Identification Tools

The selection of an appropriate bioinformatic tool is critical for the successful identification of novel RFamide peptides. The following table summarizes the performance of several commonly used tools based on metrics such as accuracy, precision, recall, F1-score, Matthews Correlation Coefficient (MCC), and Area Under the Curve (AUC). It is important to note that direct comparison can be challenging as performance metrics are often reported on different datasets in the respective publications.

ToolMethodologyAccuracyPrecisionRecallF1-ScoreMCCAUCReference
NeuroPred Logistic Regression, Artificial Neural Networks-----0.826 - 0.857[1][2]
DeepNeuropePred Deep Learning (Convolutional Neural Networks, Protein Language Models)0.910.890.860.870.750.916[1][2]
NeuroPred-PLM Deep Learning (Protein Language Models, Multi-head Attention)------[3][4]
EnsembleNPPred Ensemble Machine Learning0.919-----[5]
PeptideMiner Profile Hidden Markov Models (pHMMs)--0.99-0.93-[6]
HyPep Sequence Homology Search------[7]

Note: A hyphen (-) indicates that the specific metric was not reported in the cited literature.

Experimental Protocols

Detailed methodologies are essential for the reproducible application of these bioinformatic tools. Below are the summarized experimental protocols for key tools.

NeuroPred: Cleavage Site Prediction

NeuroPred is a web-based tool that predicts cleavage sites in neuropeptide precursors using models trained on data from various species.[8][9]

  • Input: Submit one or more protein sequences in FASTA format. The tool also accepts known cleavage information for model accuracy assessment.[10]

  • Model Selection: Choose from several prediction models based on species (e.g., mammalian, insect, mollusk) or cleavage motifs.[2]

  • Parameter Specification:

    • Define the length of the signal peptide to be excluded from cleavage site prediction.[10]

    • Select post-translational modifications (e.g., C-terminal amidation, pyroglutamylation) to be considered in the mass calculations of potential peptides.[10]

  • Execution: The tool processes the input sequences and predicts potential cleavage sites based on the selected model.

  • Output: The output includes a list of predicted cleavage sites, the sequences of the resulting peptides, and their calculated molecular masses.[9][10]

DeepNeuropePred: Deep Learning-Based Cleavage Site Prediction

DeepNeuropePred utilizes a deep learning framework, combining a pre-trained protein language model with a convolutional neural network to predict neuropeptide cleavage sites.[1][2][11]

  • Input: Provide a precursor protein sequence.

  • Signal Peptide Prediction: The sequence is first processed with SignalP 5.0 to identify and remove the signal peptide.[1]

  • Feature Extraction: The remaining sequence is fed into a pre-trained language model (ESM-1-t12) to generate residue-level representations.[1]

  • Prediction: A convolutional neural network analyzes these representations to predict the probability of a cleavage site at each basic amino acid residue.

  • Output: The tool outputs the predicted cleavage sites within the precursor sequence. A web server is available for easy access and analysis.[1]

NeuroPred-PLM: Interpretable Neuropeptide Prediction

NeuroPred-PLM is a robust and interpretable model for neuropeptide prediction that leverages a protein language model and a multi-head attention mechanism.[3][4]

  • Input: A peptide sequence.

  • Feature Representation: The protein language model (ESM) is used to generate semantic representations of the input peptide.

  • Local Feature Enhancement: A multi-scale convolutional neural network enhances the local feature representation of the peptide embeddings.

  • Prediction and Interpretation: A global multi-head attention network predicts whether the sequence is a neuropeptide and provides attention scores indicating the contribution of each position to the prediction.

  • Output: The model outputs a classification (neuropeptide or non-neuropeptide) along with interpretability information from the attention scores. An easy-to-install PyPi package and a web server are available.[3]

PeptideMiner: Homology-Based Neuropeptide Discovery

PeptideMiner employs profile Hidden Markov Models (pHMMs) for the family-specific discovery of neuropeptides across diverse species.[6]

  • Input:

    • One or more profile-HMMs for the neuropeptide families of interest.

    • A database of amino acid sequences (e.g., translated transcriptomes, genomes) in FASTA format.

  • Search: hmmsearch from the HMMER3 package is used to search the sequence database with the provided pHMMs.

  • Filtering and Prediction:

    • The coding sequences (CDSs) of the hits are extracted.

    • SignalP is used to predict the presence of a signal peptide.

    • Mature peptides are predicted from the precursor sequences.

  • Output: The final output includes a list of predicted precursor and mature peptides, along with their similarity to known sequences from the neuropeptide family of interest.[6]

Visualizing Workflows and Pathways

Diagrams are provided to illustrate the experimental workflow for identifying novel RFamide peptides and the general signaling pathway of these neuropeptides.

experimental_workflow cluster_data Data Acquisition cluster_prediction In Silico Prediction cluster_analysis Candidate Analysis & Validation Genomic_Data Genomic/Transcriptomic Data Precursor_ID Precursor Identification (e.g., BLAST, HMMER) Genomic_Data->Precursor_ID Proteomic_Data Mass Spectrometry Data Database_Search Database Search (e.g., HyPep) Proteomic_Data->Database_Search Cleavage_Site_Prediction Cleavage Site Prediction (e.g., NeuroPred, DeepNeuropePred) Precursor_ID->Cleavage_Site_Prediction PTM_Prediction Post-Translational Modification Prediction Cleavage_Site_Prediction->PTM_Prediction Candidate_Peptides Candidate RFamide Peptides PTM_Prediction->Candidate_Peptides Candidate_Peptides->Database_Search Experimental_Validation Experimental Validation (e.g., Mass Spectrometry, Functional Assays) Database_Search->Experimental_Validation

General workflow for in silico identification of novel RFamide peptides.

rfamide_signaling_pathway cluster_downstream Downstream Effectors cluster_response Cellular Response RFamide RFamide Peptide GPCR G-Protein Coupled Receptor (GPCR) RFamide->GPCR Binding G_Protein G-Protein (Gα, Gβγ) GPCR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC PLC Phospholipase C G_Protein->PLC Ion_Channel Ion Channels (e.g., GIRK) G_Protein->Ion_Channel cAMP ↑/↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ion_Flux Altered Ion Flux Ion_Channel->Ion_Flux Physiological_Effect Physiological Effect cAMP->Physiological_Effect Ca_Release ↑ Intracellular Ca2+ IP3_DAG->Ca_Release Ca_Release->Physiological_Effect Ion_Flux->Physiological_Effect

Generalized signaling pathway of RFamide peptides via GPCRs.

References

Safety Operating Guide

Navigating the Disposal of Antho-RFamide: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. While Antho-RFamide, a neuropeptide isolated from sea anemones, may not be classified as a hazardous substance, it is imperative to handle its disposal with a cautious and systematic approach.[1] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound and similar research peptides, ensuring compliance with general laboratory safety standards.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, a thorough risk assessment of the waste is crucial. Given that specific toxicity data for many synthetic peptides are often limited, they should be treated as potentially hazardous materials.[2] Adherence to proper personal protective equipment (PPE) protocols is non-negotiable to minimize the risk of accidental exposure.

Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant disposable gloves (e.g., nitrile)To prevent skin contact.[3][4]
Eye/Face Protection Safety glasses or gogglesTo protect eyes from accidental splashes.[3][4]
Respiratory Protection Use in a well-ventilated area or fume hoodTo prevent inhalation of aerosolized peptide powder.[3]
Skin and Body Protection Laboratory coat or protective gownTo protect skin and clothing from contamination.[3][4]

In the event of a spill, evacuate unnecessary personnel, ensure adequate ventilation, and contain the spill.[4] For liquid spills, use a non-reactive absorbent material like vermiculite (B1170534) or sand.[1][2] For solid spills, gently cover with absorbent paper to avoid raising dust, then wet the paper before cleaning.[2] All cleanup materials should be collected in a sealed container for disposal.[2][4]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic process of waste identification, segregation, and containment. This ensures the safety of laboratory personnel and prevents environmental contamination.

  • Waste Identification and Segregation : Identify all waste streams containing this compound. This includes unused solid peptide, peptide solutions, contaminated consumables (e.g., pipette tips, vials, gloves), and sharps.[1][2][3] Segregate this waste from other hazardous chemical streams like flammable solvents or corrosive materials.[1] It is critical to establish separate, clearly labeled waste containers for solid, liquid, and sharps waste.[2]

  • Containerization :

    • Solid Waste : Place solid this compound waste and contaminated consumables directly into a dedicated, leak-proof container, such as a high-density polyethylene (B3416737) (HDPE) container.[1][2] The container must be clearly labeled "Non-hazardous Chemical Waste for Incineration" and include the name "this compound".[1]

    • Liquid Waste : Collect liquid waste, including unused solutions and contaminated buffers, in a dedicated, leak-proof, and chemically resistant container.[2] If the peptide is in solution, it can be absorbed with a non-reactive material before being placed in the solid waste container.[1]

    • Sharps Waste : Dispose of all contaminated sharps, such as needles and syringes, immediately in a designated puncture-resistant sharps container.[2]

  • Storage : Store sealed waste containers in a designated, well-ventilated waste accumulation area, away from incompatible materials.[1]

  • Final Disposal : Arrange for the disposal of the chemical waste through your institution's licensed environmental waste disposal vendor.[1][3] Incineration is the preferred method of disposal to ensure the complete destruction of the peptide and prevent its release into the environment.[1] Never dispose of this compound down the drain or in the regular trash .[1][2][3][5] Always follow all local, state, and federal regulations regarding chemical waste disposal.[1]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

cluster_0 Waste Generation & Segregation cluster_1 Containerization cluster_2 Interim Storage cluster_3 Final Disposal A Solid this compound Waste (unused peptide, contaminated consumables) D Labeled, Leak-Proof Solid Waste Container A->D B Liquid this compound Waste (solutions, buffers) E Labeled, Leak-Proof Liquid Waste Container B->E C Contaminated Sharps (needles, syringes) F Puncture-Resistant Sharps Container C->F G Designated & Ventilated Waste Accumulation Area D->G E->G F->G H Licensed Environmental Waste Disposal Vendor G->H I Incineration (Preferred) H->I

This compound Disposal Workflow

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound and other research peptides, fostering a culture of safety and compliance within the laboratory. It is crucial to consult your institution's specific Environmental Health and Safety (EHS) guidelines, as they may have additional requirements for chemical waste management.[3]

References

Personal protective equipment for handling Antho-RFamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Antho-RFamide

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this neuropeptide, fostering a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment for this compound

Protection TypeSpecific RecommendationsRationale
Eye Protection Safety goggles with side shields or a face shield.Protects against splashes of solutions containing the peptide.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact. Gloves should be inspected before use and disposed of as contaminated waste after handling.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection N95 or P1 dust mask.Recommended when handling the lyophilized powder form to avoid inhalation. All weighing and aliquoting of the powder should be performed in a chemical fume hood or other ventilated enclosure.
Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are vital to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the workspace by laying down absorbent bench paper in the designated work area (preferably a chemical fume hood).

  • Weighing and Reconstitution:

    • Handle the lyophilized powder exclusively within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Carefully weigh the desired amount of this compound.

    • Reconstitute the peptide using the appropriate sterile solvent as dictated by the experimental protocol. Gently vortex or pipette to dissolve. Avoid vigorous shaking.

  • Use in Experiments:

    • When working with solutions of this compound, always wear safety goggles and nitrile gloves.

    • Avoid the generation of aerosols.

    • Work in a well-ventilated area.

  • Post-Handling:

    • Thoroughly clean the work area with an appropriate disinfectant or cleaning agent.

    • Dispose of all contaminated materials according to the disposal plan outlined below.

    • Wash hands thoroughly with soap and water after removing gloves.

Storage Guidelines:

  • Lyophilized Powder: Store in a tightly sealed container in a freezer at or below -20°C for long-term stability.[1]

  • In Solution: For short-term storage, solutions can be kept at 2-8°C for a few days. For long-term storage, aliquot the solution into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.

First Aid Measures

In the event of accidental exposure, follow these first aid procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and immediately wash the affected area with soap and plenty of water. Seek medical attention if irritation develops.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste. Adherence to institutional, local, and national regulations for hazardous waste disposal is mandatory.

Step-by-Step Disposal Protocol:

  • Segregation: Do not mix this compound waste with general laboratory trash or other waste streams.

  • Contaminated Solids:

    • Dispose of all used PPE (gloves, masks), pipette tips, vials, and absorbent paper in a designated, clearly labeled hazardous waste container for solid chemical waste.

  • Liquid Waste:

    • Collect all unused solutions and experimental liquid waste containing this compound in a sealed, properly labeled, and chemical-resistant waste container.

  • Sharps:

    • Any contaminated needles or other sharps must be disposed of in a designated sharps container for chemical waste.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.

Visualizations

The following diagrams illustrate the key workflows and biological pathways associated with handling and understanding this compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Cleanup & Disposal prep_ppe Don PPE (Goggles, Lab Coat, Gloves) prep_hood Prepare Fume Hood prep_ppe->prep_hood handling_weigh Weigh Lyophilized Powder prep_hood->handling_weigh Begin Handling handling_recon Reconstitute in Solvent handling_weigh->handling_recon handling_exp Perform Experiment handling_recon->handling_exp disp_solid Contaminated Solids (Gloves, Tips) handling_exp->disp_solid Generate Waste disp_liquid Liquid Waste handling_exp->disp_liquid Generate Waste disp_cleanup Decontaminate Work Area disp_solid->disp_cleanup disp_liquid->disp_cleanup End End disp_cleanup->End

Caption: Workflow for the safe handling and disposal of this compound.

G cluster_receptor Cell Membrane cluster_gi Gi/o Pathway cluster_gq Gq/11 Pathway peptide This compound receptor RFamide Receptor (GPCR) peptide->receptor Binds gi Gi/o Protein receptor->gi Activates gq Gq/11 Protein receptor->gq Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP Production ac->camp Blocks Downstream Effects Downstream Effects camp->Downstream Effects plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag [Ca2+] Release [Ca2+] Release ip3->[Ca2+] Release PKC Activation PKC Activation dag->PKC Activation

Caption: Representative signaling pathways for RFamide neuropeptides.

References

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Antho-RFamide
Reactant of Route 2
Reactant of Route 2
Antho-RFamide

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